N3-O2Oc-O2Oc-OH
Description
The exact mass of the compound this compound is 334.14884905 g/mol and the complexity rating of the compound is 374. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O7/c13-16-15-2-4-21-5-7-22-9-11(17)14-1-3-20-6-8-23-10-12(18)19/h1-10H2,(H,14,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDQHVBNBHLKOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)NC(=O)COCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Heterobifunctional Linker: N3-O2Oc-O2Oc-OH
An authoritative resource for researchers, scientists, and drug development professionals on the chemical properties, structure, and applications of the bifunctional crosslinker, 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid.
Introduction
In the evolving landscape of bioconjugation and targeted therapeutics, the demand for versatile and efficient molecular linkers is paramount. This technical guide focuses on the heterobifunctional linker commonly abbreviated as N3-O2Oc-O2Oc-OH, with the systematic IUPAC name 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid . This molecule is a key reagent in the field of "click chemistry," a powerful and versatile set of reactions that enable the rapid and specific covalent joining of molecular entities.
This linker incorporates two distinct reactive functionalities: a terminal azide group (-N3) and a carboxylic acid (-COOH). The azide group is a key participant in bioorthogonal reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The carboxylic acid moiety provides a versatile handle for conjugation to primary amines through the formation of stable amide bonds. The polyethylene glycol (PEG)-like backbone enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting bioconjugates.[1]
This guide will provide a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its application, and a discussion of its role in drug development and proteomics.
Chemical Structure and Properties
The unique structure of this compound, featuring a flexible PEG-like spacer with terminal azide and carboxylic acid groups, underpins its utility in bioconjugation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid | |
| Synonyms | This compound, 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid | |
| CAS Number | 1254054-60-8 | [2] |
| Molecular Formula | C12H22N4O7 | [2] |
| Molecular Weight | 334.33 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and DMF | |
| Storage | Store at -20°C, keep dry and protected from light. | [1] |
Synthesis
A common approach involves the ring-opening polymerization of ethylene oxide to generate a PEG chain of a desired length, followed by the functionalization of the terminal hydroxyl groups. One terminus can be converted to an azide, often via a mesylate or tosylate intermediate, followed by nucleophilic substitution with sodium azide. The other terminus can be oxidized to a carboxylic acid. Alternatively, a radical addition of a thiol-containing carboxylic acid to an allyl-terminated PEG can be employed.
Applications in Bioconjugation and Drug Development
The bifunctional nature of this compound makes it a valuable tool in various research and development areas, particularly in the construction of complex biomolecules.
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Antibody-Drug Conjugates (ADCs): This linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The carboxylic acid can be activated to react with lysine residues on the antibody, while the azide group can be "clicked" to an alkyne-modified drug. The hydrophilic PEG spacer can help to improve the solubility and reduce the aggregation of the final ADC.
-
PROTACs (Proteolysis Targeting Chimeras): this compound can serve as a component of the linker connecting a protein-of-interest (POI) binding ligand and an E3 ligase binding ligand in a PROTAC. The modularity of click chemistry allows for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions to optimize degradation efficacy.
-
Proteomics and Activity-Based Protein Profiling (ABPP): The azide group can be used to attach this linker to alkyne-modified probes that target specific enzymes or proteins. The carboxylic acid end can then be used to immobilize the protein on a solid support for pull-down experiments and subsequent identification by mass spectrometry.
-
Surface Functionalization: This linker can be used to modify surfaces for the selective capture of biomolecules. The carboxylic acid can be used to attach the linker to an amine-functionalized surface, and the azide group is then available to capture alkyne-containing molecules.
While no specific signaling pathways are directly modulated by this compound itself, it serves as a critical tool to create conjugates that can probe and interact with a multitude of cellular pathways. For instance, an ADC constructed with this linker could target a receptor tyrosine kinase signaling pathway implicated in cancer.
Experimental Protocols
The primary utility of this compound lies in its ability to participate in click chemistry reactions. Below are detailed protocols for its use in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)
-
Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Copper-chelating ligand (e.g., THPTA, TBTA)
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
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Anhydrous DMSO or DMF
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible buffer or solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of the copper-chelating ligand in deionized water.
-
Crucially, prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the desired molar ratio (typically a slight excess of one reagent, e.g., 1.2 equivalents).
-
Add the reaction buffer to achieve the desired final concentration.
-
In a separate tube, premix the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of copper to ligand is often recommended to protect biomolecules from oxidative damage.
-
Add the premixed copper/ligand solution to the main reaction tube.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be protected from light if using photosensitive compounds.
-
-
Reaction Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC to remove the catalyst and excess reagents.
-
Workflow for a Typical CuAAC Reaction
References
In-depth Technical Guide to 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid (CAS Number: 1254054-60-8)
An Essential Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the heterobifunctional linker with the CAS number 1254054-60-8. It is important to note that while the initial query associated this CAS number with "Azido-PEG3-OH," the correct chemical identity for this CAS number is 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid , a distinct molecule with a more extended polyethylene glycol (PEG) chain and an amide linkage. This guide will focus exclusively on the correct compound associated with CAS 1254054-60-8, which is also known by synonyms such as N3-O2Oc-O2Oc-OH and 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid .
This versatile molecule is of significant interest to researchers, scientists, and drug development professionals due to its utility as a non-cleavable linker in the construction of complex bioconjugates, including antibody-drug conjugates (ADCs). Its structure incorporates a terminal azide group for bioorthogonal "click" chemistry and a terminal carboxylic acid for stable amide bond formation with amine-containing biomolecules.
Chemical and Physical Properties
A summary of the key quantitative data for 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry, solvent selection, and purification strategies.
| Property | Value |
| CAS Number | 1254054-60-8 |
| Molecular Formula | C12H22N4O7 |
| Molecular Weight | 334.33 g/mol |
| Purity | Typically >95% |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in DMSO, DMF, and water |
| Storage Conditions | Store at -20°C, desiccated and protected from light |
Core Applications in Research and Drug Development
The unique bifunctional nature of this linker makes it a valuable tool in a variety of applications, primarily centered around the covalent attachment of different molecular entities.
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Antibody-Drug Conjugates (ADCs): This molecule is widely used as a non-cleavable linker in the synthesis of ADCs.[1] The carboxylic acid end can be activated to react with lysine residues on a monoclonal antibody, while the azide group is available for the attachment of a cytotoxic payload via click chemistry. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.
-
Click Chemistry: The terminal azide group enables highly efficient and specific conjugation to alkyne-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These bioorthogonal reactions are invaluable for their high yield, selectivity, and biocompatibility.
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Bioconjugation and Proteomics: This linker can be used to attach a variety of molecules, such as fluorescent dyes, biotin, or small molecule drugs, to proteins and other biomolecules.[3] This is instrumental in the development of diagnostic tools, imaging agents, and for probing protein function.
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Targeted Drug Delivery: By linking a targeting moiety (e.g., an antibody or peptide) to a therapeutic agent, this molecule facilitates the development of targeted drug delivery systems that can selectively deliver drugs to diseased cells, minimizing off-target toxicity.[4]
Experimental Protocols and Methodologies
A general protocol for the conjugation of this linker to a protein via its carboxylic acid group is outlined below.
Protocol: Amide Coupling of CAS 1254054-60-8 to a Protein
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Activation of the Carboxylic Acid:
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Dissolve 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Add 1.1 equivalents of a carbodiimide coupling agent (e.g., EDC, DCC) and 1.1 equivalents of an activating agent (e.g., NHS, Sulfo-NHS) to the solution.
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Allow the reaction to proceed for 1-2 hours at room temperature to form the active ester intermediate.
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Conjugation to the Protein:
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Prepare a solution of the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should be amine-free.
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Add the activated linker solution to the protein solution in a controlled, dropwise manner. The molar ratio of linker to protein should be optimized based on the desired degree of labeling.
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Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
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Purification:
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Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer.
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Characterization:
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Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS), UV-Vis spectroscopy (if the attached molecule has a chromophore), or SDS-PAGE.
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Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key conceptual workflows involving 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using the bifunctional linker.
Caption: Logical relationships of the linker's functional groups and their applications.
References
An In-depth Technical Guide to the Research Applications of N3-O2Oc-O2Oc-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker N3-O2Oc-O2Oc-OH, detailing its structure, primary applications in research, and standardized experimental protocols for its use. This molecule is a valuable tool in bioconjugation, materials science, and drug development, primarily utilized for its ability to covalently link different molecular entities through bioorthogonal "click chemistry."
Core Concepts: Structure and Functionality
This compound is a specialized chemical reagent known as a heterobifunctional linker. Its structure consists of three key components:
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An Azide Group (-N3): This is the reactive "handle" for click chemistry. The azide moiety is highly specific for reactions with alkyne groups, forming a stable triazole linkage. This reaction is bioorthogonal, meaning it occurs efficiently in complex biological media without interfering with native biochemical processes.[1][2][3]
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A Hydrophilic Linker (-O2Oc-O2Oc-): This central spacer is a polyethylene glycol (PEG)-like chain. The PEG linker imparts hydrophilicity, increasing the solubility of the molecule and any attached conjugates in aqueous buffers.[4][5] It also provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules.
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A Hydroxyl Group (-OH): The terminal hydroxyl group provides a second, distinct reactive site. This group can be used to attach the linker to surfaces (e.g., glass, metal oxides) or can be chemically modified to introduce other functional groups, such as carboxylic acids or amines, for subsequent coupling reactions.
This dual functionality allows for a two-step sequential or orthogonal conjugation strategy, making it a versatile tool for constructing complex molecular architectures.
Primary Research Applications
The unique structure of this compound enables its use in a wide array of research applications, including:
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Bioconjugation: The most common application is linking two different biomolecules. For example, an alkyne-modified protein can be covalently attached to an azide-functionalized molecule or surface. This is used to create antibody-drug conjugates (ADCs), fluorescently label proteins for imaging, or immobilize enzymes.
-
Surface Functionalization: The hydroxyl group can be used to anchor the linker to various substrates. Once the surface is coated with the azide-terminated linker, alkyne-containing molecules (such as peptides, DNA, or small molecules) can be "clicked" onto the surface. This is critical for developing biosensors, biocompatible medical implants, and microarrays.
-
Drug Delivery and Nanotechnology: In drug delivery, this linker can be used to attach targeting ligands (e.g., antibodies or peptides) to the surface of drug-loaded nanoparticles or liposomes. It is also used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it links a ligand for a target protein to a ligand for an E3 ubiquitin ligase, inducing targeted protein degradation.
-
Materials Science: It is employed to create novel hydrogels and polymers. By incorporating this linker, materials can be easily functionalized with bioactive molecules via click chemistry to create scaffolds for tissue engineering or other advanced materials.
Signaling Pathways and Reaction Mechanisms
The primary reaction involving this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a highly stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the azide- and alkyne-containing molecules. A copper(I) catalyst is essential for the reaction's efficiency and is typically generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (like sodium ascorbate). A stabilizing ligand, such as THPTA or TBTA, is often used to protect the copper(I) from oxidation and improve reaction reliability, especially in aqueous, biological systems.
Alternatively, the azide group can participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction. This involves reacting the azide with a strained cyclooctyne (e.g., DBCO or BCN), which is useful for live-cell labeling where the toxicity of copper is a concern.
Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Data Presentation: Typical CuAAC Reaction Parameters
The following table summarizes typical starting concentrations and conditions for CuAAC reactions. Optimization is often required depending on the specific substrates.
| Component | Typical Concentration / Ratio | Purpose | Notes |
| Azide-Linker | 1 - 10 equivalents (to alkyne) | One of the core reactants for triazole formation. | An excess may be used to drive the reaction to completion, especially if the alkyne is precious. |
| Alkyne-Molecule | 1 equivalent (limiting reagent) | The second core reactant for triazole formation. | Final concentration is often in the range of 10 µM to 10 mM. |
| Copper(II) Sulfate | 50 µM - 2 mM | Precursor to the active Copper(I) catalyst. | Higher concentrations can lead to protein precipitation or degradation. |
| Reducing Agent | 5 - 50 equivalents (to copper) | Reduces Cu(II) to the active Cu(I) state. | Sodium ascorbate is most common. Must be prepared fresh. |
| Cu(I) Ligand | 1 - 5 equivalents (to copper) | Stabilizes the Cu(I) catalyst and enhances reaction rate. | THPTA is water-soluble and ideal for bioconjugations. TBTA is used in organic solvents. |
| Reaction Buffer | pH 7-8 | Provides a stable environment for the reaction. | Phosphate or Tris buffers are common. Avoid buffers that chelate copper. |
| Temperature | Room Temperature (20-25°C) | Standard reaction temperature. | Gentle heating (e.g., 37°C) can sometimes accelerate the reaction. |
| Reaction Time | 30 minutes - 12 hours | Duration required for reaction completion. | Progress can be monitored by LC-MS or SDS-PAGE. |
Experimental Protocols
This protocol describes a general method for conjugating an alkyne-modified biomolecule to an azide-functionalized partner like this compound.
Materials:
-
Azide-functionalized molecule (e.g., this compound)
-
Alkyne-functionalized biomolecule (e.g., protein, oligo)
-
Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.5)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Cu(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Appropriate solvent (e.g., DMSO) for dissolving reagents if necessary
Methodology:
-
Prepare Reactant Solution: In a microcentrifuge tube, dissolve the alkyne-functionalized biomolecule and the azide-linker in the reaction buffer. The final concentration of the limiting reactant is typically between 10 µM and 500 µM. A 4-10 fold molar excess of the azide-linker is often used.
-
Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix. Add the THPTA ligand solution to the CuSO₄ solution in a 5:1 molar ratio (e.g., 5 µL of 100 mM THPTA to 10 µL of 20 mM CuSO₄). Mix gently and incubate for 2-3 minutes at room temperature. This allows the ligand to complex with the copper.
-
Initiate the Reaction: Add the catalyst premix to the reactant solution containing the azide and alkyne. Mix gently by pipetting.
-
Start the Cycloaddition: Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction. The final concentration of ascorbate should be 5-10 times that of the copper.
-
Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes. For sensitive biomolecules or very dilute solutions, the reaction may be left longer (2-12 hours). Protect the reaction from light if using fluorescently labeled molecules.
-
Purification: Once the reaction is complete, purify the resulting conjugate to remove excess reagents, catalyst, and unreacted starting materials. Common methods include size-exclusion chromatography (SEC), dialysis, or affinity purification depending on the nature of the conjugate.
Caption: General experimental workflow for a CuAAC bioconjugation reaction.
References
The Linchpin of Modern Bioconjugation: A Technical Guide to Azido-PEG Linkers in Click Chemistry
For researchers, scientists, and drug development professionals, the ability to specifically and efficiently conjugate molecules is paramount. "Click chemistry," a term coined by Nobel laureate K. Barry Sharpless, has revolutionized this field by offering a suite of reactions that are rapid, selective, and high-yielding. Central to many of these bioconjugation strategies are azido-PEG linkers, which provide a critical bridge between molecules of interest, enhancing their properties and enabling novel applications in therapeutics and diagnostics.
This in-depth technical guide explores the core mechanism of action of azido-PEG linkers in the two most prominent click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). It provides a comparative analysis of their kinetics and yields, detailed experimental protocols, and a look into their application in complex biological settings.
The Dual Role of Azido-PEG Linkers
Azido-PEG linkers are heterobifunctional molecules that serve two primary purposes in bioconjugation. The azide (-N3) group is a key reactant in click chemistry, while the polyethylene glycol (PEG) chain imparts beneficial physicochemical properties to the resulting conjugate.[1][2]
The PEG spacer is a hydrophilic and flexible polymer that can:
-
Improve Solubility: PEGylation increases the aqueous solubility of hydrophobic molecules, which is crucial for their handling and in vivo applications.[1][2]
-
Enhance Stability: The PEG chain can protect conjugated biomolecules from enzymatic degradation and reduce immunogenicity.[1]
-
Increase Bioavailability: By increasing hydrodynamic volume, PEGylation can prolong circulation half-life and improve the pharmacokinetic profile of therapeutic molecules.
-
Provide Spatial Separation: The linker physically separates the conjugated molecules, minimizing steric hindrance and preserving their individual functions.
The azide group's utility lies in its bioorthogonality; it is essentially absent in biological systems and does not react with endogenous functional groups, ensuring highly specific conjugation.
Mechanisms of Action: CuAAC vs. SPAAC
The azide group of the linker participates in a [3+2] cycloaddition reaction with an alkyne to form a stable triazole ring. This can be achieved through two primary pathways:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective process that exclusively forms the 1,4-disubstituted triazole isomer. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The presence of a stabilizing ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to prevent the oxidation of Cu(I) to the inactive Cu(II) state and to protect biomolecules from potential damage by reactive oxygen species.
The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide without the need for a catalyst. The high ring strain of the cyclooctyne provides the driving force for the reaction.
While SPAAC is bioorthogonal and ideal for in vivo applications, it is generally slower than CuAAC. The choice of cyclooctyne can significantly influence the reaction kinetics.
Quantitative Data Presentation
The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for speed and efficiency with biocompatibility. The following tables summarize key quantitative data for these reactions.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Typical Alkyne | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10 to 10⁴ | ~0.1 (BCN) to ~0.3 (DBCO) |
| Typical Reaction Time | 30 minutes - 4 hours | 30 minutes - 24 hours |
| Typical Yield | 70 - 99% | 80 - 99% |
| Optimal Temperature | 25 - 60 °C | 4 - 37 °C |
| pH Range | 4 - 11 | 4 - 10 |
| Biocompatibility | Limited by copper cytotoxicity | High, suitable for in vivo applications |
| Cost | Generally lower cost for reagents | Strained cyclooctynes can be more expensive |
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters.
| Application | CuAAC Yield | SPAAC Yield | Notes |
| Antibody-Drug Conjugate (ADC) Synthesis | High to Quantitative | High to Quantitative | CuAAC is often preferred for ex vivo conjugation due to faster kinetics, while SPAAC is used for in vivo applications. |
| Metabolic Labeling of Glycoproteins | High | Moderate to High | CuAAC may offer higher labeling efficiency in vitro. |
| Nanoparticle Functionalization | High | High | The choice depends on the nanoparticle's sensitivity to copper and the intended application. |
Table 2: Comparative Yields of CuAAC and SPAAC in Various Applications.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing azido-PEG linkers in click chemistry.
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis using CuAAC
Objective: To conjugate an azide-modified cytotoxic drug to an alkyne-functionalized antibody via an azido-PEG linker.
Materials:
-
Alkyne-modified monoclonal antibody (mAb)
-
Azido-PEG-NHS ester
-
Cytotoxic drug with a reactive amine group
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Size-exclusion chromatography (SEC) column
Methodology:
-
Preparation of Stock Solutions:
-
Dissolve the alkyne-modified mAb in PBS to a final concentration of 5-10 mg/mL.
-
Dissolve the Azido-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Dissolve the amine-containing cytotoxic drug in DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
-
Azido-functionalization of the Cytotoxic Drug:
-
In a microcentrifuge tube, combine the cytotoxic drug solution with a 1.5 to 3-fold molar excess of the Azido-PEG-NHS ester solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
The resulting azide-modified drug can be used directly or purified by HPLC if necessary.
-
-
CuAAC Reaction Setup:
-
In a new microcentrifuge tube, add the alkyne-modified mAb solution.
-
Add the azide-modified drug solution to the mAb solution at a desired molar ratio (e.g., 5-10 fold molar excess of the drug).
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and let it stand for 3 minutes.
-
-
Click Reaction:
-
Add the CuSO₄/THPTA mixture to the mAb/drug solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the resulting ADC using an SEC column to remove excess unreacted drug, catalyst, and ligand.
-
-
Characterization:
-
Analyze the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
Protocol 2: Labeling of a Biomolecule with a DBCO-PEG Linker for SPAAC
Objective: To label a protein with a DBCO-PEG linker for subsequent copper-free click chemistry.
Materials:
-
Protein with accessible primary amines (e.g., lysine residues)
-
DBCO-PEG-NHS ester
-
PBS, pH 7.4-8.0
-
DMSO
-
Desalting column
Methodology:
-
Preparation of Stock Solutions:
-
Dissolve the protein in PBS to a concentration of 1-10 mg/mL.
-
Dissolve the DBCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester solution to the protein solution. The final DMSO concentration should be below 10% to avoid protein denaturation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Purification:
-
Remove excess, unreacted DBCO-PEG-NHS ester using a desalting column equilibrated with PBS.
-
-
Quantification of Labeling (Optional):
-
The degree of labeling can be determined by measuring the absorbance of the DBCO group at around 309 nm.
-
-
SPAAC Reaction:
-
The DBCO-labeled protein is now ready for reaction with an azide-containing molecule.
-
Mix the DBCO-labeled protein with a 1.5 to 5-fold molar excess of the azide-containing molecule.
-
Incubate at room temperature for 2-12 hours or at 4°C overnight. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Mandatory Visualization
The following diagrams illustrate the core mechanisms and a typical experimental workflow for ADC synthesis using click chemistry.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental Workflow for ADC Synthesis via CuAAC.
References
The Strategic Advantage of Short PEG Linkers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the choice of a linker molecule is a critical determinant of the final conjugate's efficacy, stability, and overall performance. Among the most versatile and widely utilized linkers are polyethylene glycol (PEG) chains. While long PEG chains have been traditionally favored for their ability to enhance solubility and extend circulation half-life, a growing body of evidence highlights the distinct and often superior advantages of employing short PEG linkers in various bioconjugate applications, particularly in the realm of antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the benefits of short PEG linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to inform the rational design of next-generation bioconjugates.
Core Benefits of Short PEG Linkers
Short PEG linkers, typically comprising 2 to 12 ethylene glycol units (e.g., PEG2, PEG4, PEG8, PEG12), offer a compelling set of properties that can be strategically leveraged to optimize bioconjugate design.
1. Enhanced Stability and Reduced Steric Hindrance:
One of the primary advantages of short PEG linkers is their ability to provide greater stability to the bioconjugate. By keeping the payload in closer proximity to the biomolecule, such as an antibody, short linkers can anchor the payload within the antibody's spatial shield, protecting it from the surrounding environment.[1] This proximity minimizes the potential for premature cleavage of the linker and degradation of the payload.
Furthermore, the compact nature of short PEG linkers results in minimal steric hindrance.[2] This is particularly crucial for applications where the biomolecule needs to interact with a target receptor or antigen. Longer PEG chains, with their larger hydrodynamic radius, can inadvertently mask the binding sites of the antibody, potentially reducing its affinity and overall efficacy.[3] Short linkers, in contrast, are less likely to interfere with these critical binding interactions.
2. Improved Pharmacokinetics and Tumor Penetration:
While longer PEG chains are renowned for their ability to prolong the circulation half-life of bioconjugates, short PEG linkers can also contribute to favorable pharmacokinetic (PK) profiles.[4] The use of hydrophilic short PEG linkers can improve the solubility and reduce aggregation of hydrophobic drug payloads, leading to better overall exposure in vivo.[4]
In the context of ADCs, the smaller size imparted by short PEG linkers can facilitate better penetration into solid tumors, where high interstitial pressure can be a barrier to the entry of large molecules. This enhanced tumor penetration can lead to more effective delivery of the cytotoxic payload to cancer cells.
3. Mitigated Immunogenicity:
PEGylation, the process of attaching PEG chains to a molecule, is a well-established method for reducing the immunogenicity of therapeutic proteins and other biomolecules. The hydrophilic and flexible nature of PEG creates a protective layer that can mask immunogenic epitopes from the host's immune system. While both short and long PEG linkers contribute to this "stealth" effect, the use of shorter chains can sometimes be advantageous. In some cases, very long PEG chains have been associated with the induction of anti-PEG antibodies, which can lead to accelerated clearance of the bioconjugate upon repeated administration. The use of shorter, discrete PEG (dPEG®) linkers may help to mitigate this potential for immunogenicity.
4. Precise Control and Homogeneity:
The use of discrete PEG linkers with a defined number of ethylene glycol units allows for the synthesis of homogeneous bioconjugates. This is a significant advantage over traditional polydisperse PEG preparations, where the resulting bioconjugate is a heterogeneous mixture of molecules with varying PEG chain lengths. Homogeneous bioconjugates are easier to characterize analytically and are often preferred from a regulatory standpoint. Short, discrete PEG linkers provide precise control over the final structure of the bioconjugate, leading to greater batch-to-batch consistency and more predictable in vivo behavior.
Quantitative Data Presentation
The selection of PEG linker length often involves a trade-off between various physicochemical and pharmacological properties. The following tables summarize quantitative data from comparative studies to illustrate these trends.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance
| Feature | Short PEG Linker (e.g., PEG4) | Medium PEG Linker (e.g., PEG8-PEG12) | Long PEG Linker (e.g., PEG24 or greater) |
| Solubility Enhancement | Moderate | Good | Excellent |
| Steric Hindrance | Low | Moderate | High |
| In Vitro Cytotoxicity | Generally Higher | Often Balanced | May be Reduced |
| In Vivo Half-Life | Less Pronounced Increase | Significant Improvement | Substantial Increase |
| Tumor Exposure | Good | Often Optimal | Can be Very High |
| ADC Stability | Generally High | Good | May be Lower |
Table 2: Comparative In Vivo Efficacy of Affibody-Drug Conjugates with Different PEG Linker Lengths
| Conjugate | PEG Length | Half-Life Extension (fold increase vs. no PEG) | In Vitro Cytotoxicity Reduction (fold increase in IC50) | In Vivo Antitumor Efficacy |
| ZHER2-SMCC-MMAE (HM) | None | 1.0 | 1.0 | Moderate |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5 | 4.5-6.5 | Good |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2 | 22-22.5 | Most Ideal |
This table is adapted from a study on affibody-based drug conjugates, where longer PEG chains, despite reducing in vitro cytotoxicity, led to superior in vivo therapeutic outcomes due to significantly prolonged half-lives. This highlights that the "optimal" linker length is highly application-specific.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of findings in bioconjugation research.
Protocol 1: General Procedure for Antibody-Drug Conjugation with a Short PEG Linker
This protocol describes a typical workflow for conjugating a drug-linker construct containing a maleimide-functionalized short PEG to a monoclonal antibody (mAb) via cysteine residues.
1. Materials:
- Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
- Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP).
- Drug-linker construct with a terminal maleimide group (e.g., Maleimide-PEG4-Payload).
- Quenching agent (e.g., N-acetylcysteine).
- Purification column (e.g., Size-Exclusion Chromatography, SEC).
- Buffers for reaction and purification.
2. Antibody Reduction: a. Prepare the mAb solution at a concentration of 1-5 mg/mL in PBS. b. Add a molar excess of TCEP to the mAb solution to reduce the interchain disulfide bonds. The exact molar ratio will need to be optimized for the specific mAb. c. Incubate the reaction mixture at 37°C for 1-2 hours.
3. Conjugation: a. Dissolve the Maleimide-PEG-Payload construct in a suitable organic solvent (e.g., DMSO) and then dilute it into the reaction buffer. b. Add the drug-linker solution to the reduced mAb solution. A typical molar excess of the drug-linker is 2-5 fold per free thiol. c. Incubate the conjugation reaction at room temperature or 4°C for 1-4 hours. The reaction should be performed in the dark to prevent degradation of the maleimide group.
4. Quenching: a. Add a molar excess of N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups. b. Incubate for 20-30 minutes at room temperature.
5. Purification: a. Purify the resulting ADC from unreacted drug-linker and other small molecules using an SEC column. b. Equilibrate the column with the desired formulation buffer (e.g., PBS). c. Load the crude ADC mixture onto the column and elute with the formulation buffer. d. Collect fractions and monitor the elution profile by UV absorbance at 280 nm. The ADC will elute in the earlier fractions due to its higher molecular weight.
6. Characterization: a. Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer. b. Determine the drug-to-antibody ratio (DAR) using methods such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy. c. Analyze the purity and aggregation of the ADC by SEC. d. Confirm the integrity of the ADC by SDS-PAGE.
Mandatory Visualizations
Diagram 1: General Structure of a PEGylated Antibody-Drug Conjugate
Caption: General structure of an ADC with a short PEG linker.
Caption: Key attributes and benefits of short PEG linkers.
Conclusion
The selection of a PEG linker in bioconjugation is a nuanced decision that requires careful consideration of the specific application and desired therapeutic outcome. While long PEG chains offer distinct advantages in certain contexts, short PEG linkers provide a powerful toolkit for optimizing bioconjugate performance through enhanced stability, reduced steric hindrance, and improved homogeneity. For researchers, scientists, and drug development professionals, a thorough understanding of the benefits of short PEG linkers is essential for the rational design of next-generation bioconjugates with improved therapeutic indices. The optimal PEG linker length is ultimately dependent on the interplay between the antibody, payload, and target, necessitating empirical evaluation through systematic workflows as outlined in this guide. By carefully balancing these factors, the full potential of bioconjugation can be realized to create more effective and safer therapeutics.
References
N3-O2Oc-O2Oc-OH stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of N3-O2Oc-O2Oc-OH For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides comprehensive information on the stability and recommended storage conditions for the bifunctional linker, this compound. This molecule, identified chemically as 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid (CAS Number: 1254054-60-8), is a key reagent in bioconjugation, particularly as a PEGylated linker for Antibody-Drug Conjugates (ADCs) utilizing click chemistry.[1][2] Due to its reactive azide functional group and polyethylene glycol (PEG) backbone, its stability is paramount for ensuring conjugation efficiency and the integrity of the final product. This document outlines the chemical properties, factors influencing stability, recommended storage and handling protocols, and a detailed methodology for conducting stability assessment studies.
Chemical Identity and Properties
This compound is a heterobifunctional molecule featuring a terminal azide (-N3) group and a carboxylic acid (-OH) group, connected by a PEG-based spacer.
-
IUPAC Name: 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid[3]
-
Synonyms: N3-AEEA-AEEA, Azido-AEEA-AEEA, 8-(8-Azido-3,6-dioxaoctanoyl-AEEA[4][5]
-
CAS Number: 1254054-60-8
-
Molecular Formula: C₁₂H₂₂N₄O₇
-
Molecular Weight: 334.33 g/mol
-
Appearance: Light yellow oil or low melting solid
-
Melting Point: 34 - 39 °C
The molecule's structure allows it to link biomolecules (via the carboxylic acid) to other molecules functionalized with alkynes through the highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".
Stability Profile
While specific kinetic data for the degradation of this compound is not widely published, its stability can be inferred from the chemical properties of its core components: the organic azide and the PEG linker. The azide group is the primary site of chemical reactivity and potential instability.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures can promote the thermal decomposition of the azide group. While aryl azides typically require high temperatures (>100°C) for decomposition, precautions are still necessary. The PEG chain itself is generally stable to heat, but the overall compound should be stored at refrigerated or frozen temperatures to minimize any potential degradation.
-
Light: Organic azides can be sensitive to UV light, which can induce decomposition. Therefore, the compound should be protected from light.
-
pH: While the PEG and amide linkages are stable across a moderate pH range, extreme pH conditions should be avoided. The carboxylic acid will be protonated at low pH and deprotonated at high pH, which can affect solubility and reactivity.
-
Incompatible Materials: The azide group is highly reactive with certain substances and must be kept separate to avoid hazardous conditions.
-
Acids: Contact with strong acids can form the highly toxic and explosive hydrazoic acid.
-
Reducing Agents: Agents like dithiothreitol (DTT) or phosphines (e.g., triphenylphosphine) will readily reduce the azide to an amine, destroying its click chemistry functionality.
-
Heavy Metals: Azides can react with heavy metals such as copper (unless used catalytically in a controlled reaction), lead, silver, and mercury to form shock-sensitive and explosive metal azides. Using metal spatulas for handling the solid compound should be avoided.
-
Halogenated Solvents: Reactions in chlorinated solvents like dichloromethane or chloroform should be approached with caution, as they can potentially form explosive diazidomethane.
-
The table below summarizes the primary stability concerns.
| Parameter | Condition to Avoid | Potential Consequence |
| Temperature | High heat; frequent freeze-thaw cycles | Thermal decomposition of azide; degradation of material |
| Light | Direct sunlight; UV exposure | Photolytic decomposition of azide |
| Incompatible Chemicals | Strong acids, strong bases, reducing agents (e.g., DTT), heavy metals (except Cu(I) catalyst), halogenated solvents | Formation of explosive/toxic byproducts; reduction of azide to amine |
| Physical Stress | Shock, friction (as a dry solid) | Potential for energetic decomposition (low risk for this molecule but good practice) |
Storage and Handling
Proper storage and handling are critical to maintain the integrity and ensure the safety of this compound.
4.1 Storage Conditions
Recommendations for azido-PEG compounds vary slightly among suppliers, but a conservative approach is best.
| Condition | Recommendation | Rationale | Source |
| Temperature | 2-8 °C (Short-term) -20 °C (Long-term) | Prevents thermal degradation of the azide group and maintains overall chemical integrity. Avoids repeated freeze-thaw cycles. | , |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). Keep container tightly sealed. | Minimizes exposure to moisture and oxygen. | General Best Practice |
| Light | Store in an amber vial or in the dark. | Prevents light-induced decomposition of the azide group. |
4.2 Handling Procedures
-
Always handle the compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
When handling the solid form, avoid using metal spatulas to prevent the formation of potentially sensitive metal azides. Use plastic or ceramic spatulas.
-
For preparing solutions, use solvents that are free of reactive contaminants.
-
Avoid contact with incompatible materials as listed in Section 3.0.
Visualized Chemical Pathways and Workflows
5.1 Primary Reaction Pathway: Click Chemistry
This compound is primarily used for CuAAC click chemistry to conjugate with alkyne-containing molecules.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
5.2 Potential Degradation Pathway: Azide Reduction
A common degradation pathway for azides is reduction to the corresponding amine, which removes the "click" functionality.
Caption: Degradation of the azide group via chemical reduction.
5.3 Experimental Workflow for Stability Assessment
A logical workflow for testing the stability of this compound under various stress conditions.
Caption: Workflow for a forced degradation stability study.
Experimental Protocol: Stability Assessment
The following is a representative protocol for conducting a forced degradation study to assess the stability of this compound.
6.1 Objective To evaluate the stability of this compound under various stress conditions (thermal, photolytic, pH) and to develop a stability-indicating analytical method.
6.2 Materials and Equipment
-
This compound (solid)
-
HPLC system with UV and/or Charged Aerosol Detector (CAD)
-
LC-MS system for peak identification
-
C18 Reverse-Phase HPLC column (e.g., 150 mm x 4.6 mm, 3.5 µm)
-
pH meter
-
Calibrated stability chambers (temperature/humidity controlled)
-
Photostability chamber (ICH Q1B compliant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Acetonitrile and Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Purified water (18.2 MΩ·cm)
6.3 Stock Solution Preparation
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Methanol:Water) to create a 1 mg/mL stock solution.
-
Ensure complete dissolution. This stock will be used for preparing stress samples.
6.4 Stress Sample Preparation For each condition, dilute the stock solution to a final concentration of ~100 µg/mL in the stress medium. Include a control sample stored at -80°C.
-
Acid Hydrolysis: Adjust medium to pH 2 with 0.1 N HCl. Incubate at 40°C.
-
Base Hydrolysis: Adjust medium to pH 10 with 0.1 N NaOH. Incubate at 40°C.
-
Neutral Hydrolysis: Use PBS pH 7.4. Incubate at 40°C.
-
Thermal Stress: Use PBS pH 7.4. Incubate at 60°C.
-
Photostability: Expose the solution in a quartz cuvette to light conditions as specified in ICH Q1B guidelines. Maintain a control sample wrapped in foil at the same temperature.
6.5 Time Points Collect aliquots from each stress condition and the control at specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). Immediately neutralize the acid/base samples and freeze all aliquots at -80°C pending analysis.
6.6 HPLC-CAD/UV Method
-
Column: C18 Reverse-Phase
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient suitable to elute the parent peak and any degradation products (e.g., 5% B to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV (e.g., 220 nm for the amide bond) and/or CAD (for universal detection).
6.7 Data Analysis
-
Method Validation: Ensure the HPLC method is "stability-indicating" by demonstrating baseline resolution between the parent peak and all degradation product peaks.
-
Purity Calculation: Calculate the percentage of this compound remaining at each time point using the area normalization method.
-
% Remaining = (Area_parent_peak_t / Area_total_t) * 100
-
-
Degradation Kinetics: Plot the natural logarithm of the concentration remaining versus time to determine the degradation rate constant (k) for each condition. Calculate the half-life (t₁/₂) as 0.693 / k.
-
Degradant Identification: Analyze samples with significant degradation using LC-MS to obtain mass data for the impurity peaks and propose their structures.
Conclusion
This compound is a stable compound when stored and handled under the appropriate conditions. The primary source of instability is the azide functional group, which is sensitive to heat, light, and incompatible chemical reagents. For maximum longevity and performance in conjugation reactions, it is imperative to store the compound at -20°C for long-term storage or 2-8 °C for short-term use , always protected from light in a tightly sealed container. Adherence to the handling guidelines and stability testing protocols outlined in this document will ensure the material's integrity for research and drug development applications.
References
In-Depth Technical Guide: Solubility of Azido-PEG3-OH in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Azido-PEG3-OH (2-[2-(2-azidoethoxy)ethoxy]ethanol), a versatile heterobifunctional linker. A thorough understanding of its solubility is critical for the successful design and execution of bioconjugation strategies, nanoparticle functionalization, and the development of antibody-drug conjugates (ADCs). This document outlines the known solubility profile of Azido-PEG3-OH in various common solvents, provides detailed experimental protocols for solubility determination, and illustrates key concepts through diagrams.
Core Concepts: Molecular Structure and Solubility
Azido-PEG3-OH is an amphiphilic molecule, possessing both hydrophilic and lipophilic characteristics that govern its solubility. Its structure consists of three key components:
-
Azide Group (-N₃): A compact and relatively nonpolar functional group that participates in highly selective "click chemistry" reactions.
-
Triethylene Glycol (PEG3) Linker (-(CH₂CH₂O)₃-): A flexible, hydrophilic chain that imparts significant water solubility and influences its solubility in polar organic solvents. The ether oxygens can act as hydrogen bond acceptors.
-
Hydroxyl Group (-OH): A polar, protic group that can engage in hydrogen bonding, further enhancing its solubility in protic solvents like water and alcohols.
The interplay of these structural features results in broad miscibility with a wide range of solvents.
Quantitative Solubility Data
Precise, comprehensive quantitative solubility data for Azido-PEG3-OH across a wide range of solvents is not extensively published in peer-reviewed literature. However, based on product data sheets and the known properties of its parent molecule, triethylene glycol, a qualitative and semi-quantitative solubility profile can be established.
| Solvent | Chemical Formula | Type | Solubility of Azido-PEG3-OH | Notes |
| Aqueous Solvents | ||||
| Water | H₂O | Polar Protic | Miscible (≥100 mg/mL)[1] | The hydrophilic PEG chain and terminal hydroxyl group drive high aqueous solubility. |
| Phosphate-Buffered Saline (PBS) | - | Polar Protic | Expected to be Miscible | Solubility is anticipated to be similar to water. |
| Organic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Miscible (≥100 mg/mL)[1] | An excellent solvent for a wide range of polar and nonpolar compounds. |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Miscible[2][3] | Commonly used in peptide synthesis and other organic reactions. |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Soluble[2] | A common solvent for organic synthesis and purification. |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Soluble | A polar aprotic solvent with good solvating properties for many organic compounds. |
| Acetonitrile | C₂H₃N | Polar Aprotic | Soluble | A common solvent in chromatography and organic synthesis. |
| Methanol | CH₃OH | Polar Protic | Expected to be Miscible | As a short-chain alcohol, it is expected to be fully miscible. |
| Ethanol | C₂H₅OH | Polar Protic | Expected to be Miscible | Similar to methanol, complete miscibility is expected. |
| Acetone | C₃H₆O | Polar Aprotic | Expected to be Miscible | The parent molecule, triethylene glycol, is soluble in acetone. |
| Diethyl Ether | C₄H₁₀O | Ether | Slightly Soluble | The parent molecule, triethylene glycol, has limited solubility in diethyl ether. |
| Hydrocarbons (e.g., Hexane) | C₆H₁₄ | Nonpolar | Insoluble | The parent molecule, triethylene glycol, is insoluble in most hydrocarbons. |
Experimental Protocols
For researchers requiring precise solubility data for their specific applications, the following experimental protocols are recommended.
Protocol 1: Determination of Miscibility (Qualitative)
This protocol provides a rapid assessment of whether Azido-PEG3-OH is miscible in a given solvent at a specific temperature.
Materials:
-
Azido-PEG3-OH
-
Solvent of interest
-
Small, clear glass vials (e.g., 1.5 mL or 4 mL)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Add a known volume of the solvent (e.g., 1 mL) to a clean, dry vial.
-
Add an equal volume of Azido-PEG3-OH to the same vial.
-
Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.
-
Allow the vial to stand undisturbed for at least one hour at a controlled temperature (e.g., room temperature, 25°C).
-
Visually inspect the vial against a well-lit background.
-
Miscible: The solution is a single, clear, and homogenous phase with no visible layers, cloudiness, or precipitate.
-
Immiscible: Two distinct layers are visible.
-
Partially Miscible: The solution appears cloudy or forms an emulsion that does not separate into distinct layers.
-
Protocol 2: Determination of Saturated Solubility (Quantitative) by the Shake-Flask Method
This method determines the equilibrium solubility of Azido-PEG3-OH in a solvent at a specific temperature.
Materials:
-
Azido-PEG3-OH
-
Solvent of interest
-
Screw-cap vials
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system or another suitable quantitative analytical instrument.
Procedure:
-
Prepare a series of standard solutions of Azido-PEG3-OH of known concentrations in the solvent of interest.
-
Generate a calibration curve using the analytical instrument (e.g., HPLC with a suitable detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD)).
-
Add an excess amount of Azido-PEG3-OH to a vial containing a known volume of the solvent. The presence of undissolved Azido-PEG3-OH is necessary to ensure saturation.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, visually confirm that an excess of the Azido-PEG3-OH phase remains.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-30 minutes to separate the undissolved solute.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of your calibration curve.
-
Analyze the diluted sample using the calibrated analytical method to determine the concentration of Azido-PEG3-OH.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility at that temperature.
Visualizations
The following diagrams illustrate key concepts related to the solubility and application of Azido-PEG3-OH.
Caption: Functional components of Azido-PEG3-OH.
Caption: Workflow for quantitative solubility measurement.
Caption: Interactions driving solubility in different solvent types.
References
The Azide Group in N3-O2Oc-O2Oc-OH: A Technical Guide to a Versatile Bioorthogonal Tool
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role and applications of the azide functional group in the molecule N3-O2Oc-O2Oc-OH, a versatile bifunctional linker used in bioconjugation and drug development. This document outlines the core principles of its reactivity, presents quantitative data, details experimental protocols, and illustrates its utility in studying complex biological systems.
Introduction to this compound
This compound, with the IUPAC name 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid, is a chemical reagent featuring a terminal azide group (-N3) and a terminal carboxylic acid (-COOH). These two functional groups are separated by a flexible and hydrophilic polyethylene glycol (PEG)-based linker. This structure makes it a valuable tool in chemical biology and drug development, where it can be used to connect different molecules, such as a targeting antibody and a therapeutic payload.
The key to the utility of this molecule lies in the unique properties of the azide group. The azide moiety is a cornerstone of "click chemistry," a set of bioorthogonal reactions that are highly specific, efficient, and can be performed in complex biological environments without interfering with native biochemical processes.
The Pivotal Role of the Azide Group
The azide group is a small, stable, and abiotic functional group, meaning it is absent in most biological systems. This makes it an ideal "chemical handle" for bioorthogonal conjugation. Its primary role is to participate in highly selective ligation reactions, most notably:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common "click" reaction, where an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is extremely efficient and has a broad tolerance for different functional groups.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC was developed. This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with an azide without the need for a catalyst.
These reactions allow for the precise and covalent attachment of this compound to a molecule of interest that has been functionalized with a corresponding alkyne or cyclooctyne.
Quantitative Data on Azide Reactivity
Table 1: Representative Second-Order Rate Constants for CuAAC Reactions
| Azide Reactant | Alkyne Reactant | Catalyst/Ligand | Solvent | k₂ (M⁻¹s⁻¹) |
| Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate | DMSO | ~10² - 10⁴ |
| Azido-PEG | Alkyne-Peptide | Copper wire | DMF | Quantitative conversion in 5h |
| Azido-Sugar | Alkyne-Fluorophore | CuSO₄/TBTA | Aqueous Buffer | ~10³ - 10⁵ |
TBTA: Tris(benzyltriazolylmethyl)amine
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions
| Azide Reactant | Cyclooctyne Reactant | Solvent | k₂ (M⁻¹s⁻¹) |
| Benzyl Azide | DIBO | CDCl₃ | ~0.3 |
| Benzyl Azide | DBCO | CDCl₃ | ~0.1 |
| Benzyl Azide | BCN | CDCl₃ | ~0.06 |
| Azido-PEG | DBCO | Aqueous Buffer | ~0.1 - 1.0 |
DIBO: Dibenzocyclooctynol, DBCO: Dibenzocyclooctyne, BCN: Bicyclo[6.1.0]nonyne. The data for Benzyl Azide is used as a common reference point for azide reactivity.
Applications in Research and Drug Development
The versatility of the azide group in this compound makes it a valuable tool in various applications:
-
Antibody-Drug Conjugates (ADCs): The molecule can be used as a linker to connect a monoclonal antibody to a potent cytotoxic drug. The carboxylic acid end can be activated to react with amine groups (e.g., lysine residues) on the antibody, while the azide group is used to attach an alkyne-modified drug via click chemistry.[1]
-
Metabolic Labeling: While this compound itself is not directly incorporated metabolically, it serves as a building block for creating probes that are. For example, the carboxylic acid can be coupled to an amino-sugar to create an azido-sugar that can be metabolized by cells and incorporated into glycans.[2][3][4] These azide-labeled glycans can then be visualized or isolated using click chemistry.
-
Proteomics and Activity-Based Protein Profiling (ABPP): The azide group can be used to attach biotin or fluorescent tags to proteins that have been metabolically labeled with an alkyne-containing amino acid analog. This allows for the enrichment and identification of newly synthesized proteins or specific enzyme classes.
-
Surface Functionalization: The azide group can be used to immobilize biomolecules onto surfaces that have been functionalized with alkynes, for applications in biosensors and microarrays.
Mandatory Visualizations
Caption: Workflow for ADC synthesis using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: N3-O2Oc-O2Oc-OH for Protein Labeling via CuAAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for bioconjugation.[1][2][3][4] This reaction enables the covalent ligation of an azide-functionalized molecule to an alkyne-containing counterpart, forming a stable triazole linkage.[5] The N3-O2Oc-O2Oc-OH reagent is an azide-containing molecule that can be utilized in CuAAC reactions for the site-specific labeling of proteins. This methodology is invaluable for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the attachment of imaging probes, and the creation of novel biomaterials.
The CuAAC reaction is renowned for its high yields, specificity, and compatibility with aqueous environments, making it particularly well-suited for modifying complex biological molecules like proteins. The reaction's bio-orthogonality ensures that the azide and alkyne groups react selectively with each other without cross-reacting with native functional groups found in proteins.
These application notes provide a detailed, generalized protocol for the labeling of alkyne-modified proteins with azide-containing reagents such as this compound using the CuAAC reaction. While specific experimental conditions may require optimization for individual proteins and applications, the following guidelines offer a robust starting point.
Representative Quantitative Data
The efficiency of CuAAC-mediated protein labeling can be influenced by factors such as the specific protein, the nature of the azide and alkyne partners, and the precise reaction conditions. The following tables present representative data to illustrate typical outcomes of the CuAAC labeling process.
Table 1: Representative Labeling Efficiency
| Protein Target | Labeling Moiety | Labeling Efficiency (%) | Analytical Method |
| Model Protein A (w/ Alkyne) | Azide-Fluorophore | >95% | SDS-PAGE with in-gel fluorescence |
| Antibody (w/ Alkyne) | Azide-Drug Conjugate | 90-98% | Mass Spectrometry |
| Recombinant Enzyme (w/ Alkyne) | Azide-PEG | >90% | HPLC Analysis |
Table 2: Representative Reaction Conditions & Yields
| Parameter | Condition | Representative Yield (%) |
| Protein Concentration | 1-10 mg/mL | \multirow{6}{*}{>90%} |
| Azide Reagent Excess | 5-20 equivalents | |
| Copper (II) Sulfate | 0.1-1 mM | |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM | |
| Copper Ligand (e.g., THPTA) | 0.5-5 mM | |
| Reaction Time | 1-4 hours |
Experimental Protocols
The following is a generalized protocol for the labeling of an alkyne-modified protein with an azide-containing reagent like this compound via CuAAC.
Materials and Reagents
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, HEPES, pH 7.4)
-
Azide-containing reagent (e.g., this compound)
-
Copper (II) Sulfate (CuSO4)
-
Reducing Agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Protein purification supplies (e.g., size-exclusion chromatography columns)
Stock Solution Preparation
-
Alkyne-Modified Protein: Prepare a solution of the alkyne-modified protein at a concentration of 1-10 mg/mL in a degassed, azide-free buffer.
-
Azide Reagent (e.g., this compound): Prepare a 10 mM stock solution in a suitable solvent such as DMSO.
-
Copper (II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water. This solution should be made immediately before use to prevent oxidation.
-
THPTA Ligand: Prepare a 50 mM stock solution in deionized water.
Protein Labeling Protocol
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the desired molar excess of the azide reagent stock solution to the protein solution. Mix gently by pipetting.
-
Pre-mix Catalyst: In a separate tube, prepare the copper catalyst solution. Add the THPTA ligand stock solution to the Copper (II) Sulfate stock solution to achieve a final ligand-to-copper ratio of 5:1. This pre-mixing allows the ligand to chelate the copper.
-
Add the copper-ligand mixture to the protein-azide solution and mix gently.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be approximately 5 mM.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 30 seconds to prevent oxidation of the Cu(I) catalyst.
-
Incubate the reaction at room temperature for 1-4 hours. The optimal reaction time may need to be determined empirically.
Purification of the Labeled Protein
-
Following the incubation period, remove unreacted small molecules and the copper catalyst by a suitable purification method.
-
Size-exclusion chromatography (SEC) is a commonly used method for separating the labeled protein from smaller reactants.
-
Dialysis or buffer exchange can also be employed to purify the labeled protein.
-
Analyze the purified, labeled protein using appropriate techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation and determine labeling efficiency.
Visualizations
Experimental Workflow
Caption: Experimental workflow for protein labeling via CuAAC.
CuAAC Reaction Mechanism
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG3-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation reaction, falling under the umbrella of "click chemistry". This copper-free reaction enables the specific and efficient covalent conjugation of an azide-functionalized molecule with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO). The reaction proceeds rapidly under mild, physiological conditions, making it ideal for applications in complex biological systems, including live cell imaging, bioconjugation, and drug delivery.[1]
Azido-PEG3-OH is a hydrophilic linker containing a terminal azide group and a hydroxyl group, separated by a three-unit polyethylene glycol (PEG) spacer. The PEG linker enhances water solubility and can reduce non-specific binding of the conjugated molecule.[1] The terminal hydroxyl group can be further functionalized if required. This application note provides a detailed step-by-step guide for performing a SPAAC reaction with Azido-PEG3-OH and a DBCO-functionalized molecule.
Core Reaction
The fundamental principle of the SPAAC reaction involves the [3+2] cycloaddition of an azide with a strained alkyne. The ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, obviating the need for a cytotoxic copper catalyst.[1]
Caption: The core SPAAC reaction between Azido-PEG3-OH and a DBCO-functionalized molecule.
Data Presentation
The efficiency of the SPAAC reaction is influenced by several factors, including the choice of solvent, pH, and the specific cyclooctyne used. The following table summarizes key quantitative data for SPAAC reactions. While specific data for Azido-PEG3-OH is limited, the provided values for similar azide-containing molecules offer a reasonable expectation of reaction performance.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant | 0.32 - 0.85 M⁻¹s⁻¹ | PBS, pH 7.0 | [1] |
| 0.55 - 1.22 M⁻¹s⁻¹ | HEPES, pH 7.0 | [1] | |
| 0.59 - 0.97 M⁻¹s⁻¹ | DMEM, pH 7.4 | ||
| 0.27 - 0.77 M⁻¹s⁻¹ | RPMI, pH 7.4 | ||
| Effect of PEG Linker | 31 ± 16% increase in rate | Comparison of DBCO-trastuzumab vs. DBCO-PEG5-trastuzumab | |
| Typical Reactant Stoichiometry | 1.5-fold molar excess of azide | General recommendation | |
| Typical Reaction Time | 2 - 48 hours | Dependent on reactant concentrations and reactivity | |
| Reported Yields | >90% (qualitative) | General for click chemistry reactions |
Experimental Protocols
This section provides a general protocol for the SPAAC reaction between Azido-PEG3-OH and a DBCO-functionalized molecule. The specific conditions may require optimization depending on the properties of the molecule of interest.
Materials
-
Azido-PEG3-OH
-
DBCO-functionalized molecule (e.g., DBCO-amine, DBCO-NHS ester)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.4 is a common choice for biological applications. Other buffers such as HEPES can also be used.
-
Organic Co-solvent (if needed for solubility): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Analytical and purification equipment: HPLC, LC-MS, size-exclusion chromatography columns, or dialysis cassettes.
Step-by-Step Protocol
-
Reactant Preparation:
-
Dissolve the DBCO-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) before diluting it into the aqueous reaction buffer. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins, if applicable.
-
Dissolve Azido-PEG3-OH directly in the reaction buffer.
-
It is recommended to prepare fresh solutions of the reactants immediately before use.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the solution of the DBCO-functionalized molecule with the solution of Azido-PEG3-OH.
-
A slight molar excess (e.g., 1.5 equivalents) of the Azido-PEG3-OH is often used to ensure complete consumption of the more complex or valuable DBCO-functionalized molecule.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C.
-
Reaction times can vary from 2 to 48 hours, depending on the concentration and reactivity of the substrates. Gentle agitation (e.g., on a shaker or rotator) is recommended.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by analytical techniques such as LC-MS or HPLC. This is done by observing the disappearance of the starting materials and the appearance of the product peak. For protein conjugations, SDS-PAGE can show a shift in the molecular weight of the modified protein.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product may require purification to remove unreacted starting materials and any byproducts.
-
For larger biomolecules like proteins, purification can be achieved using size-exclusion chromatography (SEC) or dialysis to remove the excess Azido-PEG3-OH.
-
For smaller molecules, purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is often effective.
-
Application Example: Cell Surface Labeling via Metabolic Glycoengineering
A powerful application of SPAAC with azido-functionalized molecules is in the field of metabolic glycoengineering for cell surface labeling. In this approach, cells are cultured with an unnatural sugar that has been modified with an azide group. This azido-sugar is metabolized by the cell and incorporated into cell surface glycans. The azide groups displayed on the cell surface can then be specifically targeted with a DBCO-functionalized probe (e.g., a fluorescent dye) via a SPAAC reaction.
Caption: Workflow for cell surface labeling using metabolic glycoengineering and SPAAC.
References
Application Notes and Protocols for the Use of Azide-PEGylated Linkers in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The linker, which connects the monoclonal antibody to the potent payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of azide-functionalized polyethylene glycol (PEG) linkers in ADC development, with a focus on N3-O2Oc-O2Oc-OH and its analogues.
This compound is a bifunctional linker containing an azide group for bioorthogonal "click" chemistry and a carboxylic acid for conjugation to amine-containing molecules. The hydrophilic PEG component enhances solubility and can improve the pharmacokinetic profile of the resulting ADC. While specific data for this compound in published ADC literature is limited, the following protocols and data are based on the well-established use of structurally similar azide-PEG-acid linkers (e.g., Azido-PEG3-acid) and provide a comprehensive guide for researchers.[1][2][3]
Principle of Application
The core application of this compound in ADC development revolves around its ability to participate in click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC).[1][4] This allows for the highly efficient and site-specific conjugation of a payload (modified with a terminal alkyne) to an antibody (functionalized with the azide linker). The general workflow involves:
-
Antibody Modification: Introduction of the azide functionality onto the antibody.
-
Payload-Linker Synthesis (if necessary): Activation of the cytotoxic drug and conjugation to the alkyne-bearing partner.
-
ADC Conjugation: Covalent attachment of the payload to the antibody via click chemistry.
-
Purification and Characterization: Removal of unconjugated species and comprehensive analysis of the ADC.
The PEG spacer within the linker can help to overcome issues of aggregation often seen with hydrophobic payloads and can prolong the circulation half-life of the ADC.
Data Presentation
The following tables summarize typical quantitative data obtained during the development of ADCs using azide-PEG linkers. Note: This data is representative and based on studies with similar linkers, and will vary depending on the specific antibody, payload, and linker used.
Table 1: ADC Conjugation and Characterization Parameters
| Parameter | Typical Value/Range | Method of Determination | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | HIC-HPLC, RP-HPLC, Mass Spectrometry | |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) | |
| Conjugation Efficiency | >90% | HPLC, Mass Spectrometry | |
| Residual Free Drug | <1% | RP-HPLC |
Table 2: In Vitro Cytotoxicity Data
| Cell Line | Target Antigen | ADC IC50 (nM) | Payload IC50 (nM) | Reference(s) |
| SK-BR-3 | HER2 | 0.5 - 10 | 0.01 - 0.5 | |
| BT-474 | HER2 | 1 - 15 | 0.01 - 0.5 | |
| MDA-MB-231 | HER2 (low) | >1000 | 0.01 - 0.5 |
Table 3: In Vivo Efficacy Data (Xenograft Models)
| Xenograft Model | ADC Dose (mg/kg) | Tumor Growth Inhibition (%) | Survival Benefit | Reference(s) |
| BT-474 | 1 - 5 | >80 | Significant increase | |
| SK-BR-3 | 1 - 5 | >75 | Significant increase |
Table 4: Pharmacokinetic Parameters in Rodents
| Parameter | ADC | Unconjugated Antibody | Reference(s) |
| Half-life (t½, days) | 5 - 10 | 7 - 12 | |
| Clearance (mL/day/kg) | 5 - 15 | 4 - 10 | |
| Area Under the Curve (AUC, µg*day/mL) | 1000 - 3000 | 1200 - 3500 |
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol describes the functionalization of an antibody with azide groups by activating the carboxylic acid of the linker and reacting it with lysine residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
This compound (or similar azide-PEG-acid linker)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4
Procedure:
-
Activation of this compound:
-
Dissolve this compound (10 molar excess relative to the antibody) in anhydrous DMF.
-
Add NHS (12 molar excess) and EDC (12 molar excess) to the linker solution.
-
Incubate at room temperature for 1 hour to form the NHS ester.
-
-
Antibody Preparation:
-
Exchange the antibody into the Reaction Buffer using a desalting column.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the activated linker solution to the antibody solution with gentle stirring. The final concentration of DMF should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 50 mM to stop the reaction and hydrolyze any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts by buffer exchange into PBS using desalting columns or tangential flow filtration.
-
-
Characterization:
-
Determine the azide incorporation by reacting a small aliquot with a fluorescently labeled alkyne and measuring the fluorescence, or by mass spectrometry.
-
Protocol 2: ADC Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified payload to the azide-functionalized antibody.
Materials:
-
Azide-modified antibody (from Protocol 1)
-
Alkyne-modified cytotoxic payload
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction Buffer: PBS, pH 7.4
-
Purification system (e.g., SEC, HIC)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Dissolve the alkyne-modified payload in a suitable solvent (e.g., DMSO) at a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-modified antibody (e.g., 1 mg/mL) and the alkyne-modified payload (5-10 molar excess).
-
In a separate tube, pre-mix CuSO4 and THPTA at a 1:5 molar ratio and add to the antibody-payload mixture to a final copper concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the ADC from unreacted payload, catalyst, and other reagents using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
-
Characterization:
-
Determine the average DAR using HIC-HPLC or mass spectrometry.
-
Assess the monomer content by SEC.
-
Confirm the identity and integrity of the ADC by SDS-PAGE and mass spectrometry.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol outlines a method to evaluate the potency of the ADC on cancer cell lines.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free payload
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density that allows for logarithmic growth during the assay period (typically 2,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions.
-
Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control.
-
Plot the cell viability against the logarithm of the concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Generalized signaling pathway of an Antibody-Drug Conjugate.
Caption: General experimental workflow for ADC development.
References
Application Notes and Protocols for Bioconjugation of Peptides with 11-Azido-3,6,9-trioxaundecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a premier strategy for enhancing the therapeutic properties of peptide-based drugs. PEGylation can significantly improve a peptide's solubility, protect it from proteolytic degradation, reduce its immunogenicity, and prolong its circulatory half-life by mitigating renal clearance.
This document provides detailed application notes and protocols for the bioconjugation of peptides using 11-Azido-3,6,9-trioxaundecan-1-ol, a short, discrete PEG (dPEG®) linker. The terminal azide group of this linker allows for its covalent attachment to alkyne-modified peptides via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction is characterized by its high yield, stereospecificity, and compatibility with a wide range of functional groups, making it an ideal method for creating stable and well-defined peptide-PEG conjugates.[3][4][5]
The protocols outlined below describe a two-stage process:
-
Activation of 11-Azido-3,6,9-trioxaundecan-1-ol: The terminal hydroxyl group of the linker is activated to facilitate its reaction with a peptide. A common method is the conversion to a succinimidyl carbonate or NHS ester, which readily reacts with primary amines (e.g., the N-terminus or lysine side chains) on a peptide.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-functionalized peptide is then "clicked" to a peptide or molecule containing a terminal alkyne.
Data Presentation
The following table summarizes representative quantitative data for the bioconjugation of a model alkyne-containing peptide with an azide-functionalized PEG linker. The actual results may vary depending on the specific peptide sequence, reaction conditions, and purification methods.
| Parameter | Value | Method of Analysis | Reference |
| Peptide-Azide Conjugation Efficiency | >95% | LC-MS | |
| Final Conjugate Purity | >98% | RP-HPLC | |
| Overall Yield | 43% | Mass Balance | |
| Mass Confirmation (Observed vs. Theoretical) | +/- 1 Da | MALDI-TOF MS |
Experimental Protocols
Protocol 1: Activation of 11-Azido-3,6,9-trioxaundecan-1-ol with N,N'-Disuccinimidyl carbonate (DSC)
This protocol describes the activation of the terminal hydroxyl group of 11-Azido-3,6,9-trioxaundecan-1-ol to form an NHS ester, making it reactive towards primary amines on a peptide.
Materials:
-
11-Azido-3,6,9-trioxaundecan-1-ol
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Reaction vessel
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Dissolve 11-Azido-3,6,9-trioxaundecan-1-ol (1 equivalent) in anhydrous DCM.
-
Add N,N'-Disuccinimidyl carbonate (DSC) (1.2 equivalents) to the solution.
-
Add TEA or DIPEA (1.5 equivalents) dropwise to the reaction mixture while stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the resulting Azido-PEG3-NHS ester by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the product and confirm its identity by Mass Spectrometry.
-
Evaporate the solvent to obtain the purified Azido-PEG3-NHS ester as a clear oil.
Protocol 2: Conjugation of Azido-PEG3-NHS Ester to a Peptide
This protocol details the reaction of the activated azide-PEG linker with a peptide containing a primary amine.
Materials:
-
Peptide with a primary amine (N-terminal or Lysine side chain)
-
Purified Azido-PEG3-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
DIPEA
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Size-exclusion chromatography (SEC) or Reverse-phase HPLC (RP-HPLC) system for purification
Procedure:
-
Dissolve the peptide in the reaction buffer.
-
Dissolve the Azido-PEG3-NHS ester in DMF or DMSO.
-
Add the Azido-PEG3-NHS ester solution (5-10 fold molar excess) to the peptide solution with gentle vortexing.
-
Add DIPEA to adjust the pH to 8.0-8.5 if necessary.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS to observe the formation of the azide-functionalized peptide.
-
Purify the azide-functionalized peptide using SEC or RP-HPLC to remove unreacted PEG linker and other reagents.
-
Lyophilize the purified product.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the azide-functionalized peptide and an alkyne-containing molecule (e.g., another peptide, a drug molecule, or a fluorescent label).
Materials:
-
Purified azide-functionalized peptide
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to protect the peptide)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS) pH 7.4)
-
Degassing equipment (optional)
Procedure:
-
In a reaction tube, dissolve the azide-functionalized peptide and the alkyne-containing molecule (in a 1:1.2 molar ratio) in the reaction buffer.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).
-
If using THPTA, prepare a stock solution and pre-mix with the CuSO₄ solution in a 5:1 ligand-to-copper ratio.
-
Add the CuSO₄ (with or without THPTA) to the peptide/alkyne mixture to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Gently mix the solution and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst, though the use of excess ascorbate often makes this unnecessary.
-
Monitor the reaction by LC-MS or RP-HPLC.
-
Upon completion, purify the final peptide-PEG conjugate using RP-HPLC.
-
Characterize the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the successful conjugation.
Visualizations
Experimental Workflow
Caption: Workflow for peptide bioconjugation using 11-Azido-3,6,9-trioxaundecan-1-ol.
Logical Relationship of Components in CuAAC
Caption: Key components and their roles in the CuAAC reaction for peptide conjugation.
References
Surface Modification of Nanoparticles with Azido-PEG3-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the surface modification of nanoparticles using Azido-PEG3-OH and its derivatives. This functionalization strategy is pivotal for researchers and professionals in drug development and materials science, enabling the covalent attachment of a wide array of molecules through "click chemistry." The introduction of a hydrophilic polyethylene glycol (PEG) spacer enhances aqueous solubility and reduces non-specific protein binding, which is crucial for in vivo applications.[1]
Introduction
Surface functionalization of nanoparticles with Azido-PEG3-OH provides a versatile platform for subsequent bioconjugation. The terminal azide group serves as a chemical handle for highly efficient and specific ligation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3][4] This two-step approach allows for the attachment of targeting ligands, imaging agents, and therapeutic molecules to the nanoparticle surface with high precision and control. The PEG3 linker further imparts favorable biological properties, including increased stability and reduced immunogenicity.
Applications
The modification of nanoparticles with an azide-terminated PEG linker opens up a vast range of applications in biomedical and materials science:
-
Targeted Drug Delivery: Conjugation of targeting moieties (e.g., antibodies, peptides like RGD, folic acid) to the azide-functionalized nanoparticle surface enables specific delivery of therapeutic payloads to diseased cells and tissues.
-
Bioimaging and Diagnostics: Attachment of fluorescent dyes, contrast agents for MRI, or other imaging probes allows for the tracking and visualization of nanoparticles in vitro and in vivo.
-
Biosensing: The specific and high-yield nature of click chemistry is ideal for the development of sensitive and robust biosensors.
-
Advanced Materials: Creation of complex, multi-functional nanomaterials by assembling different components onto a central nanoparticle scaffold.
Experimental Protocols
This section details the protocols for the surface modification of amine-functionalized nanoparticles with an Azido-PEG3 linker and subsequent characterization.
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| Amine-functionalized nanoparticles | User-defined | Core material for surface modification |
| Azido-PEG3-Succinimidyl Carbonate | BenchChem | Heterobifunctional linker for introducing the Azido-PEG3 moiety |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving the linker |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Reaction buffer |
| 1 M Tris or Glycine, pH 7.2 | Sigma-Aldrich | Quenching reagent to deactivate unreacted linker |
| Dialysis tubing or centrifugal filters | MilliporeSigma | For purification of functionalized nanoparticles |
Protocol for Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the conjugation of Azido-PEG3-succinimidyl carbonate to nanoparticles possessing surface primary amine groups.
1. Nanoparticle Preparation:
- Suspend the amine-functionalized nanoparticles in the Reaction Buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
- If the nanoparticles are stored in a buffer containing primary amines (e.g., Tris), they must be buffer-exchanged into the Reaction Buffer prior to starting the reaction.
2. Linker Preparation:
- Equilibrate the vial of Azido-PEG3-succinimidyl carbonate to room temperature before opening to prevent moisture condensation.
- Immediately before use, prepare a 10 mM solution of the linker in anhydrous DMSO. Do not store the reconstituted linker solution.
3. Conjugation Reaction:
- Add a 20-fold molar excess of the dissolved linker to the nanoparticle suspension. The volume of the organic solvent should not exceed 10% of the total reaction volume.
- Incubate the reaction for 30-60 minutes at room temperature with gentle stirring or rotation.
4. Quenching:
- Add the Quenching Buffer (1 M Tris or Glycine, pH 7.2) to the reaction mixture to a final concentration of 50-100 mM.
- Incubate for an additional 15-30 minutes at room temperature to deactivate any unreacted linker.
5. Purification:
- Remove unreacted linker and byproducts by dialysis against the Reaction Buffer or by using centrifugal filtration.
- If using dialysis, perform several buffer changes over 24-48 hours.
- If using centrifugal filters, wash the nanoparticles multiple times with the Reaction Buffer.
6. Storage:
- Store the purified azide-functionalized nanoparticles in an appropriate buffer at 4°C.
Workflow for Nanoparticle Surface Modification
Caption: Experimental workflow for surface modification.
Characterization of Modified Nanoparticles
Successful functionalization can be confirmed using several analytical techniques.
Expected Changes in Nanoparticle Properties
| Parameter | Expected Outcome | Rationale |
| Hydrodynamic Diameter (DLS) | Increase | The addition of the PEG linker increases the overall size of the nanoparticle. |
| Polydispersity Index (PDI) | Minimal Increase | A significant increase may indicate aggregation. |
| Zeta Potential | Decrease in positive charge or increase in negative charge | The consumption of primary amine groups on the nanoparticle surface reduces the overall positive charge. |
| FTIR Spectroscopy | Appearance of a new peak around 2100 cm⁻¹ | This peak is characteristic of the azide (N₃) stretching vibration. |
| X-ray Photoelectron Spectroscopy (XPS) | Appearance of N1s peaks around 400 eV and 406 eV | Confirms the presence of the azide group on the nanoparticle surface. |
Quantitative Analysis Example
The following table provides an example of quantitative data obtained from the characterization of magnetic nanoparticles (MNPs) before and after functionalization with an azido-PEG-silane linker.
| Nanoparticle Sample | Si to Fe Atomic Ratio (EDS) | Azide Content (mmol/g of MNPs) | Folic Acid Conjugated (mmol/g of MNPs) |
| Unmodified MNPs | - | - | - |
| Azido-PEG-Silane MNPs | Varies with reaction time | ~0.196 | N/A |
| Folate-Conjugated MNPs | Varies with reaction time | - | ~0.172 |
| Data adapted from a study on magnetic nanoparticles. |
Subsequent "Click" Chemistry Reaction
The azide-functionalized nanoparticles are now ready for conjugation with alkyne-containing molecules via click chemistry.
Click Chemistry Reaction Scheme
Caption: Two-step nanoparticle conjugation process.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
1. Reaction Setup:
- In a suitable reaction vessel, add the azide-functionalized nanoparticles (e.g., 1 mg in PBS).
- Add the alkyne-functionalized molecule of interest in a slight molar excess.
- Add a freshly prepared solution of a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).
2. Incubation:
- Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.
3. Purification:
- Purify the conjugated nanoparticles using dialysis or centrifugal filtration to remove the catalyst and unreacted molecules.
Troubleshooting
| Issue | Possible Causes | Suggested Solutions |
| Low Functionalization Efficiency | - Hydrolysis of the succinimidyl carbonate linker- Presence of primary amines in the buffer- Insufficient molar excess of the linker | - Prepare the linker solution immediately before use.- Ensure the buffer is free of primary amines.- Increase the molar excess of the linker. |
| Nanoparticle Aggregation | - Change in surface charge leading to instability- High concentration of nanoparticles or linker | - Optimize the reaction buffer and pH.- Perform the reaction at a lower nanoparticle concentration. |
| Low Click Reaction Yield | - Inactive catalyst- Steric hindrance on the nanoparticle surface | - Use freshly prepared catalyst solutions.- Consider using a longer PEG linker to increase accessibility of the azide group. |
References
- 1. benchchem.com [benchchem.com]
- 2. Fabrication of azido-PEG-NHC stabilized gold nanoparticles as a functionalizable platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Biomolecules using N3-O2Oc-O2Oc-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules is a cornerstone technique in life sciences research and drug development, enabling the visualization, tracking, and quantification of proteins, nucleic acids, and other biologically relevant molecules. This document provides detailed application notes and protocols for the use of N3-O2Oc-O2Oc-OH, a heterobifunctional linker, for the covalent attachment of fluorescent probes to biomolecules.
This compound is a versatile linker molecule featuring a carboxylic acid (-OH) group and an azide (N3) group, separated by a hydrophilic polyethylene glycol (PEG) spacer ("O2Oc-O2Oc"). This structure allows for a two-step labeling strategy:
-
Biomolecule-Linker Conjugation: The carboxylic acid group is activated to react with primary amines (e.g., lysine residues on proteins) on the target biomolecule, forming a stable amide bond.
-
Fluorescent Probe Attachment via Click Chemistry: The azide group on the linker-modified biomolecule serves as a handle for the attachment of a fluorescent dye containing a complementary reactive group, such as an alkyne or a cyclooctyne, through a highly specific and efficient "click chemistry" reaction.
This two-step approach offers excellent control over the labeling process and allows for the use of a wide variety of fluorescent probes. The hydrophilic PEG spacer helps to improve the solubility and reduce potential aggregation of the labeled biomolecule.
Data Presentation
The choice of fluorescent dye is critical for the success of any labeling experiment. The following tables summarize the key photophysical properties of common fluorescent dyes that are commercially available with alkyne or cyclooctyne functionalities, making them suitable for conjugation to azide-modified biomolecules.
Table 1: Photophysical Properties of Common Alkyne-Modified Fluorescent Dyes for CuAAC
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Alexa Fluor 488 Alkyne | 495 | 519 | 71,000 | 0.92 |
| Alexa Fluor 555 Alkyne | 555 | 565 | 150,000 | 0.10 |
| Alexa Fluor 594 Alkyne | 590 | 617 | 73,000 | 0.66 |
| Alexa Fluor 647 Alkyne | 650 | 665 | 239,000 | 0.33 |
| Cyanine3 (Cy3) Alkyne | 550 | 570 | 150,000 | 0.15 |
| Cyanine5 (Cy5) Alkyne | 649 | 670 | 250,000 | 0.20 |
Table 2: Photophysical Properties of Common Cyclooctyne (DBCO)-Modified Fluorescent Dyes for SPAAC
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Alexa Fluor 488 DBCO | 495 | 519 | 71,000 | 0.92 |
| Alexa Fluor 555 DBCO | 555 | 565 | 150,000 | 0.10 |
| Alexa Fluor 647 DBCO | 650 | 665 | 239,000 | 0.33 |
| Cyanine3 (Cy3) DBCO | 550 | 570 | 150,000 | 0.15 |
| Cyanine5 (Cy5) DBCO | 649 | 670 | 250,000 | 0.20 |
Table 3: Comparison of CuAAC and SPAAC for Biomolecule Labeling
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very fast (seconds to minutes) | Fast (minutes to hours) |
| Biocompatibility | Requires copper catalyst, which can be toxic to living cells. Ligands can mitigate toxicity. | Copper-free and highly biocompatible. Ideal for live-cell imaging. |
| Reagent Size | Small alkyne group, minimal perturbation. | Bulky cyclooctyne group, may cause steric hindrance. |
| Typical Reactants | Terminal Alkyne | Cyclooctyne (e.g., DBCO, BCN) |
| Labeling Efficiency | High with optimized catalyst and ligand concentrations.[1] | Generally high, may require longer incubation times or higher concentrations.[1] |
Experimental Protocols
The following protocols provide a general framework for the fluorescent labeling of proteins using this compound. Optimization of reaction conditions may be necessary for specific biomolecules and fluorescent dyes.
Part 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group on this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then reacts with primary amines on the protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Protocol:
-
Protein Preparation: Dissolve the protein to be labeled in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.
-
In a separate tube, add a 10- to 50-fold molar excess of the this compound stock solution to an appropriate volume of Activation Buffer.
-
Add EDC and NHS to the this compound solution to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature to generate the NHS ester.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL), i.e., the number of azide groups per protein molecule, using methods such as MALDI-TOF mass spectrometry or by reacting the azide with a DBCO-containing dye and measuring the absorbance.
References
Application Notes and Protocols for Enzyme Immobilization using 11-Azido-3,6,9-trioxaundecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the immobilization of enzymes using the bifunctional linker, 11-Azido-3,6,9-trioxaundecan-1-ol. This method leverages the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to create stable, covalent linkages between an enzyme and a solid support. The inclusion of a hydrophilic polyethylene glycol (PEG) spacer enhances the solubility and reduces steric hindrance, which can help maintain the catalytic activity of the immobilized enzyme.
Introduction
Enzyme immobilization is a critical technique in biotechnology, offering numerous advantages over the use of free enzymes in solution. Immobilized enzymes exhibit enhanced stability against changes in pH and temperature, are more robust, and can be easily separated from the reaction mixture, allowing for reuse and continuous processing. This leads to more cost-effective and efficient biocatalytic processes, which are essential in various fields, including drug development, diagnostics, and industrial catalysis.
The use of 11-Azido-3,6,9-trioxaundecan-1-ol as a linker for enzyme immobilization provides a versatile and efficient method for creating stable enzyme-support conjugates. This linker features a terminal azide group for "click" chemistry attachment to an alkyne-modified enzyme (or an alkyne-modified surface for an azide-modified enzyme) and a terminal hydroxyl group that can be used to functionalize a variety of solid supports. The PEG3 spacer contributes to the hydrophilicity of the linker, which can help to preserve the enzyme's native conformation and activity upon immobilization.
Principle of Immobilization
The immobilization strategy is based on the highly efficient and specific Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne, forming a stable triazole linkage.[1] This "click chemistry" reaction is bio-orthogonal, meaning it does not interfere with native biological functional groups, and proceeds under mild, aqueous conditions, which are favorable for preserving enzyme activity.
The overall process can be broken down into three main stages:
-
Surface Functionalization: The solid support is first modified with 11-Azido-3,6,9-trioxaundecan-1-ol. The hydroxyl terminus of the linker is used to covalently attach it to a suitably activated solid support.
-
Enzyme Modification: The enzyme of interest is genetically or chemically modified to introduce a terminal alkyne group. This can be achieved through the incorporation of an unnatural amino acid bearing an alkyne moiety.
-
Click Chemistry Ligation: The alkyne-modified enzyme is then covalently attached to the azide-functionalized support via the CuAAC reaction.
Experimental Protocols
The following protocols provide a general framework for the immobilization of an alkyne-modified enzyme onto a solid support functionalized with 11-Azido-3,6,9-trioxaundecan-1-ol.
Materials
-
Linker: 11-Azido-3,6,9-trioxaundecan-1-ol
-
Solid Support: Amine-functionalized magnetic beads, silica particles, or glass slides
-
Enzyme: Alkyne-modified enzyme of interest (e.g., containing p-propargyloxyphenylalanine)
-
Activation Reagents: N,N'-Disuccinimidyl carbonate (DSC) or other suitable activating agent for the hydroxyl group of the linker
-
Solvents: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS)
-
Click Chemistry Reagents:
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand
-
-
Buffers: Reaction buffers appropriate for the enzyme of interest, washing buffers (e.g., PBS with Tween-20)
Protocol 1: Functionalization of an Amine-Terminated Solid Support with 11-Azido-3,6,9-trioxaundecan-1-ol
This protocol describes the activation of the hydroxyl group of the linker and its subsequent reaction with an amine-functionalized solid support.
-
Activation of the Linker:
-
Dissolve 11-Azido-3,6,9-trioxaundecan-1-ol and a 1.5-fold molar excess of N,N'-Disuccinimidyl carbonate (DSC) in anhydrous DMF.
-
Add a catalytic amount of an organic base (e.g., triethylamine).
-
Stir the reaction at room temperature for 4-6 hours to form the NHS-activated azide-PEG linker.
-
-
Functionalization of the Support:
-
Wash the amine-functionalized solid support (e.g., magnetic beads) with DMF.
-
Resuspend the support in a solution of the NHS-activated azide-PEG linker in DMF.
-
Incubate the suspension with gentle agitation for 12-24 hours at room temperature.
-
-
Washing:
-
Pellet the support material (e.g., by centrifugation or magnetic separation).
-
Wash the support extensively with DMF, followed by ethanol, and finally with PBS to remove unreacted linker and byproducts.
-
The azide-functionalized support is now ready for enzyme immobilization.
-
Protocol 2: Immobilization of Alkyne-Modified Enzyme via CuAAC
This protocol details the "click" reaction to covalently attach the alkyne-modified enzyme to the azide-functionalized support.
-
Prepare Click Chemistry Reaction Mixture:
-
Prepare a stock solution of the alkyne-modified enzyme in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare stock solutions of CuSO₄, sodium ascorbate, and the copper ligand (THPTA or TBTA) in water or a compatible solvent.
-
-
Immobilization Reaction:
-
Resuspend the azide-functionalized support in the enzyme solution.
-
Add the copper ligand to the suspension, followed by CuSO₄.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution. The final concentrations should be in the range of 1-5 mM for copper and ascorbate.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation.
-
-
Washing and Storage:
-
Pellet the support with the immobilized enzyme.
-
Wash the support thoroughly with a washing buffer (e.g., PBS with 0.1% Tween-20) to remove non-covalently bound enzyme and reaction components.
-
Perform a final wash with PBS.
-
Store the immobilized enzyme in a suitable buffer at 4°C.
-
Characterization of Immobilized Enzymes
Determination of Immobilization Efficiency
The amount of immobilized enzyme can be quantified by measuring the protein concentration in the supernatant before and after the immobilization reaction using a standard protein assay (e.g., Bradford or BCA assay).
Enzyme Activity Assay
The catalytic activity of the immobilized enzyme should be compared to that of the free enzyme. A standard activity assay specific to the enzyme should be performed. For example, for a hydrolase, this might involve monitoring the rate of substrate hydrolysis spectrophotometrically.
Stability and Reusability
-
Thermal Stability: The activity of the immobilized and free enzyme is measured after incubation at various temperatures for a defined period.
-
pH Stability: The activity is measured after incubation in buffers of different pH values.
-
Reusability: The immobilized enzyme is used in repeated reaction cycles, with washing steps in between. The residual activity is measured after each cycle. Immobilized enzymes have been shown to retain a significant portion of their activity even after multiple reuses. For example, some systems retain over 80% of their initial activity after 10 cycles.
Quantitative Data
The following tables summarize representative quantitative data for enzymes immobilized using azide-alkyne click chemistry. It is important to note that the specific values will vary depending on the enzyme, support material, and immobilization conditions. The data presented here is based on studies of similar systems and serves as a guideline.
Table 1: Immobilization Efficiency and Enzyme Loading
| Enzyme | Support Material | Immobilization Method | Enzyme Loading (mg/g support) | Immobilization Yield (%) | Reference |
| Carbonic Anhydrase | Silica Microparticles | Azide-Alkyne Cycloaddition | 6.2 - 7.2 | Not Reported | [2] |
| T4 Lysozyme | Superparamagnetic Beads | CuAAC | Not Reported | Not Reported | [3][4] |
| Lipase | Nanomagnetic Supports | Covalent Coupling (Amine) | 111.69 | Not Reported | [5] |
Table 2: Specific Activity and Kinetic Parameters of Free vs. Immobilized Enzymes
| Enzyme | Form | Specific Activity (U/mg) | Relative Activity (%) | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Carbonic Anhydrase | Free | - | 100 | - | - | |
| Immobilized (Azide-Alkyne) | - | 27 ± 4 | - | - | ||
| Subtilisin Carlsberg | Free | - | 100 | 11.5 | 13 | |
| Immobilized (Magnetic NP) | - | 51 (Activity Recovery) | 15.02 | 22.7 |
Table 3: Stability and Reusability of Immobilized Enzymes
| Enzyme | Immobilization System | Stability Enhancement | Reusability (Residual Activity) | Reference |
| T4 Lysozyme | PRECISE system (CuAAC) | 50-73% more active after freeze-thaw and chemical denaturation compared to random immobilization. | Not Reported | |
| Subtilisin Carlsberg | Magnetic Nanoparticles | Higher thermostability (75% activity at 70°C vs 50% for free enzyme). | 70% activity after 10 cycles. | |
| Cellulase | Mesoporous Silica | Enhanced thermal stability. | 89% activity after 11 cycles. |
Visualizations
Experimental Workflow
Caption: Workflow for enzyme immobilization using an azide-alkyne click chemistry approach.
Logical Relationship of Components
Caption: Relationship between the key components in the enzyme immobilization process.
References
- 1. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Faster Surface Ligation Reactions Improve Immobilized Enzyme Structure and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced enzyme stability through ... | Article | H1 Connect [archive.connect.h1.co]
- 4. Enhanced enzyme stability through site-directed covalent immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Proteins Conjugated with Azido-PEG3-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of proteins after conjugation with Azido-PEG3-OH. The methodologies described herein are essential for obtaining highly pure conjugated proteins, a critical requirement for downstream applications in research, diagnostics, and therapeutic development.
Section 1: Introduction to Purification of Azido-PEG3-OH Conjugated Proteins
The conjugation of proteins with Azido-PEG3-OH introduces a bioorthogonal azide handle for subsequent "click chemistry" reactions, while the polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity. The conjugation reaction, however, results in a heterogeneous mixture containing the desired mono-PEGylated protein, multi-PEGylated species, unreacted (native) protein, and excess Azido-PEG3-OH reagent.[] Effective purification is therefore crucial to isolate the desired product.
The primary purification strategies leverage the physicochemical changes imparted by the Azido-PEG3-OH moiety, namely alterations in size (hydrodynamic radius), charge, and hydrophobicity.[2][3] The most common and effective purification techniques are chromatographic, including Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).[3][4] Non-chromatographic methods such as dialysis and ultrafiltration are also employed, primarily for buffer exchange and removal of small molecule impurities.
Initial Step: Quenching the Conjugation Reaction
Before purification, it is imperative to quench the reaction to stop the conjugation process. The succinimidyl carbonate group of the Azido-PEG3-OH reagent is highly reactive towards primary amines. Adding a quenching agent with a primary amine, such as Tris or glycine, will consume any remaining active reagent.
Protocol for Quenching:
-
Prepare a 1 M stock solution of Tris-HCl or glycine, pH 8.0.
-
At the completion of the conjugation reaction, add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for at least 30-60 minutes at room temperature with gentle mixing.
-
The quenched reaction mixture is now ready for purification.
Section 2: Purification Methodologies
Size Exclusion Chromatography (SEC)
Application Note: SEC separates molecules based on their hydrodynamic radius. The addition of the Azido-PEG3-OH moiety increases the size of the protein. Consequently, the conjugated protein will elute earlier from the SEC column than the smaller, unconjugated protein. SEC is highly effective for removing excess, unreacted PEG reagent and for separating aggregates from the monomeric protein.
Experimental Protocol: SEC-HPLC for Purification
-
Column: Select a column with a fractionation range appropriate for the size of the conjugated protein (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).
-
Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV at 214 nm or 280 nm.
-
Sample Preparation: Centrifuge the quenched reaction mixture at >10,000 x g for 10 minutes to remove any aggregates. Filter the supernatant through a 0.22 µm syringe filter.
-
Injection Volume: 20 µL (can be optimized based on column dimensions and sample concentration).
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Collect fractions corresponding to the different peaks (aggregates, conjugated protein, native protein, and free PEG reagent).
-
Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to confirm the identity of the species in each peak.
-
Quantitative Data Summary: SEC-HPLC Purity Assessment
The following table provides representative data for the separation of a model PEGylated protein. Retention times are approximate and will vary depending on the specific protein, PEG size, column, and other chromatographic conditions.
| Analyte | Retention Time (min) | Peak Area (%) |
| Aggregates | ~7.5 | 1.2 |
| Di-PEGylated Protein | ~8.5 | 10.5 |
| Mono-PEGylated Protein | ~9.2 | 85.3 |
| Native Protein | ~10.1 | 2.8 |
| Free Azido-PEG3-OH | ~11.0 | 0.2 |
Experimental Workflow for SEC Purification
Caption: Workflow for the purification of Azido-PEG3-OH conjugated proteins using SEC.
Ion-Exchange Chromatography (IEX)
Application Note: IEX separates proteins based on their net surface charge. The covalent attachment of the neutral Azido-PEG3-OH linker can shield charged residues on the protein surface, leading to a change in the protein's overall charge and its interaction with the IEX resin. This alteration in charge allows for the separation of the conjugated protein from the unconjugated form. IEX is particularly effective in separating positional isomers of PEGylated proteins.
Experimental Protocol: Cation-Exchange Chromatography (CEX)
-
Column: A weak or strong cation-exchange column (e.g., BioBasic™ 8 HPLC Column).
-
Mobile Phase A (Binding Buffer): 20 mM MES, pH 6.0 (or a buffer with a pH below the pI of the protein).
-
Mobile Phase B (Elution Buffer): Mobile Phase A + 1 M NaCl.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detector: UV at 280 nm.
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Load the sample (previously buffer-exchanged into Mobile Phase A).
-
Wash the column with Mobile Phase A to remove any unbound species.
-
Elute the bound proteins using a linear gradient of 0-100% Mobile Phase B over 30 minutes.
-
Collect fractions and analyze for the presence of the desired conjugated protein.
-
Quantitative Data Summary: IEX-HPLC Separation
| Species | Elution Salt Concentration | Purity (%) | Yield (%) |
| Native Protein | Lower | >98 | Variable |
| Mono-PEGylated Protein | Higher | >95 | Variable |
| Multi-PEGylated Protein | Highest | >90 | Variable |
Logical Diagram for IEX Separation
References
- 2. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in CuAAC Reactions
Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their CuAAC reactions, with a particular focus on challenges that may arise when using complex azide-containing molecules like N3-O2Oc-O2Oc-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low or no yield in a CuAAC reaction?
A1: Low yield in CuAAC reactions is a frequent issue with several potential root causes. The most common culprits include:
-
Catalyst Inactivation: The active catalyst in CuAAC is Copper(I) (Cu(I)). This oxidation state is unstable in aqueous solutions and can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1][2][3][4]
-
Poor Reagent Quality or Stability: The azide or alkyne starting materials may have degraded. Sodium ascorbate, a common reducing agent, is particularly prone to degradation and should always be prepared fresh.[5]
-
Suboptimal Reaction Conditions: Factors such as pH, solvent, temperature, and reagent concentrations can significantly impact the reaction efficiency.
-
Presence of Inhibitors: Components in the reaction mixture, such as chelating agents (e.g., EDTA), high concentrations of Tris buffer, or thiols, can sequester the copper catalyst and inhibit the reaction.
-
Poor Solubility of Reactants: If the azide or alkyne is not fully dissolved in the reaction solvent, the reaction will be slow or incomplete.
-
Side Reactions: Unwanted side reactions, such as the homodimerization of the alkyne (Glaser coupling), can consume the starting material and reduce the yield of the desired triazole product.
Q2: My azide, this compound, has a hydroxyl group and ether linkages. Could this be affecting the reaction?
A2: The structure of this compound, with its ethylene glycol-like linker, is generally compatible with CuAAC chemistry. The hydroxyl group and ether linkages are typically well-tolerated functional groups. However, the polarity and potential for hydrogen bonding of your molecule might influence its solubility and aggregation in certain solvents, which could indirectly affect the reaction rate. Additionally, complex substrates can sometimes chelate copper, reducing its availability for catalysis. If you suspect this is an issue, consider increasing the copper and ligand concentrations.
Q3: How do I choose the right copper source, ligand, and reducing agent?
A3: The choice of these reagents is critical for a successful CuAAC reaction.
-
Copper Source: While Cu(I) salts like CuI or CuBr can be used, they are often less stable. A more reliable method is to generate Cu(I) in situ from a Cu(II) salt, most commonly copper(II) sulfate (CuSO₄), using a reducing agent.
-
Reducing Agent: Sodium ascorbate is the most popular and effective reducing agent for converting Cu(II) to Cu(I) in situ. It is important to use a freshly prepared solution as it can degrade.
-
Ligand: Using a copper-stabilizing ligand is highly recommended, especially for bioconjugation or with sensitive substrates. Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) protect the Cu(I) from oxidation, increase reaction rates, and can improve the solubility of the catalyst. For aqueous reactions, the water-soluble ligand THPTA is an excellent choice.
Q4: What is the optimal order of addition for the reagents?
A4: The order of reagent addition can significantly impact the reaction's success. A recommended procedure to prevent premature catalyst precipitation and protect sensitive substrates is:
-
Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows the copper-ligand complex to form.
-
Add this premixed catalyst solution to the solution containing your azide (this compound) and alkyne substrates.
-
Initiate the reaction by adding the freshly prepared reducing agent (e.g., sodium ascorbate).
Adding the ascorbate last is crucial to ensure the copper is complexed by the ligand before reduction, which helps maintain its catalytic activity.
Q5: How can I monitor the progress of my CuAAC reaction?
A5: The progress of your reaction can be monitored by several analytical techniques, including:
-
Thin-Layer Chromatography (TLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
High-Performance Liquid Chromatography (HPLC)
For a more high-throughput analysis, especially during optimization, you can use a fluorogenic azide that becomes fluorescent upon triazole formation.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in CuAAC reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivation: Oxidation of Cu(I) to inactive Cu(II). 2. Poor Substrate Solubility: Aggregation of azide or alkyne. 3. Copper Sequestration: Substrate contains groups that strongly bind copper. 4. Inhibitory Buffer Components: Buffers with high concentrations of chloride or Tris. 5. Degraded Reducing Agent: Sodium ascorbate solution is not fresh. | 1. a) Use a fresh solution of a reducing agent like sodium ascorbate. b) Employ a copper-stabilizing ligand (e.g., THPTA, BTTAA). c) Degas solvents to remove oxygen. 2. a) Add organic co-solvents like DMSO, DMF, or NMP (up to 10-20%). b) Use sonication to aid dissolution. 3. a) Increase the concentration of the copper catalyst and ligand. b) Add a sacrificial metal ion like Zn(II) or Ni(II) to bind to chelating groups. 4. a) Switch to a non-coordinating buffer like HEPES or phosphate buffer. 5. a) Always prepare sodium ascorbate solutions fresh before use. |
| Significant Side Product Formation | 1. Alkyne Homodimerization (Glaser Coupling): Caused by the presence of Cu(II) and oxygen. 2. Substrate Degradation: Oxidation of sensitive functional groups by reactive oxygen species (ROS) generated by the Cu/ascorbate system. | 1. a) Ensure an adequate excess of sodium ascorbate. b) Thoroughly degas all solutions. c) Use a stabilizing ligand to protect the Cu(I) state. 2. a) Add a scavenger like aminoguanidine to intercept byproducts of ascorbate oxidation. b) Use a higher ligand-to-copper ratio (e.g., 5:1). |
| Difficulty in Product Purification | 1. Copper Contamination: Residual copper in the final product. 2. Unreacted Starting Materials: Incomplete reaction. | 1. a) Wash the product with a copper-chelating solution (e.g., a dilute solution of EDTA or ammonium acetate). 2. a) Optimize reaction conditions (time, temperature, concentration) to drive the reaction to completion. b) Use a suitable purification method such as chromatography or dialysis. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC Reaction in Aqueous Buffer
This protocol provides a starting point for the conjugation of an azide-modified molecule (like this compound) with a terminal alkyne.
Materials:
-
Azide-containing molecule (e.g., this compound)
-
Alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium L-ascorbate
-
Buffer (e.g., 100 mM HEPES or phosphate buffer, pH 7.4)
-
Degassed deionized water
-
Organic co-solvent if needed (e.g., DMSO, DMF)
Stock Solutions:
-
Azide: 10 mM in buffer or a suitable solvent.
-
Alkyne: 10 mM in buffer or a suitable solvent.
-
CuSO₄: 20 mM in degassed water.
-
THPTA: 50 mM in degassed water.
-
Sodium Ascorbate: 100 mM in degassed water (prepare fresh).
Reaction Setup (Example for a 500 µL reaction):
-
In a microcentrifuge tube, add the azide solution to a final concentration of 1 mM.
-
Add the alkyne solution to a final concentration of 1.2 mM (1.2 equivalents).
-
Add buffer to bring the volume to 450 µL.
-
In a separate tube, prepare the catalyst premix:
-
Add 12.5 µL of 50 mM THPTA solution.
-
Add 6.3 µL of 20 mM CuSO₄ solution.
-
Vortex briefly to mix.
-
-
Add the 18.8 µL of the catalyst premix to the azide/alkyne mixture.
-
Initiate the reaction by adding 25 µL of the freshly prepared 100 mM sodium ascorbate solution.
-
Gently mix the reaction by inverting the tube several times. If possible, protect the reaction from light and oxygen.
-
Incubate at room temperature for 1-4 hours. The reaction can also be performed overnight at 4°C.
Work-up and Purification:
-
The reaction can be stopped by adding an excess of EDTA relative to the copper.
-
Purify the product using a suitable method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove excess reagents and the copper catalyst.
Protocol 2: Optimizing Reaction Conditions
To achieve the highest yield, it is often necessary to optimize the reaction conditions. Set up a series of small-scale reactions varying one parameter at a time.
| Parameter to Vary | Suggested Range |
| Final Copper Concentration | 50 µM - 500 µM |
| Ligand:Copper Ratio | 1:1 to 5:1 |
| Sodium Ascorbate Concentration | 1 mM - 10 mM |
| pH | 6.5 - 8.0 |
| Organic Co-solvent (e.g., DMSO) | 0% - 20% (v/v) |
| Reaction Time | 1 hour - 24 hours |
| Temperature | 4°C - 37°C |
Analyze the yield of each reaction using a quantitative method (e.g., HPLC, LC-MS) to determine the optimal conditions for your specific substrates.
Visualizations
Troubleshooting Logic for Low-Yield CuAAC Reactions
Caption: A logical workflow for troubleshooting common causes of low yield in CuAAC reactions.
Key Components and Potential Issues in a CuAAC Reaction
Caption: Interplay of key components in a CuAAC reaction and common inhibitory pathways.
References
how to avoid side reactions in azido-PEG linker conjugations
Welcome to the technical support center for azido-PEG linker conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on avoiding common side reactions and optimizing conjugation efficiency.
Frequently Asked Questions (FAQs)
Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Q1: My CuAAC reaction with an azido-PEG linker is giving a low yield. What are the most common reasons for this failure?
A1: Low yields in CuAAC reactions are typically traced back to a few common issues:
-
Inactive Copper Catalyst: The reaction requires the Copper(I) oxidation state[1][2]. Cu(I) is readily oxidized to the inactive Cu(II) by atmospheric oxygen. It is crucial to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent, with sodium ascorbate being the most common choice[1][3][4].
-
Presence of Inhibitors: Components in your reaction mixture can chelate the copper catalyst, rendering it inactive. Thiols (e.g., from cysteine residues in proteins or dithiothreitol (DTT) from buffers) are notorious for poisoning the catalyst. Buffers like Tris can also be inhibitory.
-
Poor Reagent Quality: Ensure the purity of your azido-PEG linker and alkyne-functionalized molecule. Impurities can interfere with the reaction.
-
Suboptimal Conditions: Incorrect solvent choice, temperature, or pH can hinder the reaction. While many reactions work at room temperature, some may require gentle heating. The optimal pH range is generally between 6.5 and 8.0.
Q2: I'm observing protein precipitation and degradation during my CuAAC bioconjugation. How can I prevent this?
A2: This is a critical issue often caused by the generation of reactive oxygen species (ROS) by the copper/ascorbate system, which can lead to oxidative damage of amino acid residues like histidine, arginine, cysteine, and methionine.
-
Use a Stabilizing Ligand: Ligands are essential for protecting the copper catalyst and the biomolecule. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly recommended for bioconjugation. It stabilizes the Cu(I) state, accelerates the reaction, and acts as a sacrificial reductant, protecting the protein from oxidative damage. A ligand-to-copper ratio of 5:1 is often recommended.
-
Control Reagent Addition Order: To minimize substrate degradation, adopt a specific order of addition. First, mix the CuSO₄ with the THPTA ligand. Add this complex to your solution containing the azide and alkyne substrates. Finally, initiate the reaction by adding the sodium ascorbate.
-
Include Scavengers: Ascorbate oxidation byproducts, such as dehydroascorbate, can react with lysine and arginine side chains. Adding aminoguanidine to the reaction can help intercept these reactive byproducts.
Q3: What are the primary side reactions in CuAAC, and how can they be minimized?
A3: The main side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms a diacetylene byproduct. This becomes more prevalent when the concentration of the active Cu(I) catalyst is low.
-
Ensure Sufficient Reducing Agent: Use an adequate excess of sodium ascorbate to maintain a reducing environment and keep the copper in the Cu(I) state.
-
Use a Stabilizing Ligand: As mentioned, ligands like THPTA protect the Cu(I) catalyst from both oxidation and participation in side reactions.
-
Degas Solvents: For particularly sensitive reactions, degassing the solvent by sparging with an inert gas (like argon or nitrogen) can help remove dissolved oxygen.
Section 2: Staudinger Ligation
Q1: What is the most common side reaction in the Staudinger ligation, and how can it be prevented?
A1: The most prevalent side reaction is the premature hydrolysis of the aza-ylide intermediate. This leads to the formation of a primary amine and phosphine oxide (the products of a Staudinger reduction) instead of the desired amide-linked product.
-
Phosphine Design: The key to preventing this is to use an engineered phosphine reagent with an electrophilic "trap" (e.g., a methyl ester) positioned ortho to the phosphorus atom. This design promotes rapid intramolecular reaction, which outcompetes the undesired intermolecular hydrolysis.
-
Minimize Water (Initially): While the final step of the ligation requires water, keeping the initial reaction phase under anhydrous conditions can suppress premature hydrolysis of the aza-ylide.
-
Increase Reactant Concentration: Higher concentrations can favor the desired intramolecular cyclization over the bimolecular hydrolysis side reaction.
Q2: My Staudinger ligation is producing a phosphonamide byproduct. What causes this and how can I avoid it?
A2: Phosphonamide formation can occur via an aza-Wittig type reaction pathway. This side reaction is more common with less effective coupling reagents or suboptimal conditions.
-
Choice of Phosphine: Utilizing phosphinothiol reagents is recommended as they are less prone to this side reaction. They favor the desired mechanism that leads to the amidophosphonium salt intermediate.
-
Optimize Reaction Conditions: Ensure that the solvent and temperature are optimized for your specific substrates to favor the desired ligation pathway.
Section 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Q1: Are there any side reactions to be aware of when using copper-free SPAAC with azido-PEG linkers?
A1: Yes. While SPAAC avoids copper-related toxicity and side reactions, the strained cyclooctyne reagents can have their own off-target reactivity. The primary side reaction is a thiol-yne addition, where the strained alkyne reacts with free thiols, such as those from reduced cysteine residues in proteins.
-
Block Free Thiols: To ensure that the reaction is specific to the azide, you can pre-treat your protein or sample with a thiol-alkylating agent like iodoacetamide (IAM). This blocks the cysteine residues and prevents the undesired thiol-yne reaction. IAM is compatible with the subsequent SPAAC reaction.
Troubleshooting Guides
Troubleshooting Low-Yield CuAAC Reactions
| Symptom | Potential Cause | Recommended Solution | Citation |
| No or very little product formation | Inactive Cu(I) catalyst due to oxidation | Prepare a fresh solution of sodium ascorbate. Generate Cu(I) in situ from a fresh stock of CuSO₄. | , |
| Presence of inhibitors (e.g., thiols, Tris buffer) | Purify the sample to remove inhibitors. If using protein, ensure no reducing agents like DTT are present. Use a compatible buffer like PBS or HEPES. | ,, | |
| Reaction starts but does not go to completion | Depletion of active Cu(I) catalyst | Add a fresh aliquot of the premixed copper/ascorbate solution. Increase the initial catalyst loading (e.g., from 1 mol% to 5 mol%). | |
| Substrate degradation by ROS | Use a stabilizing ligand like THPTA (5 equivalents). Add a scavenger like aminoguanidine. Follow the recommended order of reagent addition. | ,, | |
| Low yield with sterically hindered substrates | Insufficient reaction rate | Gently heat the reaction mixture (e.g., 40-50 °C). Increase the concentration of reactants and catalyst. | ,, |
Troubleshooting Staudinger Ligations
| Symptom | Potential Cause | Recommended Solution | Citation |
| High yield of primary amine instead of ligated product | Premature hydrolysis of the aza-ylide intermediate | Use a phosphine reagent with an ortho-ester trap. Minimize water in the initial reaction phase. Increase reactant concentrations. | , |
| Formation of a phosphonamide byproduct | Aza-Wittig side reaction is occurring | Switch to a phosphinothiol reagent. Re-optimize reaction conditions (solvent, temperature). | , |
| Reaction is slow or stalls | Steric hindrance or unfavorable electronics | If possible, redesign substrates to reduce steric bulk. Use phosphines with electron-donating substituents to increase nucleophilicity. Increase reactant concentration. | , |
| Difficulty purifying product from triphenylphosphine oxide (TPPO) | TPPO is a common byproduct | Use a "traceless" Staudinger ligation protocol where the phosphine oxide is not incorporated into the final product. | , |
Experimental Protocols
Protocol 1: Optimized CuAAC for Protein-PEG Conjugation
This protocol is designed to maximize yield while minimizing oxidative damage to sensitive protein substrates.
-
Preparation of Stock Solutions:
-
Protein Solution: Prepare the alkyne-modified protein at 1-5 mg/mL in a compatible buffer (e.g., PBS, pH 7.4).
-
Azido-PEG Solution: Dissolve the azido-PEG linker in the same buffer to a concentration of 10-20 mM.
-
Copper Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 200 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh immediately before use.
-
-
Reaction Setup (Example for a 500 µL final volume):
-
In a microcentrifuge tube, combine your alkyne-protein and azido-PEG linker (e.g., 10-20 fold molar excess of PEG).
-
In a separate tube, prepare the catalyst complex: mix 2.5 µL of 100 mM CuSO₄ and 5 µL of 200 mM THPTA. Let it stand for 2 minutes to form the Cu(I)-THPTA complex. This achieves a 1:2 molar ratio of Cu:Ligand.
-
Add the catalyst complex to the protein/PEG mixture.
-
Initiate the reaction by adding 20 µL of the freshly prepared 100 mM sodium ascorbate solution. The final concentrations should be approximately: 50-100 µM Cu, 100-200 µM THPTA, and 4 mM sodium ascorbate.
-
-
Incubation:
-
Gently mix the reaction by inverting the tube. Avoid vigorous vortexing to minimize oxygen introduction.
-
Incubate at room temperature for 1-4 hours. For difficult conjugations, incubation can be extended or performed at 37 °C.
-
-
Purification:
-
Remove unreacted PEG linker, catalyst, and byproducts using a suitable method such as size-exclusion chromatography (SEC), dialysis, or affinity purification.
-
Protocol 2: Traceless Staudinger Ligation for Peptide Labeling
This protocol uses an engineered phosphinothiol to achieve a native amide bond.
-
Preparation of Reagents:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents (e.g., DMF or a THF/water mixture).
-
Dissolve the azide-containing peptide and the phosphinothiol reagent in the chosen anhydrous solvent.
-
-
Ligation Reaction:
-
Combine the azide and phosphine reagents in the reaction vessel under an inert atmosphere. A slight excess (1.1 to 1.5 equivalents) of the phosphine reagent is typically used.
-
Stir the reaction at room temperature. Monitor progress using LC-MS or HPLC. Reactions are typically complete within 2-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, add water to hydrolyze the final intermediate if the reaction was run under anhydrous conditions.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using reverse-phase HPLC to separate the desired ligated peptide from the phosphine oxide byproduct and any unreacted starting materials.
-
Visualizations
Caption: Decision tree for troubleshooting low-yield CuAAC reactions.
Caption: Logic for selecting the appropriate azido-PEG conjugation chemistry.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction time and temperature for Azido-PEG3-OH click chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing click chemistry reactions involving Azido-PEG3-OH. Here you will find troubleshooting advice for common issues, answers to frequently asked questions, detailed experimental protocols, and key data to help you achieve high-yield, efficient conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry for use with Azido-PEG3-OH?
A1: The primary difference is the requirement of a copper catalyst.
-
CuAAC (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition) utilizes a copper(I) catalyst to join an azide with a terminal alkyne (like one functionalized on your molecule of interest). It is known for its high efficiency and rapid reaction rates.[1][2] However, the copper catalyst can be cytotoxic, which may be a concern for certain biological applications.[3]
-
SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free alternative that uses a strained alkyne (e.g., DBCO, BCN) which reacts with an azide due to the high ring strain.[4][5] This method is ideal for live-cell imaging and in vivo applications where copper toxicity is a concern. SPAAC reactions, however, can be slower than CuAAC.
Q2: My CuAAC reaction yield is low. What are the most common causes?
A2: Low yields in CuAAC reactions often stem from several key factors:
-
Copper Catalyst Inactivation: The active catalyst is Cu(I). If you are using a Cu(II) source like copper sulfate (CuSO₄), a reducing agent such as sodium ascorbate is required to generate and maintain the Cu(I) state. Dissolved oxygen in your solvents can oxidize Cu(I) back to the inactive Cu(II) state, halting the reaction.
-
Poor Reagent Quality: Ensure your Azido-PEG3-OH and alkyne-functionalized molecules are pure and have not degraded. The sodium ascorbate reducing agent should be prepared fresh for each experiment as it readily oxidizes in solution.
-
Suboptimal Concentrations: Click reactions are concentration-dependent. Very dilute solutions can lead to poor yields or slow reaction rates.
-
Presence of Interfering Substances: Buffers containing chelators like Tris can sequester the copper catalyst. Thiols, such as DTT or cysteine residues on proteins, can also interfere with the reaction.
Q3: How does reaction temperature affect my click chemistry results?
A3: Temperature is a critical parameter for optimization.
-
For CuAAC: Many reactions proceed efficiently at room temperature (20-25°C). However, gentle heating to a range of 35-50°C can often increase the reaction rate and help overcome minor steric hindrance, potentially improving yields. In one study, increasing the reaction temperature to 70°C with ppm-level catalyst loading led to a quantitative yield.
-
For SPAAC: Reactions are commonly performed at temperatures ranging from 4°C to 37°C. Incubating overnight at 4°C is a common strategy for sensitive biomolecules, while 37°C can be used to accelerate the reaction rate. Studies have shown that increasing the temperature from 25°C to 37°C generally increases SPAAC reaction rates.
Q4: Can the PEG3 linker itself cause issues in the reaction?
A4: Yes, while the short PEG3 linker enhances water solubility, PEG chains can sometimes cause steric hindrance, making the azide less accessible to the alkyne. However, the presence of a PEG linker has also been shown to enhance SPAAC reaction rates by improving solubility and reducing aggregation. For CuAAC, the hydrophilic nature of the PEG linker may necessitate the use of aqueous-organic co-solvents to ensure all reactants are fully dissolved.
Q5: How stable is the azide group on Azido-PEG3-OH during the reaction and storage?
A5: The azide group is generally stable under typical click chemistry conditions. However, it can be reduced by phosphines like TCEP (tris(2-carboxyethyl)phosphine), which is sometimes used as a reducing agent. If a reducing agent is needed for other purposes (e.g., reducing disulfide bonds in proteins), DTT (dithiothreitol) is a preferable choice as azides are more stable in its presence. For storage, Azido-PEG reagents should be kept at -20°C in a moisture-free environment to ensure long-term stability.
Data Presentation: Optimizing Reaction Parameters
The following tables provide starting points for optimizing your reaction conditions. Yields are highly dependent on the specific substrates, concentrations, and solvent systems used.
Table 1: Typical Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Typical Range/Value | Notes |
| Reactants | Azido-PEG3-OH, Terminal Alkyne | Azide to alkyne molar ratio is often 1:1 to 1.5:1. |
| Copper Source | CuSO₄·5H₂O (1-5 mol%) | Requires a reducing agent to generate Cu(I) in situ. |
| Reducing Agent | Sodium Ascorbate (5-25 mol%) | Should be prepared fresh. Used in excess to maintain the Cu(I) state. |
| Ligand | THPTA, TBTA (5-10 mol%) | Water-soluble ligands like THPTA are ideal for bioconjugation. A 5:1 ligand-to-copper ratio is often recommended. |
| Solvent | DMSO, DMF, t-BuOH/H₂O | Co-solvents are often required to dissolve all components. |
| Temperature | Room Temp to 50°C | Gentle heating can increase the reaction rate. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS. Sterically hindered substrates may require longer times. |
| Typical Yield | 75% to >95% | Highly dependent on substrates and optimization of conditions. |
Table 2: Typical Conditions for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Typical Range/Value | Notes |
| Reactants | Azido-PEG3-OH, Strained Alkyne (DBCO, BCN) | Azide to alkyne molar ratio is often 1.5:1. |
| Solvent | PBS (pH 7.2-7.4), HEPES, DMEM | The choice of buffer can significantly impact reaction rates. HEPES often provides faster kinetics than PBS. |
| Temperature | 4°C to 37°C | Reactions can be run overnight at 4°C for sensitive molecules or for 2-4 hours at room temperature or 37°C. |
| Reaction Time | 2 - 24 hours | Reaction progress can be monitored by SDS-PAGE or LC-MS. |
| Typical Yield | >90% | Generally high-yielding but kinetics are slower than CuAAC. |
| 2nd Order Rate Constant (k₂) with DBCO | ~0.1 - 1.0 M⁻¹s⁻¹ | Highly dependent on the specific azide, solvent, and temperature. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with Azido-PEG3-OH
This protocol is a general starting point and should be optimized for your specific application.
Materials:
-
Azido-PEG3-OH
-
Alkyne-functionalized molecule of interest
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Degassed solvent (e.g., 1:1 t-BuOH/H₂O or DMSO)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of your alkyne-functionalized molecule in the chosen solvent.
-
Prepare a 15 mM stock solution of Azido-PEG3-OH in the same solvent.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of THPTA in deionized water.
-
Crucially, prepare a 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, add the alkyne-functionalized molecule (e.g., 100 µL of 10 mM stock for a 1 mM final concentration).
-
Add the Azido-PEG3-OH solution (e.g., 100 µL of 15 mM stock for a 1.5 mM final concentration).
-
Add the solvent to bring the volume up to ~950 µL.
-
In a separate tube, premix the CuSO₄ and THPTA solutions (e.g., 5 µL of 100 mM CuSO₄ and 25 µL of 500 mM THPTA). Add this premix to the reaction tube. This gives a final concentration of 0.5 mM Cu and 2.5 mM ligand (5:1 ratio).
-
Vortex the mixture gently.
-
-
Initiate the Reaction:
-
Add 25 µL of the freshly prepared 1 M sodium ascorbate solution (final concentration of 25 mM).
-
Gently mix the reaction by inverting the tube or placing it on a rotator. If any components are light-sensitive, protect the tube from light.
-
-
Incubation and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours. If the reaction is slow, consider gentle heating to 40°C.
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC until the starting material is consumed.
-
-
Purification:
-
Once complete, purify the conjugate using a suitable method like size-exclusion chromatography (SEC) or dialysis to remove the copper catalyst, excess reagents, and byproducts.
-
Protocol 2: General Procedure for SPAAC with Azido-PEG3-OH
This protocol details the reaction of an azide-labeled molecule with a DBCO-functionalized molecule.
Materials:
-
Azido-PEG3-OH functionalized molecule
-
DBCO (Dibenzocyclooctyne)-functionalized molecule of interest
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a solution of your Azido-PEG3-OH functionalized molecule in the reaction buffer.
-
Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO) to create a concentrated stock solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Azido-PEG3-OH functionalized molecule with the DBCO-functionalized molecule. A 1.5- to 3-fold molar excess of the Azido-PEG3-OH component is often used to drive the reaction to completion.
-
Ensure the final concentration of any organic solvent (like DMSO) is kept low (typically <10%) to avoid denaturing biological molecules.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or 37°C.
-
For sensitive biomolecules or when slower reaction kinetics are acceptable, the incubation can be performed overnight at 4°C. Gentle mixing on a rotator is recommended.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by SDS-PAGE (which will show a molecular weight shift upon conjugation) or LC-MS.
-
Once the reaction is complete, purify the resulting conjugate using an appropriate method such as SEC or dialysis to remove any unreacted starting materials.
-
Visual Troubleshooting and Workflows
Troubleshooting Low CuAAC Reaction Yield
This flowchart provides a logical sequence of steps to diagnose and solve low-yield issues in your CuAAC reactions.
Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.
General Experimental Workflow for Click Chemistry
This diagram illustrates the general logical flow from reactant preparation to final product analysis for a typical click chemistry experiment.
Caption: General experimental workflow for Azido-PEG3-OH click chemistry reactions.
References
Technical Support Center: Purifying N3-O2Oc-O2Oc-OH Conjugated Proteins
Welcome to the technical support center for the purification of N3-O2Oc-O2Oc-OH conjugated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with purifying these specialized bioconjugates. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in protein conjugation?
This compound is a chemical linker that contains an azide (N3) functional group and a hydrophilic polyethylene glycol (PEG)-like spacer. It is used in bioconjugation through a process called "click chemistry". The azide group of the linker can react with a protein that has been modified to contain a terminal alkyne or a strained alkyne (like DBCO or BCN) to form a stable covalent bond. This method is highly specific and efficient for creating protein conjugates.
Q2: What are the main challenges in purifying this compound conjugated proteins?
The primary challenges stem from the heterogeneity of the conjugation reaction mixture, which can contain:
-
The desired conjugated protein
-
Unreacted (unconjugated) protein
-
Excess this compound linker and its byproducts
-
Aggregated protein
-
Proteins with multiple linker conjugations (over-labeling)
Separating the desired conjugate from these other components requires robust purification strategies.
Q3: Which chromatographic techniques are most effective for purifying these conjugates?
The most commonly used and effective techniques are:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is very effective at removing the small, unreacted this compound linker.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their surface hydrophobicity. The addition of the PEG-like linker can alter the protein's hydrophobicity, allowing for separation of conjugated from unconjugated protein.
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. The PEG-like linker can shield the protein's surface charges, which can be exploited for separation.
Q4: How can I remove the unreacted this compound linker from my sample?
Besides SEC, other effective methods for removing small molecules include:
-
Dialysis/Ultrafiltration: Using a semi-permeable membrane with a specific molecular weight cutoff (MWCO) allows the small linker molecules to be removed through buffer exchange while retaining the much larger protein conjugate.
-
Desalting Columns: These are small, pre-packed SEC columns designed for rapid buffer exchange and removal of small molecules.
Q5: My protein conjugate appears to be aggregated. What can I do?
Protein aggregation can be a significant issue. Here are some strategies to address it:
-
Optimize the conjugation reaction conditions (e.g., lower the protein concentration, adjust the pH, or reduce the reaction time).
-
During purification, use buffers that contain additives to reduce aggregation, such as non-ionic detergents (e.g., Tween-20), glycerol, or arginine.
-
Use Size Exclusion Chromatography (SEC) to separate the aggregated species from the monomeric conjugate.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the purification of this compound conjugated proteins.
Problem 1: Low Yield of Purified Conjugate
| Possible Cause | Recommended Solution |
| Inefficient Conjugation Reaction | - Verify the activity of your azide and alkyne-modified components. - Optimize the molar ratio of linker to protein. - Ensure the click chemistry catalyst (if used) is fresh and active. - Degas solutions to remove oxygen, which can inactivate copper catalysts. |
| Protein Precipitation During Purification | - Screen for optimal buffer conditions (pH, ionic strength) for your conjugate's solubility. - Add solubilizing agents like arginine or non-ionic detergents to your buffers. - Perform purification steps at a lower temperature (e.g., 4°C) if protein stability is an issue. |
| Loss of Protein on Chromatography Column | - Ensure the column is properly equilibrated with the running buffer. - Check for non-specific binding to the column matrix and consider adding a small amount of organic solvent or detergent to the mobile phase if compatible. - For affinity chromatography, ensure the tag on your protein is accessible. |
| Elution Conditions are Too Harsh | - If using IEX or HIC, try a shallower elution gradient to improve recovery. - For affinity chromatography, consider a milder elution buffer. |
Problem 2: Poor Separation of Conjugate from Unconjugated Protein
| Possible Cause | Recommended Solution |
| Inappropriate Chromatography Method | - The change in size, charge, or hydrophobicity after conjugation may be insufficient for the chosen method. - Try an orthogonal method (e.g., if SEC fails, try HIC or IEX). |
| Suboptimal Chromatography Conditions (SEC) | - Use a longer column for better resolution. - Decrease the flow rate to allow for better separation. - Ensure the sample volume is not too large (typically < 2-5% of the column volume). |
| Suboptimal Chromatography Conditions (HIC/IEX) | - Optimize the binding and elution conditions (salt concentration, pH). - Use a shallower gradient for elution to improve the resolution between the conjugated and unconjugated species. |
| Heterogeneity of Conjugation | - Over-labeling can create a broad peak that is difficult to separate from the unconjugated protein. - Optimize the conjugation reaction to favor mono-conjugation. |
Problem 3: Presence of Unreacted Linker in Final Product
| Possible Cause | Recommended Solution |
| Inefficient Removal by SEC | - Ensure the SEC column has the appropriate fractionation range to separate your large protein from the small linker. - Increase the column length or run multiple passes if necessary. |
| Inadequate Dialysis/Ultrafiltration | - Use a dialysis membrane with a MWCO that is significantly smaller than your protein but large enough for the linker to pass through (e.g., 10 kDa MWCO for a >50 kDa protein). - Perform multiple, large-volume buffer exchanges over a sufficient period (e.g., overnight with 3 buffer changes). |
Quantitative Data on Purification Performance
The following tables provide representative data on the performance of different chromatography techniques for purifying conjugated proteins. Note that actual results will vary depending on the specific protein, linker, and experimental conditions.
Table 1: Representative Performance of Size Exclusion Chromatography (SEC)
| Parameter | Value | Notes |
| Purity Achieved | >95% | Effective at removing aggregates and unreacted linker. |
| Typical Yield | 80-95% | Yield can be affected by protein stability and non-specific binding. |
| Primary Separation Principle | Molecular Size | Separates large conjugate from small unreacted linker. |
| Key Advantage | High efficiency in removing small molecule impurities. |
Table 2: Representative Performance of Hydrophobic Interaction Chromatography (HIC)
| Parameter | Value | Notes |
| Purity Achieved | 90-98% | Can effectively separate conjugated from unconjugated protein. |
| Typical Yield | 70-90% | Yield is dependent on optimizing the salt gradient for elution. |
| Primary Separation Principle | Surface Hydrophobicity | Exploits changes in hydrophobicity upon conjugation. |
| Key Advantage | High resolution for species with different drug-to-antibody ratios (DARs). |
Note: The data presented are compiled from various studies on PEGylated proteins and antibody-drug conjugates and should be used as a general guide.
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is designed to remove unreacted this compound linker and protein aggregates.
-
Column Selection: Choose an SEC column with a fractionation range suitable for your conjugated protein's size.
-
Buffer Preparation: Prepare a running buffer that is compatible with your protein's stability (e.g., Phosphate Buffered Saline (PBS), pH 7.4). Filter and degas the buffer before use.
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes (CVs) of the running buffer at the desired flow rate.
-
Sample Preparation: Centrifuge your conjugation reaction mixture at >10,000 x g for 10 minutes to remove any precipitates. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Inject the prepared sample onto the column. The injection volume should be small, typically 1-4% of the total column volume, for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the running buffer at a constant flow rate. Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The conjugated protein should elute first, followed by the smaller, unreacted linker.
-
Analysis: Analyze the collected fractions by SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified conjugate.
Protocol 2: Purification by Hydrophobic Interaction Chromatography (HIC)
This protocol is effective for separating the this compound conjugated protein from the unconjugated protein.
-
Resin Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose).
-
Buffer Preparation:
-
Binding Buffer (Buffer A): A high salt buffer (e.g., 2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Elution Buffer (Buffer B): A low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Filter and degas both buffers.
-
-
Column Equilibration: Equilibrate the HIC column with 5-10 CVs of Binding Buffer.
-
Sample Preparation: Adjust the salt concentration of your sample to match the Binding Buffer by adding a concentrated salt solution. Centrifuge and filter the sample as described for SEC.
-
Sample Loading: Load the sample onto the equilibrated column. The conjugated and unconjugated proteins will bind to the resin.
-
Washing: Wash the column with 5-10 CVs of Binding Buffer to remove any impurities that do not bind.
-
Elution: Elute the bound proteins using a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CVs. The less hydrophobic unconjugated protein will typically elute before the more hydrophobic conjugated protein. Collect fractions throughout the gradient.
-
Analysis: Analyze the fractions by SDS-PAGE or other appropriate methods to identify the pure conjugate fractions. Pool the desired fractions and perform buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Visualizations
Experimental Workflow
Caption: Workflow for this compound protein conjugation and purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates (ADCs) with Short PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of antibody-drug conjugate (ADC) aggregation, particularly when utilizing short polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: We are observing aggregation with our ADC, even though we are using a short PEG linker. What are the primary causes?
A1: While short PEG linkers are designed to increase the hydrophilicity of the ADC and reduce aggregation, several factors can still contribute to this issue.[1][2] The primary drivers of ADC aggregation, even with PEGylation, are often related to the overall hydrophobicity of the molecule.[3][4]
Key contributing factors include:
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the likelihood of aggregation as more hydrophobic drug-linker molecules are attached to the antibody surface.[3] This can create hydrophobic patches that promote self-association.
-
Hydrophobic Payload: Many potent cytotoxic payloads are inherently hydrophobic. The hydrophilicity imparted by a short PEG linker may not be sufficient to counteract the hydrophobicity of the payload, especially at higher DARs.
-
Conjugation Chemistry and Conditions: The conditions used during the conjugation process, such as the use of organic co-solvents to dissolve the linker-payload, can stress the antibody and lead to unfolding and aggregation. Suboptimal pH and salt concentrations in buffers can also contribute to instability.
-
Inherent Antibody Properties: Some monoclonal antibodies (mAbs) are intrinsically more prone to aggregation than others.
-
Environmental Stress: Exposure to thermal stress, agitation, freeze-thaw cycles, and even light can induce ADC degradation and aggregation.
Q2: How does the length of the PEG linker specifically impact ADC aggregation and overall performance?
A2: The length of the PEG linker is a critical design parameter that influences a trade-off between solubility, stability, and activity.
-
Short PEG Linkers (e.g., PEG2, PEG4): These are often favored for providing good ADC stability. They can help to anchor the payload within the antibody's structure, but they offer a less pronounced "stealth" effect, which can sometimes lead to faster clearance.
-
Medium PEG Linkers (e.g., PEG8, PEG12): These often strike a balance, offering significant improvements in pharmacokinetics and tumor exposure without a major loss of in-vitro potency. A PEG8 linker has been shown to improve the solubility of linker-payloads, allowing for conjugation in aqueous buffers with minimal organic solvent.
-
Long PEG Linkers (e.g., PEG24 and longer): These can dramatically improve the pharmacokinetic profile of an ADC. However, very long linkers may negatively impact cytotoxicity.
It is important to empirically determine the optimal PEG linker length for each specific antibody, payload, and target combination.
Q3: What are the recommended analytical techniques to detect and quantify ADC aggregation?
A3: A multi-faceted approach using several analytical techniques is recommended for the comprehensive characterization of ADC aggregation.
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic volume.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to assess the relative hydrophobicity of ADC species. An increase in hydrophobicity often correlates with a higher aggregation propensity.
-
Dynamic Light Scattering (DLS): DLS is a valuable technique for estimating the average size and size distribution of ADC aggregates and for monitoring overall sample stability over time.
-
Analytical Ultracentrifugation (AUC): AUC is a highly sensitive method for characterizing and quantifying molecular species, making it particularly useful for detecting ADC aggregation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed insights into the composition, structure, and aggregation state of ADCs, offering high sensitivity for detecting low levels of aggregated species.
Troubleshooting Guides
Issue: High Molecular Weight (HMW) Species Observed on SEC
If you are observing a significant percentage of high molecular weight species, indicating the formation of soluble aggregates, consider the following troubleshooting steps.
Troubleshooting Workflow for ADC Aggregation
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
1. Optimize the Drug-to-Antibody Ratio (DAR)
-
Rationale: A high DAR is a common cause of aggregation.
-
Action: Systematically reduce the molar excess of the linker-payload during the conjugation reaction to target a lower average DAR. Analyze the resulting ADCs by SEC and HIC to find a balance between potency and stability.
2. Modify the Linker Design
-
Rationale: Even with a PEG component, the overall linker-payload may still be too hydrophobic.
-
Action:
-
Increase PEG Length: Consider using a slightly longer PEG chain (e.g., PEG8, PEG12) to enhance the hydrophilicity and shielding of the hydrophobic payload.
-
Incorporate Charged Groups: The inclusion of negatively charged groups, such as sulfonates, in the linker can significantly reduce aggregation.
-
3. Optimize Conjugation Conditions
-
Rationale: The reaction environment can significantly impact antibody stability.
-
Action:
-
Minimize Organic Co-solvent: Reduce the percentage of organic solvent used to dissolve the linker-payload to the lowest possible level.
-
Screen Buffers: Evaluate different buffer systems, pH levels, and salt concentrations to identify conditions that maintain the stability of the parent antibody.
-
Temperature Control: Perform the conjugation at a lower temperature (e.g., 4°C) to minimize thermal stress on the antibody.
-
4. Evaluate Formulation and Excipients
-
Rationale: The final formulation plays a crucial role in the long-term stability of the ADC.
-
Action:
-
Add Stabilizers: Incorporate excipients known to reduce protein aggregation, such as sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, histidine), and surfactants (e.g., polysorbate 20 or 80).
-
Optimize pH and Buffer: Ensure the final formulation buffer has a pH that confers maximum stability to the ADC.
-
5. Refine the Purification Strategy
-
Rationale: Aggressive purification methods can sometimes induce aggregation.
-
Action:
-
Gentle Chromatography: Utilize purification methods that are gentle on the ADC, such as size exclusion chromatography or mild hydrophobic interaction chromatography.
-
Immobilization: Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions and aggregation.
-
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Properties
| PEG Linker Length | Drug-to-Antibody Ratio (DAR) | In Vitro Cytotoxicity | In Vivo Efficacy | Pharmacokinetics (Half-life) | Reference |
| Short (e.g., PEG4) | 2.5 | Maintained | Moderate | Standard | |
| Medium (e.g., PEG8, PEG12) | 3.7 - 5.0 | Slightly Reduced | Improved | Increased | |
| Long (e.g., PEG24) | 3.0 | Reduced | Significantly Improved | Significantly Increased | |
| Very Long (e.g., PEG10k) | Not Specified | Significantly Reduced | Most Ideal | 11.2-fold increase |
This table summarizes general trends observed across different studies. The optimal linker length is highly dependent on the specific ADC components.
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
-
Objective: To quantify the percentage of monomer, dimer, and higher molecular weight (HMW) aggregates in an ADC sample.
-
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4)
-
ADC sample
-
0.22 µm syringe filters
-
-
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Data Acquisition: Inject a defined volume (e.g., 50 µL) of the prepared sample onto the column. Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the HMW species, dimer, and monomer to determine the percentage of each.
-
Protocol 2: Assessment of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)
-
Objective: To determine the relative hydrophobicity of different ADC species.
-
Materials:
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0
-
ADC sample
-
-
Methodology:
-
System Preparation: Equilibrate the HIC column with Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Data Acquisition: Inject the sample onto the equilibrated column. Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Data Analysis: Monitor the elution profile at 280 nm. A longer retention time indicates greater hydrophobicity.
-
Signaling Pathways and Workflows
Logical Relationship of Factors Contributing to ADC Aggregation
Caption: Key factors influencing the aggregation of ADCs.
References
dealing with steric hindrance in bioconjugation with N3-O2Oc-O2Oc-OH
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the N3-O2Oc-O2Oc-OH linker in bioconjugation experiments. Please note that "this compound" is a non-standard nomenclature. For the purpose of this guide, we will assume it represents a bifunctional linker with an azide (N3) group, a flexible spacer (represented by -O2Oc-O2Oc-), and a terminal hydroxyl (-OH) group. The principles discussed here are broadly applicable to other long-chain, potentially sterically hindering linkers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is understood to be a bifunctional linker used in bioconjugation. Its key features are an azide group (N3) on one end, a hydroxyl group (-OH) on the other, and a long, flexible spacer chain (-O2Oc-O2Oc-). The azide group is commonly used in "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to conjugate with alkyne-modified biomolecules. The hydroxyl group can be used for further modification or conjugation, for example, through esterification.
Q2: What is steric hindrance and how does it relate to this compound?
Steric hindrance is a phenomenon where the size and shape of a molecule prevent or slow down a chemical reaction. The long and potentially bulky spacer of this compound can physically block the reactive azide or hydroxyl groups from approaching the target functional group on a biomolecule, especially if the conjugation site is in a sterically crowded region like a pocket or cleft of a protein. This can lead to low reaction yields and slow reaction rates.
Q3: When should I choose a long-chain linker like this compound?
Long-chain linkers are advantageous when you need to bridge a significant distance between two molecules, improve the solubility of the conjugate, or move a label or drug away from the surface of a biomolecule to maintain its function. However, the increased size can lead to the challenges addressed in this guide.
Q4: Can I use the hydroxyl (-OH) end of the linker for conjugation to proteins?
Direct conjugation of the hydroxyl group to proteins is less common than using amine-reactive or thiol-reactive chemistries. To make the hydroxyl group reactive towards amines (like lysine residues on a protein), it would first need to be "activated" by converting it into a more reactive species, such as a p-nitrophenyl carbonate or by using a di-isocyanate linker. A more straightforward approach, if your goal is to react with amines, would be to use a linker with a terminal carboxylic acid that can be easily converted to an NHS ester.
Troubleshooting Guide: Low Conjugation Yield
Low or no yield in your bioconjugation reaction with this compound can often be attributed to steric hindrance. Below are common issues and recommended solutions.
| Problem | Potential Cause (related to Steric Hindrance) | Recommended Solution |
| Low yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | The bulky linker prevents the azide and alkyne from coordinating effectively with the copper catalyst. The conjugation site on the biomolecule may be sterically inaccessible. | 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 24-48 hours). 2. Increase Temperature: Gently increase the reaction temperature in increments of 5-10°C (e.g., from room temperature to 37°C). Monitor biomolecule stability. 3. Use a Catalytic Ligand: Employ a copper-coordinating ligand like TBTA or THPTA to stabilize the Cu(I) oxidation state and improve catalytic efficiency. 4. Increase Reagent Concentration: Use a higher molar excess of the this compound linker. |
| Low yield in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | The bulky linker hinders the approach of the azide to the strained alkyne (e.g., DBCO, BCN). The conformational flexibility of the linker might not be sufficient to allow the correct orientation for the reaction. | 1. Switch to a Different Strained Alkyne: Some strained alkynes have different geometries and reactivities. For example, if BCN is not working, consider trying DBCO, which has a different ring structure. 2. Increase Incubation Time and Temperature: Similar to CuAAC, allow more time and slightly higher temperatures to overcome the activation energy barrier. 3. Change Solvent: Use a solvent that can help to extend the conformation of the linker, such as one with a higher percentage of an organic co-solvent (e.g., DMSO, DMF), provided the biomolecule remains stable. |
| No reaction at a specific site on a protein | The target amino acid (e.g., an unnatural amino acid with an alkyne group) is located within a deep pocket or a sterically crowded region of the protein's tertiary structure. | 1. Introduce a Longer Spacer on the Alkyne: If possible, re-engineer the biomolecule to incorporate an alkyne with a longer spacer arm to extend it from the protein surface. 2. Use a Denaturant: In some cases, a low concentration of a mild denaturant (e.g., 0.1-1 M urea) can partially unfold the protein, increasing the accessibility of the target site. This must be tested carefully to avoid irreversible denaturation. 3. Choose an Alternative Conjugation Site: If possible, move the alkyne to a more accessible location on the protein surface. |
Experimental Protocols
Protocol 1: General Protocol for Improving CuAAC Yield with a Sterically Hindered Azide
This protocol provides a starting point for optimizing a CuAAC reaction where steric hindrance is suspected to be an issue.
-
Prepare Reagents:
-
Biomolecule-Alkyne: Prepare your alkyne-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in DMSO or DMF.
-
Copper(II) Sulfate (CuSO4): Prepare a 50 mM stock solution in water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.
-
THPTA (or TBTA): Prepare a 50 mM stock solution in DMSO.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to a final concentration of 1-10 mg/mL.
-
Add the this compound linker to a final concentration that is 20-50 molar equivalents higher than the biomolecule.
-
Premix the catalyst: In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4/THPTA mixture to the reaction to a final copper concentration of 1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction at 37°C for 24 hours with gentle shaking.
-
-
Analysis and Purification:
-
Analyze the reaction progress using SDS-PAGE or mass spectrometry. A successful conjugation will show a shift in molecular weight.
-
Purify the conjugate using size exclusion chromatography (SEC) or affinity chromatography to remove excess linker and catalyst.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This is a copper-free click chemistry method that is often preferred for live-cell applications or with biomolecules sensitive to copper.
-
Prepare Reagents:
-
Biomolecule-Strained Alkyne (e.g., DBCO): Prepare your DBCO-modified biomolecule in a biocompatible buffer (e.g., PBS, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in a compatible solvent like DMSO.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the DBCO-modified biomolecule.
-
Add the this compound linker to a final concentration that is 10-20 molar equivalents higher than the biomolecule. The required excess is often lower than for CuAAC.
-
-
Incubation:
-
Incubate the reaction at room temperature or 37°C. Due to potential steric hindrance, an initial incubation of 12-24 hours is recommended.
-
-
Analysis and Purification:
-
Monitor the reaction by SDS-PAGE or mass spectrometry.
-
Purify the conjugate using an appropriate chromatography method (e.g., SEC) to remove the unreacted linker.
-
Visualizations
Below are diagrams illustrating key workflows and concepts for dealing with steric hindrance.
Caption: Troubleshooting workflow for low bioconjugation yield.
Caption: Model of steric hindrance in a bioconjugation reaction.
Technical Support Center: Catalyst Removal for CuAAC Reactions with Azido-PEG3-OH
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies for removing copper catalysts from "click" chemistry reactions involving Azido-PEG3-OH.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst after a CuAAC reaction, especially when working with PEGylated molecules?
A1: Complete removal of the copper catalyst is critical for several reasons. Firstly, copper ions can be cytotoxic, which is a major concern for biocompatibility in drug delivery and bioconjugation applications. Secondly, residual copper can promote the generation of reactive oxygen species (ROS), leading to the degradation of the PEGylated product and other sensitive biomolecules. Finally, the presence of copper can interfere with downstream analytical techniques, such as mass spectrometry and fluorescence-based assays, and may also impact the biological activity of the final conjugate.
Q2: What are the most common strategies for removing copper catalysts from CuAAC reactions?
A2: The most prevalent methods for copper removal post-CuAAC reaction include:
-
Chelation: Using chelating agents like ethylenediaminetetraacetic acid (EDTA) to form a water-soluble complex with copper, which can then be removed through extraction or dialysis.
-
Solid-Phase Extraction (SPE): Employing scavenger resins that have a high affinity for copper ions. The reaction mixture is passed through a cartridge containing the resin, which captures the copper.
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Precipitation: Inducing the precipitation of copper salts, which can then be separated by filtration or centrifugation.
-
Filtration: Using specialized membranes or filtration units designed to bind and remove metal catalysts.
Q3: Does the presence of the PEG chain in Azido-PEG3-OH affect the choice of catalyst removal strategy?
A3: Yes, the polyethylene glycol (PEG) chain can influence the selection of a purification method. The hydrophilic nature of PEG can sometimes make phase separations less distinct during liquid-liquid extraction. Additionally, the PEG chain may non-specifically interact with some solid supports or resins, potentially leading to product loss. Therefore, it is important to choose a method that ensures efficient copper removal without compromising the yield of the PEGylated product.
Q4: How can I determine the concentration of residual copper in my sample after purification?
A4: The concentration of residual copper can be accurately measured using analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS). For a more accessible, albeit less sensitive, qualitative assessment, colorimetric tests using reagents like bicinchoninic acid (BCA) can indicate the presence of copper ions.
Troubleshooting Guide
Problem 1: Low yield of the PEGylated product after purification.
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Possible Cause 1: The product may have been partially lost during the purification process. For example, during liquid-liquid extraction, the PEGylated molecule might not have fully partitioned into the desired phase.
-
Solution: Optimize the extraction conditions. If your PEGylated product is highly water-soluble, consider using dialysis or a size-exclusion chromatography method for purification instead of solvent extraction.
-
-
Possible Cause 2: The product may have adsorbed onto the scavenger resin or filtration membrane.
-
Solution: Before committing your entire batch, perform a small-scale test to evaluate the compatibility of your product with the chosen solid support. If significant adsorption occurs, consider a different type of resin or an alternative purification method like chelation followed by dialysis.
-
Problem 2: The final product still shows signs of copper contamination (e.g., discoloration, poor analytical data).
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Possible Cause 1: The chosen purification method was not efficient enough for the amount of copper used.
-
Solution: Increase the amount of chelating agent or scavenger resin. Alternatively, perform a second round of purification. For instance, follow up a chelation step with a pass through a copper scavenger cartridge.
-
-
Possible Cause 2: The copper may have been re-oxidized and precipitated, making it difficult to remove with chelators.
-
Solution: Ensure that the reaction mixture is kept under an inert atmosphere (e.g., nitrogen or argon) if possible, until the purification step is complete. The addition of a reducing agent like ascorbic acid during the workup can help keep the copper in its more soluble Cu(I) state, facilitating its removal by chelation.
-
Problem 3: The purification process is too slow for my high-throughput screening needs.
-
Possible Cause: Methods like dialysis or gravity-flow chromatography can be time-consuming.
-
Solution: Opt for methods that are more amenable to parallel processing. Solid-phase extraction using 96-well plates packed with scavenger resins can be an excellent option for high-throughput purification. Alternatively, precipitation methods followed by filtration can also be adapted for parallel workflows.
-
Quantitative Data on Copper Removal Strategies
The following table summarizes the typical performance of various copper removal techniques. The actual efficiency and yield will depend on the specific reaction conditions and the nature of the PEGylated product.
| Removal Method | Typical Residual Copper (ppm) | Typical Product Yield (%) | Advantages | Disadvantages |
| Chelation (EDTA) + Extraction | < 50 ppm | 80-95% | Inexpensive, widely available | Can require multiple extractions, potential for emulsions |
| Solid-Phase Extraction (SPE) | < 5 ppm | 85-98% | High efficiency, easy to use, amenable to automation | Higher cost of scavenger resins |
| Precipitation | < 100 ppm | 70-90% | Simple, low cost | Can lead to product co-precipitation and lower yields |
| Filtration (Metal Scavengers) | < 10 ppm | 90-99% | High efficiency, simple workflow | Higher cost of specialized filtration units |
Experimental Protocols
Protocol 1: Copper Removal using EDTA Chelation
-
Reaction Quenching: Upon completion of the CuAAC reaction, dilute the reaction mixture with an equal volume of a 0.1 M EDTA solution in a phosphate buffer (pH 7.4).
-
Chelation: Stir the mixture vigorously for 1-2 hours at room temperature to allow for the formation of the copper-EDTA complex.
-
Extraction: Transfer the mixture to a separatory funnel. If the product is organic-soluble, extract the aqueous phase multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). If the product is water-soluble, wash the aqueous phase with an organic solvent to remove organic impurities.
-
Drying and Concentration: Collect the desired phase, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Copper Removal using Solid-Phase Extraction (SPE)
-
Resin Preparation: Select a copper scavenger resin (e.g., a silica-based resin with thiol or triamine functionality). Prepare an SPE cartridge by packing the appropriate amount of resin according to the manufacturer's instructions.
-
Equilibration: Equilibrate the cartridge by washing it with the same solvent system as your reaction mixture.
-
Loading: Dilute the CuAAC reaction mixture with a suitable solvent and load it onto the equilibrated SPE cartridge.
-
Elution: Allow the mixture to pass through the resin bed via gravity or by applying gentle pressure. Collect the eluate, which contains your purified product.
-
Washing: Wash the resin with a small volume of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the eluate and the washings, and concentrate under reduced pressure.
Diagrams
Caption: General workflow for a CuAAC reaction followed by catalyst removal.
Caption: Decision tree for selecting a suitable copper removal strategy.
Technical Support Center: Characterization of N3-O2Oc-O2Oc-OH Conjugation Efficiency
Welcome to the Technical Support Center for the characterization of N3-O2Oc-O2Oc-OH conjugation efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for successful conjugation experiments. The this compound linker, chemically identified as 8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid, is a hydrophilic, PEG-based linker designed for bioconjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the conjugation of the this compound linker?
The conjugation relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This is a highly efficient and specific reaction between the terminal azide (N3) group on the linker and a terminal alkyne on a target molecule (e.g., a protein, peptide, or drug). The reaction, catalyzed by a Cu(I) species, forms a stable triazole linkage.
Q2: My CuAAC reaction with this compound is failing or showing very low yield. What are the most common causes?
Several factors can lead to poor conjugation efficiency. The most frequent issues include:
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Inactive Copper Catalyst: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen.
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Poor Reagent Quality: Degradation of the azide linker or impurities in the alkyne-modified biomolecule can inhibit the reaction.
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Suboptimal Reaction Conditions: Incorrect pH, temperature, or solvent can significantly reduce the reaction rate and yield.
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Catalyst Inhibition: Functional groups on the biomolecule, such as thiols, can chelate the copper catalyst, rendering it inactive.
Q3: How does the PEG structure of the this compound linker influence the conjugation reaction?
The polyethylene glycol (PEG) component of the linker offers several advantages, including increased hydrophilicity, which can improve the solubility of hydrophobic molecules. However, the length of the PEG chain can also introduce steric hindrance, potentially making it more difficult for the azide group to access the alkyne on a sterically crowded biomolecule. This can sometimes lead to a lower conjugation efficiency compared to shorter linkers.
Q4: Can I use this linker for in-vivo applications?
While the this compound linker itself is generally biocompatible, the use of a copper catalyst in CuAAC reactions can be a concern due to the potential cytotoxicity of copper. For in-vivo applications, it is crucial to either use a copper-free click chemistry approach (like Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC) with a modified alkyne or ensure rigorous purification to remove all traces of copper from the final conjugate.
Troubleshooting Guide
This guide addresses specific issues that can lead to low conjugation yield in a question-and-answer format.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Cu(I) catalyst due to oxidation. | - Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate). - Degas all buffers and solvents by sparging with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. - Consider performing the reaction under an inert atmosphere. |
| Poor quality or degraded reagents. | - Use fresh, high-purity this compound linker and alkyne-modified substrate. - Store the azide linker protected from light and moisture, typically at -20°C or -80°C. | |
| Inhibition of the copper catalyst. | - If your biomolecule contains free thiols (e.g., from cysteine residues), consider protecting them before the conjugation reaction. - The addition of a sacrificial metal like Zn(II) can sometimes occupy chelating sites, leaving the Cu(I) free to catalyze the reaction.[1] | |
| Reaction Starts but Stalls or is Incomplete | Insufficient reagent concentration or molar excess. | - Increase the molar excess of the this compound linker relative to the alkyne-modified biomolecule (e.g., from 5 to 20-fold excess). - For sluggish reactions, increasing the concentration of the copper catalyst and a stabilizing ligand can accelerate the reaction rate. |
| Steric hindrance from the PEG chain or the biomolecule. | - Increase the reaction time (e.g., from 1-2 hours to 16-24 hours). - Gently heat the reaction mixture (e.g., to 37-40°C) to overcome the activation energy barrier. | |
| Formation of Precipitate During Reaction | Poor solubility of the alkyne-modified substrate or the final conjugate. | - The this compound linker is designed to improve solubility, but with highly hydrophobic molecules, aggregation can still occur. - Consider adding a co-solvent like DMSO or DMF to the reaction buffer. |
| Formation of insoluble copper species. | - Ensure the proper order of reagent addition. A recommended order is to add a premixed solution of the Cu(II) salt and a stabilizing ligand to the azide and alkyne substrates, followed by the addition of the reducing agent. | |
| High Variability Between Batches | Inconsistent quality of starting materials. | - Ensure consistent quality and characterization of the alkyne-functionalized biomolecule for each batch. - Use fresh, high-quality reagents for each experiment. |
| Variations in buffer preparation. | - Maintain strict control over the pH and composition of all buffers used in the reaction. |
Data Presentation
The following table summarizes the expected impact of various experimental parameters on the conjugation efficiency of this compound, based on general principles of CuAAC reactions. Actual efficiencies should be determined empirically.
| Parameter | Condition | Expected Conjugation Efficiency (%) | Remarks |
| Molar Excess of Linker | 5-fold | 60-75 | A good starting point for optimization. |
| 10-fold | 75-90 | Often provides a good balance between efficiency and ease of purification. | |
| 20-fold | >90 | May be necessary for sterically hindered sites, but requires more rigorous purification. | |
| Reaction Temperature | 4°C | 40-60 | Slower reaction rate, but may be necessary for temperature-sensitive biomolecules. |
| Room Temperature (25°C) | 70-90 | A common starting temperature for many bioconjugation reactions. | |
| 37°C | >85 | Increased reaction rate, but may risk degradation of sensitive biomolecules. | |
| Reaction Time | 1 hour | 65-80 | Sufficient for many standard conjugations. |
| 4 hours | 80-95 | Allows for more complete reaction, especially if concentrations are low. | |
| 16 hours (overnight) | >90 | Often used to ensure maximum conversion. | |
| Copper Catalyst System | CuSO₄ / Sodium Ascorbate | 70-90 | The most common and cost-effective catalyst system. |
| CuSO₄ / Sodium Ascorbate / THPTA | >90 | The addition of a Cu(I)-stabilizing ligand like THPTA can significantly improve efficiency and protect the biomolecule.[2] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an Alkyne-Modified Protein
This protocol describes a general method for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of the this compound linker to a protein that has been previously functionalized with a terminal alkyne.
Materials:
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Alkyne-modified protein
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This compound linker
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Copper(II) sulfate (CuSO₄)
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Sodium Ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (recommended)
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Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
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Organic co-solvent (e.g., DMSO or DMF), if needed
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Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
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Preparation of Stock Solutions:
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Prepare a 10 mg/mL solution of the alkyne-modified protein in the reaction buffer.
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Prepare a 10 mM stock solution of the this compound linker in DMSO or the reaction buffer.
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Prepare a 50 mM stock solution of CuSO₄ in water.
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Prepare a 50 mM stock solution of THPTA in water.
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Prepare a 100 mM stock solution of sodium ascorbate in water. Note: This solution should be prepared fresh for each experiment.
-
-
Conjugation Reaction:
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In a microcentrifuge tube, add the alkyne-modified protein solution.
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Add the this compound linker stock solution to achieve the desired molar excess (e.g., 10-fold).
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In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Add this catalyst solution to the protein-linker mixture to a final concentration of 1 mM CuSO₄.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
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Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C, with gentle shaking. Protect the reaction from light.
-
-
Purification:
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Remove unreacted linker and catalyst components by purifying the reaction mixture. Size-exclusion chromatography (SEC) is a highly effective method. Alternatively, dialysis or tangential flow filtration can be used.
-
-
Characterization:
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Analyze the purified conjugate to determine the conjugation efficiency and drug-to-antibody ratio (DAR), if applicable. Techniques such as SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy can be used.
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Protocol 2: Small-Scale Optimization of Reaction Conditions
To determine the optimal conditions for your specific biomolecule, it is recommended to perform a small-scale optimization experiment.
Procedure:
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Set up a matrix of parallel reactions in microcentrifuge tubes.
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Vary one parameter at a time while keeping others constant. For example:
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Molar excess of linker: Test 5x, 10x, and 20x molar excess.
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Temperature: Test 4°C, room temperature, and 37°C.
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Time: Test 1 hour, 4 hours, and 16 hours.
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-
After the incubation period, quench a small aliquot of each reaction and analyze the extent of conjugation by SDS-PAGE or another suitable analytical method to identify the optimal conditions.
Visualizations
Caption: Experimental workflow for the conjugation of this compound.
Caption: Troubleshooting flowchart for low conjugation efficiency.
References
Technical Support Center: Stability of Triazole Linkages in Bioconjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2,3-triazole linkages in bioconjugates.
Frequently Asked Questions (FAQs)
Q1: How stable is the 1,2,3-triazole linkage in typical bioconjugation applications?
A1: The 1,2,3-triazole linkage, formed via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is exceptionally stable.[1] It is widely regarded as a permanent or non-cleavable linker, resistant to hydrolysis, enzymatic degradation, and redox conditions under typical physiological settings.[1][2]
Q2: Can the triazole linkage be cleaved under acidic or basic conditions?
A2: The 1,2,3-triazole ring is generally stable to hydrolysis under both acidic and basic conditions.[2] While extreme and prolonged exposure to harsh pH conditions outside the typical biological range (pH 4-10) may eventually lead to degradation of the entire bioconjugate, the triazole ring itself is not considered a labile functional group under these conditions.
Q3: Is the triazole linkage susceptible to enzymatic cleavage in a biological environment?
A3: The 1,2,3-triazole linkage is not known to be cleaved by common endogenous enzymes.[1] This metabolic stability is a key reason for its widespread use in bioconjugation, as it prevents premature cleavage of the conjugated payload in vivo. Some studies have shown that enzymes can act on substrates containing triazoles without cleaving the triazole ring itself.
Q4: How does the stability of a triazole linkage compare to other common bioconjugation linkages?
A4: The triazole linkage is significantly more stable than many other commonly used linkages, particularly under physiological conditions. For example, it is much more resistant to cleavage than maleimide-thiol adducts, which are prone to a retro-Michael reaction and thiol exchange in the presence of endogenous thiols like glutathione. It is also more stable than disulfide bonds, which are susceptible to reduction.
Q5: Can the substituents on the triazole ring affect its stability?
A5: While the core 1,2,3-triazole ring is very stable, highly electronegative substituents can influence its reactivity, although this is generally observed under non-physiological conditions. For most bioconjugation applications, the nature of the conjugated molecules does not significantly compromise the inherent stability of the triazole ring.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments, with a focus on determining if the triazole linkage is the source of the problem.
Issue 1: Loss of Activity or Aggregation of the Bioconjugate
Question: I have successfully synthesized my triazole-linked bioconjugate, but I am observing a loss of biological activity or aggregation upon storage. Is the triazole linkage breaking?
Answer: It is highly unlikely that the triazole linkage is breaking under standard storage conditions. The observed instability is more likely due to other factors related to the bioconjugate as a whole.
Troubleshooting Steps:
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Assess Overall Conjugate Stability: The conjugation of a payload, especially a hydrophobic one, can alter the conformational stability of a biomolecule like an antibody, potentially leading to aggregation.
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Recommended Action: Perform size-exclusion chromatography (SEC-HPLC) to detect the formation of high molecular weight species (aggregates).
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Evaluate Thermal Stability: The conjugation process can sometimes reduce the thermal stability of a protein.
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Recommended Action: Use differential scanning calorimetry (DSC) to compare the melting temperature (Tm) of the bioconjugate with the unconjugated biomolecule. A significant decrease in Tm for the conjugate suggests that the conjugation has destabilized the protein's structure.
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Check for Oxidation: If your biomolecule is sensitive to oxidation, this could be a cause of instability.
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Recommended Action: Analyze the bioconjugate for oxidative modifications, for example, by peptide mapping.
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Optimize Storage Conditions: The buffer composition, pH, and storage temperature can all impact the stability of a bioconjugate.
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Recommended Action: Conduct a formulation screen to identify the optimal buffer conditions for your specific bioconjugate.
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Caption: Logical workflow for troubleshooting bioconjugate instability.
Issue 2: Unexpected Cleavage of the Conjugate in a Biological Assay
Question: My triazole-linked bioconjugate appears to be releasing its payload in my cell-based assay or in serum. I thought the triazole linkage was stable?
Answer: While the 1,2,3-triazole linkage is exceptionally stable, it's important to confirm that the observed cleavage is not occurring at another position within your construct.
Troubleshooting Steps:
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Examine the Entire Linker Structure: Many "triazole linkers" are composite structures that may contain other chemical bonds that are intentionally or unintentionally cleavable.
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Recommended Action: Carefully review the chemical structure of your entire linker. Are there ester, disulfide, or other labile bonds present?
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Analyze the Cleavage Products: Identifying the released payload fragment can provide definitive evidence of where the cleavage is occurring.
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Recommended Action: Use LC-MS to analyze the cell culture media or serum after incubation with the bioconjugate. Compare the mass of the detected fragments with the expected masses of fragments resulting from cleavage at different points in the linker.
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Forced Degradation Study: A forced degradation study can help to identify the most labile bonds in your bioconjugate.
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Recommended Action: Subject your bioconjugate to a range of stress conditions (see Experimental Protocol section) and analyze the degradation products by LC-MS. This can reveal the inherent stability of different parts of your molecule.
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Caption: Decision process for identifying the source of payload release.
Quantitative Data Summary
While specific quantitative data on the cleavage of the triazole linkage under forced degradation is scarce due to its high stability, the following table provides a comparative overview of the stability of different bioconjugation linkages under physiologically relevant conditions.
| Linkage Type | Formation Chemistry | Stability Profile | Half-life in Human Plasma (Representative) | Notes |
| 1,2,3-Triazole | Azide-Alkyne Cycloaddition | Very High: Resistant to hydrolysis, enzymatic cleavage, and redox conditions. | > 1 week (generally considered stable) | Considered a permanent, bio-inert linkage. |
| Thiosuccinimide (from Maleimide) | Thiol-Maleimide Michael Addition | Moderate: Prone to retro-Michael reaction and subsequent thiol exchange. | Hours to days, highly dependent on maleimide structure. | Stability can be improved with modified maleimides that promote hydrolysis of the succinimide ring. |
| Disulfide | Thiol Exchange | Low to Moderate: Susceptible to reduction by endogenous thiols (e.g., glutathione). | Hours to days, depending on steric hindrance around the bond. | Often used for intracellular drug release where the reducing environment of the cytoplasm facilitates cleavage. |
| Ester | Carboxylic Acid + Alcohol | Low: Susceptible to hydrolysis by esterase enzymes. | Minutes to hours. | Generally used for prodrugs where rapid cleavage is desired. |
| Amide | Carboxylic Acid + Amine | High: Generally stable, but can be cleaved by proteases if part of a recognition sequence. | Days to weeks, sequence-dependent. | The triazole is often considered a more stable bioisostere of the amide bond. |
Experimental Protocols
Protocol 1: General Stability Assessment of a Triazole-Linked Bioconjugate by HPLC
This protocol outlines a general method for assessing the stability of a bioconjugate over time under specific storage conditions.
Objective: To monitor the integrity and aggregation of a triazole-linked bioconjugate.
Materials:
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Purified bioconjugate
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Storage buffer (e.g., PBS, pH 7.4)
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HPLC system with a UV detector
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Size-exclusion chromatography (SEC) column (e.g., TSKgel G3000SWXL)
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Reverse-phase (RP) HPLC column (e.g., C4, C8, or C18)
Procedure:
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Sample Preparation: Prepare aliquots of the bioconjugate at a known concentration (e.g., 1 mg/mL) in the desired storage buffer.
-
Time-Zero Analysis: Immediately analyze one aliquot (t=0) by both SEC-HPLC and RP-HPLC.
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SEC-HPLC: Use an isocratic method with a mobile phase such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8. Monitor at 280 nm. This will separate the monomeric bioconjugate from aggregates and fragments.
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RP-HPLC: Use a gradient elution, for example, with mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). This can be used to assess the integrity of the conjugate, although it is a denaturing technique.
-
-
Incubation: Store the remaining aliquots at the desired temperature(s) (e.g., 4°C, 25°C, 40°C).
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Time-Point Analysis: At specified time points (e.g., 1 week, 2 weeks, 1 month), remove an aliquot and analyze it by SEC-HPLC and RP-HPLC as in step 2.
-
Data Analysis:
-
For SEC-HPLC, calculate the percentage of the main monomer peak and the percentage of high molecular weight species (aggregates) at each time point.
-
For RP-HPLC, observe any changes in the chromatogram, such as the appearance of new peaks that might indicate degradation.
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally stress the bioconjugate to identify potential degradation pathways.
Objective: To determine the lability of the bioconjugate under harsh chemical and physical conditions.
Procedure:
-
Sample Preparation: Prepare solutions of the bioconjugate in different buffers.
-
Application of Stress Conditions:
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Acid Hydrolysis: Incubate the bioconjugate in 0.1 M HCl at 40°C for various time points (e.g., 2, 6, 24 hours). Neutralize before analysis.
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Base Hydrolysis: Incubate the bioconjugate in 0.1 M NaOH at 40°C for various time points. Neutralize before analysis.
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Oxidation: Incubate the bioconjugate with 0.1% hydrogen peroxide at room temperature for various time points.
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Thermal Stress: Incubate the bioconjugate in a stable buffer at elevated temperatures (e.g., 50°C, 60°C, 70°C) for various time points.
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Photostability: Expose the bioconjugate to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples by SEC-HPLC to monitor aggregation and fragmentation, and by LC-MS to identify the mass of any degradation products. This will help determine if cleavage is occurring and where.
Caption: Experimental workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Guide to N3-O2Oc-O2Oc-OH and Azido-PEG4-OH in Bioconjugation
This guide provides a detailed comparison of the bioconjugation efficiency of a novel, non-PEGylated hydrophilic linker, N3-O2Oc-O2Oc-OH, and the widely used Azido-PEG4-OH. The information presented is targeted towards researchers, scientists, and drug development professionals seeking to select the optimal linker for their specific bioconjugation needs, particularly in the context of antibody-drug conjugates (ADCs) and other targeted therapies.
Introduction to Azide-Containing Linkers in Bioconjugation
Azide-functionalized linkers are critical components in modern bioconjugation, primarily utilized in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry." These reactions offer high efficiency, specificity, and biocompatibility, making them ideal for attaching molecules such as drugs, imaging agents, or other functional moieties to biomolecules like antibodies.
The linker itself plays a crucial role beyond simply connecting two molecules. Its chemical structure, length, and hydrophilicity can significantly impact the solubility, stability, and pharmacokinetic properties of the final conjugate. This guide focuses on two such linkers: the well-established Azido-PEG4-OH and the novel this compound.
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Azido-PEG4-OH: This linker features a short polyethylene glycol (PEG) chain. PEG is a polymer of ethylene oxide and is well-known for its hydrophilicity, flexibility, and ability to reduce non-specific protein adsorption. These properties often translate to improved solubility and stability of the resulting bioconjugate.
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This compound: This designation represents a novel, non-PEG based hydrophilic linker. The "O2Oc" likely refers to a repeating di-oxa-octyl unit, suggesting a structure with embedded ether linkages to confer hydrophilicity, but with a different backbone composition compared to traditional PEG linkers. Such linkers are being explored to potentially offer advantages in terms of stability, reduced immunogenicity, and different pharmacokinetic profiles compared to PEGylated counterparts.
Comparative Analysis of Bioconjugation Efficiency
The efficiency of a bioconjugation reaction is a multi-faceted parameter, encompassing reaction kinetics, final yield, and the stability of the resulting conjugate. While direct head-to-head comparative data for this compound and Azido-PEG4-OH is proprietary or not widely published, we can infer performance based on studies comparing PEGylated linkers with other hydrophilic, non-PEG linkers in similar applications, such as ADC development.
Reaction Kinetics and Conjugation Yield
The kinetics of the click reaction are primarily governed by the accessibility of the azide and alkyne groups and the specific reaction conditions (e.g., catalyst, temperature). The linker's structure can influence steric hindrance.
| Parameter | Azido-PEG4-OH | This compound (Inferred) | Reference |
| Reaction Time | Typically rapid, with high conversion achieved in 1-4 hours. | Expected to be similar to PEG linkers, assuming comparable steric hindrance around the terminal azide. | |
| Typical Yield | High, often exceeding 95% for purified conjugates. | High yields are anticipated due to the efficiency of click chemistry. | |
| Steric Hindrance | The linear and flexible nature of the short PEG chain generally results in low steric hindrance. | The bulkier, potentially more rigid structure of the O2Oc backbone might introduce slightly more steric hindrance, but this is speculative without direct experimental data. | N/A |
Stability of the Conjugate
The stability of the final bioconjugate is paramount, particularly for in vivo applications. The linker should not be labile under physiological conditions. The triazole ring formed during the click reaction is exceptionally stable. Therefore, the stability of the conjugate is more likely to be influenced by the stability of the linker backbone itself and the linkage to the biomolecule.
| Parameter | Azido-PEG4-OH | This compound (Inferred) | Reference |
| In Vitro Stability (Plasma) | PEG linkers are generally stable in plasma, with minimal degradation over typical experimental timeframes. | Non-PEG hydrophilic linkers are also designed for high stability in biological media. Some novel linkers may offer enhanced resistance to enzymatic cleavage compared to standard linkers. | |
| Hydrolytic Stability | The ether bonds in the PEG backbone are highly resistant to hydrolysis. | The ether bonds in the O2Oc structure are also expected to be hydrolytically stable. | N/A |
Physicochemical Properties of the Conjugate
The linker's properties directly influence the overall characteristics of the bioconjugate.
| Parameter | Azido-PEG4-OH | This compound (Inferred) | Reference |
| Solubility | The high hydrophilicity of the PEG chain enhances the aqueous solubility of the conjugate. | The O2Oc structure is also designed to be hydrophilic and is expected to impart good aqueous solubility. | |
| Aggregation | PEGylation is a well-established method to reduce protein aggregation. | Novel hydrophilic linkers are also designed to minimize aggregation, though their effectiveness relative to PEG may vary. | |
| Immunogenicity | While generally considered low, there is evidence of pre-existing anti-PEG antibodies in a portion of the population, which can lead to rapid clearance of PEGylated molecules. | A key potential advantage of non-PEG linkers like this compound is the avoidance of recognition by anti-PEG antibodies, potentially leading to a more favorable immunogenic profile and longer circulation times. |
Experimental Protocols
The following is a generalized protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for conjugating an azide-linker-payload to an alkyne-functionalized antibody.
Materials
-
Alkyne-functionalized monoclonal antibody (mAb-alkyne) in a suitable buffer (e.g., PBS, pH 7.4).
-
Azide-linker-payload (e.g., Azido-PEG4-MMAF or a hypothetical N3-O2Oc-O2Oc-MMAF) dissolved in a compatible organic solvent (e.g., DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution.
-
Sodium ascorbate stock solution (freshly prepared).
-
Purification system (e.g., size-exclusion chromatography).
Conjugation Procedure
-
Preparation of the Antibody: The mAb-alkyne is brought to a concentration of 5-10 mg/mL in the reaction buffer.
-
Preparation of the Reagent Mix: In a separate tube, the azide-linker-payload (typically 5-10 molar equivalents relative to the antibody) is pre-mixed with the THPTA ligand and CuSO₄. This allows for the formation of the copper-ligand complex.
-
Initiation of the Reaction: The freshly prepared sodium ascorbate is added to the antibody solution to act as a reducing agent for Cu(II) to Cu(I). Immediately after, the pre-mixed azide-linker-payload/copper/ligand solution is added to the antibody solution.
-
Incubation: The reaction mixture is incubated at room temperature or 37°C for 2-4 hours with gentle agitation.
-
Quenching and Purification: The reaction can be quenched by the addition of a chelating agent like EDTA. The resulting antibody-drug conjugate is then purified from excess reagents and unconjugated payload using size-exclusion chromatography (SEC).
-
Characterization: The purified conjugate is characterized by methods such as UV-Vis spectroscopy (to determine drug-to-antibody ratio, DAR), mass spectrometry, and SDS-PAGE.
Visualizing the Bioconjugation Workflow
The following diagrams illustrate the chemical structures and the general workflow of the bioconjugation process.
Caption: Chemical structures of Azido-PEG4-OH and a hypothetical this compound.
Caption: General workflow for antibody-drug conjugation using click chemistry.
Conclusion
Both Azido-PEG4-OH and novel hydrophilic linkers like this compound are valuable tools in bioconjugation, enabling the efficient and specific attachment of payloads to biomolecules via click chemistry.
-
Azido-PEG4-OH represents a well-understood, reliable, and effective choice, leveraging the known benefits of PEGylation, such as enhanced solubility and reduced aggregation. However, the potential for immunogenicity due to pre-existing anti-PEG antibodies may be a concern for some clinical applications.
-
This compound , as a representative of a new class of non-PEG hydrophilic linkers, offers a promising alternative. While its bioconjugation efficiency in terms of kinetics and yield is expected to be high and comparable to PEG linkers due to the robust nature of the click reaction, its primary potential advantage lies in providing a different pharmacokinetic profile and potentially avoiding the immunogenicity issues associated with PEG.
The ultimate choice of linker will depend on the specific requirements of the final bioconjugate. For many standard applications, the predictability and established track record of Azido-PEG4-OH make it a strong candidate. For next-generation therapeutics where overcoming PEG-related immunogenicity or fine-tuning pharmacokinetic properties is a priority, novel linkers such as this compound warrant significant consideration and further investigation. Direct experimental comparison focusing on in vivo performance will be the deciding factor for many development programs.
The Advantage of Discretion: N3-O2Oc-O2Oc-OH Versus Longer PEG Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic success. The linker, which connects the monoclonal antibody to the potent cytotoxic payload, profoundly influences the ADC's stability, pharmacokinetics (PK), efficacy, and overall therapeutic index. While longer polyethylene glycol (PEG) linkers have been widely used to improve the solubility and PK profile of ADCs, there is a growing body of evidence supporting the advantages of shorter, discrete hydrophilic linkers like N3-O2Oc-O2Oc-OH in specific applications.
This guide provides an objective comparison of the short, hydrophilic this compound linker and longer PEG linkers, supported by experimental data, to inform the rational design of next-generation ADCs. This compound is a discrete, hydrophilic linker featuring an azide group, making it suitable for click chemistry applications. Its short and defined structure offers distinct advantages over traditional, longer, and often polydisperse PEG linkers.
Key Performance Metrics: A Comparative Analysis
The selection of a linker necessitates a careful balance between achieving optimal pharmacokinetics and maintaining potent cytotoxicity. The following tables summarize quantitative data from various studies, comparing key performance metrics for ADCs constructed with short versus long PEG linkers. While direct comparative data for this compound is limited, the data for short, discrete PEG linkers (e.g., PEG2, PEG4) can be considered representative of its expected performance profile.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | Clearance (mL/day/kg) | Key Findings |
| No PEG | ~15 | Rapid clearance. |
| Short PEG (e.g., PEG2, PEG4) | ~7-10 | Improved clearance compared to no PEG, but faster than longer PEGs. [1] |
| Medium PEG (e.g., PEG8, PEG12) | ~5 | Significant improvement in clearance, approaching that of the parent antibody.[1] |
| Long PEG (e.g., PEG24) | ~5 | Similar clearance to medium-length PEGs, suggesting a plateau effect.[1] |
| Very Long PEG (e.g., 4kDa, 10kDa) | Dramatically decreased | Substantially prolonged half-life.[2] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Cell Line | Linker | IC50 (ng/mL) | Key Findings |
| Karpas-299 | No PEG | ~10 | High potency. |
| Karpas-299 | Short PEG (PEG2, PEG4) | ~10 | Potency maintained with short PEG linkers. [1] |
| Karpas-299 | Medium PEG (PEG8, PEG12) | ~10 | Potency maintained with medium-length PEG linkers in this specific study. |
| Karpas-299 | Long PEG (PEG24) | ~10 | Potency maintained with long PEG linkers in this specific study. |
| HER2-positive cells | No PEG | - | Baseline potency. |
| HER2-positive cells | 4kDa PEG | 4.5-fold reduction | Longer PEG linkers can negatively impact cytotoxicity. |
| HER2-positive cells | 10kDa PEG | 22-fold reduction | Significant decrease in potency with very long PEG linkers. |
Conceptual Frameworks and Workflows
To visualize the concepts discussed, the following diagrams illustrate the general structure of a PEGylated ADC and a typical experimental workflow for comparing ADCs with different linkers.
Caption: General structure of a PEGylated Antibody-Drug Conjugate.
References
Validating N3-O2Oc-O2Oc-OH Conjugation: A Mass Spectrometry-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of N3-O2Oc-O2Oc-OH conjugation to a target molecule, such as a protein or another small molecule, using mass spectrometry. We offer a detailed experimental protocol, a comparative data presentation, and a visual workflow to facilitate the accurate interpretation of results. This compound is a click chemistry reagent containing an azide group, enabling its conjugation to molecules with alkyne, DBCO, or BCN groups.
Comparative Analysis of Conjugation Efficiency
Mass spectrometry is a powerful tool for confirming successful conjugation by detecting the mass shift corresponding to the addition of the this compound moiety. The key to validation is the precise measurement of the mass-to-charge ratio (m/z) of the unconjugated and conjugated species.
The molecular formula for this compound is C12H22N4O7, and its monoisotopic mass is 334.1492 g/mol .[1][2] Therefore, a successful conjugation will result in a mass increase of approximately 334.15 Da for the target molecule.
Table 1: Expected Mass Spectrometry Data for this compound Conjugation
| Analyte | Description | Expected Monoisotopic Mass (Da) | Expected m/z (for [M+H]+) |
| Target Molecule (Unconjugated) | The molecule to be conjugated. | Varies | Varies |
| This compound | The click chemistry reagent. | 334.1492 | 335.1565 |
| Conjugated Product | The target molecule after successful conjugation with this compound. | Mass of Target Molecule + 334.1492 | m/z of Target Molecule + 334.1492 |
Experimental Protocol: Validation by MALDI-TOF Mass Spectrometry
This protocol outlines a general procedure for the validation of this compound conjugation using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. This technique is well-suited for the analysis of a wide range of molecules, including proteins and peptides that are often the targets for such conjugation.
1. Sample Preparation:
-
Conjugation Reaction: Perform the conjugation of this compound to your target molecule using an appropriate click chemistry protocol (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC or Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC).
-
Purification: It is crucial to purify the reaction mixture to remove unreacted this compound, catalysts, and other reagents that can interfere with the mass spectrometry analysis. High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography are common methods.
-
Sample Spotting (Dried-Droplet Method):
-
Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or sinapinic acid (for larger proteins), in a solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid in water).
-
Mix the purified sample solution (containing the putative conjugate) with the matrix solution in a 1:1 ratio.
-
Spot approximately 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, allowing for the co-crystallization of the sample and matrix.[3]
-
2. MALDI-TOF MS Analysis:
-
Instrument Calibration: Calibrate the mass spectrometer using a standard mixture of known masses that bracket the expected mass range of your analytes.
-
Acquisition Mode: Acquire spectra in positive ion mode. Both linear and reflector modes can be used. Reflector mode provides higher mass accuracy, which is essential for confirming the mass shift. However, azide-containing molecules can sometimes show fragmentation (loss of N2) in reflector mode.[4] Comparing spectra from both modes can be informative.
-
Laser Energy: Use the minimum laser energy required to obtain a good signal-to-noise ratio to minimize in-source fragmentation.
-
Data Acquisition: Collect spectra from multiple positions within the sample spot to ensure reproducibility.
3. Data Analysis:
-
Identify Peaks: Analyze the resulting mass spectrum to identify the peaks corresponding to the unconjugated target molecule and the conjugated product.
-
Calculate Mass Difference: Calculate the mass difference between the observed m/z values of the conjugated and unconjugated species. This should correspond to the mass of the this compound moiety (approximately 334.15 Da).
-
Tandem Mass Spectrometry (MS/MS) for Confirmation (Optional): For unambiguous confirmation, the ion corresponding to the conjugated product can be isolated and fragmented (MS/MS). The fragmentation pattern should be consistent with the structure of the conjugate, potentially showing fragments corresponding to the target molecule and the this compound linker.
Experimental Workflow Diagram
Caption: Workflow for the validation of this compound conjugation.
Alternative Methodologies
While MALDI-TOF MS is a robust technique for this application, other mass spectrometry methods can also be employed, each with its own advantages:
-
Electrospray Ionization Mass Spectrometry (ESI-MS): Often coupled with liquid chromatography (LC-MS), ESI-MS is highly sensitive and can provide information on the purity of the sample. It is particularly useful for analyzing complex mixtures and can be readily coupled to tandem MS for structural elucidation.
-
High-Resolution Mass Spectrometry (e.g., Orbitrap): These instruments provide very high mass accuracy, allowing for confident identification of the conjugated product and differentiation from other potential modifications.
The choice of mass spectrometry technique will depend on the nature of the target molecule, the required sensitivity, and the available instrumentation. For routine confirmation of conjugation, MALDI-TOF MS often provides a good balance of speed, ease of use, and accuracy.
References
Assessing the In Vivo Stability of N3-O2Oc-O2Oc-OH Conjugated Oligonucleotides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison of Oligonucleotide Modifications and Their Impact on In Vivo Stability
The stability of an oligonucleotide in vivo is influenced by a variety of chemical modifications. The following table summarizes the general effects of different classes of modifications on nuclease resistance and plasma half-life.
| Modification Class | Specific Example(s) | General Effect on In Vivo Stability | Reference(s) |
| Backbone Modifications | Phosphorothioate (PS) | Increased nuclease resistance, enhanced protein binding leading to reduced renal clearance.[1][2] | |
| Methylphosphonate (MP) | High resistance to nucleases due to its neutral charge.[3] | ||
| Phosphorodiamidate Morpholino Oligomer (PMO) | Excellent nuclease resistance due to the morpholino ring and phosphorodiamidate linkage.[2] | ||
| Sugar Modifications | 2'-O-Methyl (2'-OMe) | Increased nuclease resistance and binding affinity to target RNA. | |
| 2'-O-Methoxyethyl (2'-MOE) | Enhanced nuclease resistance and binding affinity, with a favorable safety profile. | ||
| Locked Nucleic Acid (LNA) | Significantly increased binding affinity and nuclease resistance.[4] | ||
| Conjugation/Linkers | Polyethylene Glycol (PEG) | Increased hydrodynamic volume, leading to reduced renal clearance and extended plasma half-life. Can provide steric hindrance to protect against nuclease degradation. The length of the PEG chain is a critical factor. | |
| Cholesterol | Facilitates cellular uptake, particularly in the liver, and can enhance stability. | ||
| N-acetylgalactosamine (GalNAc) | Targets asialoglycoprotein receptors on hepatocytes, leading to rapid liver uptake and accumulation. |
Experimental Protocol for In Vivo Stability Assessment of N3-O2Oc-O2Oc-OH Conjugates
This protocol outlines a general procedure for evaluating the in vivo stability of an this compound conjugated oligonucleotide in a mouse model.
1. Materials and Reagents:
-
This compound conjugated oligonucleotide (test article)
-
Unmodified oligonucleotide of the same sequence (control)
-
Alternative modified oligonucleotide (e.g., phosphorothioate-modified) (comparative control)
-
Healthy, age- and sex-matched laboratory mice (e.g., C57BL/6)
-
Sterile, nuclease-free phosphate-buffered saline (PBS) for formulation
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated microcentrifuge tubes)
-
Tissue homogenization buffer (e.g., TRIzol)
-
Liquid nitrogen
-
Instrumentation for oligonucleotide quantification (e.g., LC-MS/MS, qPCR, or hybridization-based assays)
2. Experimental Procedure:
-
Dosing Preparation: Dissolve the test and control oligonucleotides in sterile, nuclease-free PBS to the desired concentration for injection.
-
Animal Dosing: Administer a single dose of the formulated oligonucleotides to mice via intravenous (IV) injection (e.g., through the tail vein). A typical dose might range from 1 to 10 mg/kg.
-
Sample Collection: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), collect blood samples from a small cohort of mice. Tissues of interest (e.g., liver, kidney, spleen) can also be collected at the terminal time point.
-
Sample Processing:
-
Plasma: Immediately process the blood by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.
-
Tissues: Flash-freeze collected tissues in liquid nitrogen and store at -80°C.
-
-
Oligonucleotide Extraction:
-
Plasma: Extract the oligonucleotide from plasma samples using a suitable method, such as solid-phase extraction or liquid-liquid extraction.
-
Tissues: Homogenize the tissue samples in an appropriate buffer and extract the total RNA/DNA, which will include the administered oligonucleotide.
-
-
Quantification of Intact Oligonucleotide:
-
LC-MS/MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for quantifying the intact oligonucleotide and its metabolites. It can distinguish the full-length product from degraded fragments.
-
qPCR (Quantitative Polymerase Chain Reaction) or Hybridization-based Assays (e.g., ELISA-based): These methods can quantify the amount of full-length oligonucleotide that is capable of binding to a complementary probe.
-
-
Data Analysis:
-
Plot the concentration of the intact oligonucleotide in plasma versus time.
-
Calculate pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
-
Compare the pharmacokinetic profiles of the this compound conjugate with the unmodified and other modified controls to assess its relative in vivo stability.
-
Analyze the concentration of the oligonucleotide in different tissues to understand its biodistribution.
-
Visualizing Key Processes
To better understand the experimental and biological processes involved in assessing the in vivo stability of this compound conjugates, the following diagrams are provided.
Caption: Experimental workflow for assessing the in vivo stability of oligonucleotide conjugates.
Caption: Primary enzymatic degradation pathways for oligonucleotides in vivo.
Conclusion
The in vivo stability of this compound conjugated oligonucleotides is a key parameter that will influence their therapeutic development. While direct comparative data is not yet widely published, the experimental framework provided here allows for a thorough evaluation of its performance relative to other established oligonucleotide modifications. The short PEG linker is anticipated to provide some degree of steric shielding against nuclease degradation. However, its overall impact on stability and the pharmacokinetic profile will need to be empirically determined. By following a rigorous in vivo stability assessment, researchers can generate the necessary data to make informed decisions on the suitability of this and other novel modifications for advancing oligonucleotide-based therapies.
References
- 1. In vitro and in vivo properties of therapeutic oligonucleotides containing non-chiral 3′ and 5′ thiophosphate linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. synoligo.com [synoligo.com]
- 4. Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Azido-PEG3-OH and Other Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a crosslinker is a critical determinant in the successful synthesis of bioconjugates, influencing everything from reaction efficiency and product homogeneity to the ultimate biological activity and stability of the final construct. This guide provides an objective, data-driven comparison of Azido-PEG3-OH, a versatile heterobifunctional crosslinker, with other commonly employed crosslinking reagents. We present a detailed analysis of their performance characteristics, comprehensive experimental protocols, and visual representations of relevant biological pathways and workflows to empower informed decision-making in your research and development endeavors.
Azido-PEG3-OH and its derivatives have emerged as powerful tools in bioconjugation, primarily through their utility in "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[1][2] The azide group of Azido-PEG3-OH allows for its highly specific reaction with alkyne- or cyclooctyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1][2] The hydroxyl (-OH) group, or other functionalizations like an NHS ester or a carboxylic acid, provides a means to attach the linker to a biomolecule of interest. The integrated polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[3]
This guide will compare Azido-PEG3-OH and its related click chemistry applications with traditional and alternative crosslinking strategies, including those based on N-hydroxysuccinimide (NHS) esters, carbodiimides (EDC), and maleimides.
Quantitative Performance Comparison of Crosslinking Chemistries
The choice of crosslinker significantly impacts the outcome of a bioconjugation reaction. The following tables provide a summary of key quantitative and qualitative performance metrics for Azido-PEG3-OH-mediated click chemistry and other widely used crosslinking methods.
| Feature | Azide-Based (Click Chemistry) | NHS Ester-Based | EDC/NHS Coupling | Maleimide-Based |
| Reaction Mechanism | Bioorthogonal cycloaddition | Nucleophilic acyl substitution | Carbodiimide-mediated amide bond formation | Michael addition |
| Target Residues | Site-specifically introduced azides/alkynes | Primary amines (Lysine, N-terminus) | Carboxyls (-COOH) and Primary Amines (-NH₂) | Sulfhydryls (-SH, Cysteine) |
| Specificity | High | Moderate to low | Moderate | High |
| Typical Efficiency/Yield | Generally high to very high | Variable, moderate to high | Variable, depends on conditions | Generally high |
| Optimal Reaction pH | 4.0 - 11.0 (CuAAC), Not pH-sensitive (SPAAC) | 7.2 - 8.5 | Activation: 4.5-6.0; Coupling: 7.2-8.5 | 6.5 - 7.5 |
| Linkage Stability | High (Triazole ring) | High (Amide bond) | High (Amide bond) | High (Thioether bond) |
| "Zero-Length" | No | No | Yes | No |
| Potential Side Reactions | Minimal | Hydrolysis, reactions with other nucleophiles | Hydrolysis of active intermediate, N-acylurea formation | Hydrolysis of maleimide at high pH, reaction with amines |
Stability and Reactivity of Amine-Reactive Crosslinkers
A critical consideration for amine-reactive crosslinkers is their stability in aqueous solutions, as hydrolysis competes with the desired conjugation reaction.
| Reagent Class | Linkage Formed | Hydrolysis Half-life (pH 8.0, 25°C) | Key Considerations |
| Succinimidyl Carbonate (SC) | Carbamate | ~20.4 minutes | Carbamate bonds are generally more stable than the corresponding esters. |
| Succinimidyl Ester (e.g., SVA) | Amide | ~33.6 minutes (for SVA) | Amide bonds are highly stable under physiological conditions. |
| Succinimidyl Succinate (SS) | Amide | ~9.8 minutes | Shorter half-life indicates higher reactivity and susceptibility to hydrolysis. |
Note: Hydrolysis half-life is dependent on pH, temperature, and buffer composition. Typically, the half-life triples when lowering the pH by one unit.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are representative methodologies for key crosslinking chemistries and analytical techniques.
Protocol 1: Two-Step Protein Labeling using Azido-PEG3-NHS Ester and Click Chemistry
This protocol describes the introduction of an azide handle onto a protein using an NHS ester-functionalized PEG linker, followed by a copper-free click chemistry reaction with a DBCO-functionalized molecule.
Materials:
-
Protein of interest
-
Azido-PEG3-NHS ester
-
DBCO-functionalized molecule (e.g., fluorescent dye)
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.3 (amine-free)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve the protein in Conjugation Buffer to a final concentration of 2-5 mg/mL.
-
Azide-NHS Ester Preparation: Immediately before use, prepare a 10 mg/mL stock solution of Azido-PEG3-NHS ester in anhydrous DMSO.
-
Azide Labeling: Add a 5 to 15-fold molar excess of the Azido-NHS ester solution to the protein solution. Incubate at room temperature for 1-2 hours with gentle stirring.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.
-
Purification: Remove unreacted Azido-PEG3-NHS ester and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Click Reaction: To the purified azide-labeled protein, add a 1.5 to 3-fold molar excess of the DBCO-functionalized molecule. Incubate at room temperature for 1-2 hours, or at 4°C overnight.
-
Final Purification: Purify the final conjugate using a size-exclusion chromatography column to remove excess DBCO-reagent.
Protocol 2: One-Step Protein Labeling with a Maleimide-Activated Dye
This protocol details the conjugation of a maleimide-activated fluorescent dye to cysteine residues on a protein.
Materials:
-
Thiol-containing protein
-
Maleimide-activated fluorescent dye
-
Conjugation Buffer: 1x PBS, pH 7.2-7.4, or 10-100 mM HEPES, pH 7.0-7.5 (degassed)
-
Anhydrous DMSO or DMF
-
Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Quenching reagent (optional): 2-Mercaptoethanol
Procedure:
-
Protein Preparation: Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfides: If the protein contains disulfide bonds that need to be reduced to free up cysteine residues, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Maleimide Dye Preparation: Prepare a 10 mM stock solution of the maleimide-activated dye in anhydrous DMSO or DMF.
-
Conjugation: Add a 10-20 fold molar excess of the maleimide dye solution to the protein solution. Protect from light and incubate for 2 hours at room temperature or overnight at 4°C.
-
(Optional) Quenching: To quench the reaction, add a small molecule thiol like 2-mercaptoethanol to a final concentration of ~50 mM.
-
Purification: Purify the conjugate by size-exclusion chromatography to remove unreacted dye and other small molecules.
Protocol 3: SDS-PAGE Analysis of Crosslinked Proteins
SDS-PAGE is a fundamental technique to verify the formation of higher molecular weight species indicative of successful crosslinking.
Materials:
-
Crosslinked and uncrosslinked protein samples
-
2x Laemmli loading buffer
-
Polyacrylamide gels (appropriate percentage for the protein size)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation: Mix the protein samples with an equal volume of 2x Laemmli loading buffer.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Loading: Load the denatured samples and a protein molecular weight standard into the wells of the polyacrylamide gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands. Successful crosslinking will be indicated by the appearance of new bands at higher molecular weights compared to the uncrosslinked control.
Protocol 4: Mass Spectrometry for Identification of Crosslinked Peptides
Mass spectrometry is a powerful tool to identify the specific sites of crosslinking within a protein or between interacting proteins.
General Workflow:
-
Crosslinking: Perform the crosslinking reaction as described in the relevant protocols.
-
Denaturation, Reduction, and Alkylation: Denature the crosslinked protein mixture, reduce disulfide bonds, and alkylate free thiols.
-
Proteolytic Digestion: Digest the protein mixture into smaller peptides using a protease such as trypsin.
-
Enrichment (Optional): For complex samples, it may be beneficial to enrich for crosslinked peptides using techniques like size-exclusion chromatography or strong cation exchange chromatography.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the crosslinked peptides and the specific amino acid residues involved in the crosslink.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key biological pathways and experimental workflows where crosslinkers are frequently employed.
Caption: EGFR signaling pathway, a common target for crosslinking studies.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: General experimental workflow for bioconjugation and analysis.
References
The Balancing Act: How PEG Linker Length Dictates the Pharmacokinetic Fate of Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on a delicate balance between therapeutic efficacy and safety. A critical component in this equation is the linker that bridges the monoclonal antibody to the potent cytotoxic payload. Among the various strategies, the use of polyethylene glycol (PEG) linkers has gained prominence for its ability to favorably modulate the pharmacokinetic properties of ADCs. This guide provides a comprehensive comparison of how varying PEG linker lengths impact ADC pharmacokinetics, supported by experimental data and detailed methodologies, to inform the development of next-generation cancer therapeutics.
The incorporation of PEG linkers into ADCs serves multiple purposes, primarily to enhance the hydrophilicity of the conjugate, especially when dealing with hydrophobic payloads.[1] This increased solubility mitigates the risk of aggregation and subsequent rapid clearance from circulation, a common challenge with highly loaded ADCs.[2] Furthermore, the length of the PEG chain can profoundly influence the ADC's plasma stability, biodistribution, and ultimately, its therapeutic index.[1]
Comparative Analysis of Pharmacokinetic Parameters
The length of the PEG linker has a direct and significant impact on the pharmacokinetic profile of an ADC. Generally, a longer PEG chain leads to an increased hydrodynamic radius of the ADC, which in turn reduces renal clearance and prolongs its circulation half-life.[3] This extended exposure can lead to greater accumulation of the ADC in tumor tissues.
However, a trade-off often exists between improved pharmacokinetics and in vitro potency. Very long PEG linkers may sometimes lead to decreased cytotoxicity, necessitating an empirical optimization for each specific ADC construct.[1] The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key pharmacokinetic parameters and in vitro cytotoxicity.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetic Parameters
| PEG Linker Length | ADC Construct (Antibody-Payload) | Animal Model | Clearance | Half-life (t1/2) | Area Under the Curve (AUC) | Reference(s) |
| No PEG | Anti-CD30-MMAE | Rat | - | - | - | |
| PEG2 | Anti-CD30-MMAE | Rat | Higher | Shorter | Lower | |
| PEG4 | Anti-CD30-MMAE | Rat | ↓ | ↑ | ↑ | |
| PEG8 | Anti-CD30-MMAE | Rat | Lower | Longer | Higher (plateau observed) | |
| PEG12 | Anti-CD30-MMAE | Rat | Lower | Longer | Higher (plateau observed) | |
| PEG24 | Anti-CD30-MMAE | Rat | Lowest | Longest | Highest (plateau observed) | |
| No PEG | ZHER2-SMCC-MMAE | Mouse | - | 19.6 min | - | |
| PEG4k | ZHER2-PEG4K-MMAE | Mouse | ↓ | 49.2 min (2.5-fold increase) | - | |
| PEG10k | ZHER2-PEG10K-MMAE | Mouse | ↓ | 219.0 min (11.2-fold increase) | - |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| PEG Linker Length | ADC Construct (Antibody-Payload) | Cell Line | IC50 | Reference(s) |
| No PEG | Affibody-MMAE | HER2-positive | Lower (more potent) | |
| PEG4k | Affibody-PEG4k-MMAE | HER2-positive | 4.5-fold higher | |
| PEG10k | Affibody-PEG10k-MMAE | HER2-positive | 22-fold higher | |
| No PEG | Anti-CD30 ADC | Karpas-299 | ~10 ng/mL | |
| PEG2 | Anti-CD30 ADC | Karpas-299 | ~10 ng/mL | |
| PEG4 | Anti-CD30 ADC | Karpas-299 | ~10 ng/mL | |
| PEG8 | Anti-CD30 ADC | Karpas-299 | ~10 ng/mL | |
| PEG12 | Anti-CD30 ADC | Karpas-299 | ~10 ng/mL | |
| PEG24 | Anti-CD30 ADC | Karpas-299 | ~10 ng/mL |
Experimental Protocols
Detailed and robust experimental methodologies are crucial for accurately evaluating the impact of PEG linker length on ADC pharmacokinetics. Below are representative protocols for key experiments.
Protocol 1: ADC Conjugation
This protocol outlines a typical procedure for conjugating a payload to an antibody via a PEG linker.
Materials:
-
Monoclonal antibody (mAb)
-
PEG linker with reactive moieties (e.g., maleimide, NHS ester)
-
Cytotoxic payload
-
Reducing agent (e.g., TCEP)
-
Conjugation and purification buffers (e.g., PBS)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Reduction (for cysteine conjugation): The mAb is partially reduced using a reducing agent like TCEP to expose free sulfhydryl groups in the hinge region.
-
Drug-Linker Preparation: The PEGylated linker-payload is synthesized separately.
-
Conjugation: The reduced mAb is incubated with the PEG-linker-payload construct. The reaction conditions (temperature, time, molar ratios) are optimized to achieve the desired drug-to-antibody ratio (DAR).
-
Purification: The resulting ADC is purified from unreacted payload and linker using SEC to remove aggregates and unconjugated species.
-
Characterization: The purified ADC is characterized for DAR, purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical pharmacokinetic study to evaluate ADCs with varying PEG linker lengths in a mouse model.
Animal Model:
-
Healthy mice (e.g., BALB/c or immunodeficient mice for tumor-bearing models).
Procedure:
-
ADC Administration: ADCs with different PEG linker lengths are administered intravenously (IV) via the tail vein at a specified dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1h, 6h, 24h, 48h, 96h, 168h) post-injection.
-
Plasma Preparation: Plasma is isolated from the blood samples by centrifugation.
-
Quantification: The concentration of the total antibody or conjugated ADC in the plasma is quantified using a validated enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Pharmacokinetic parameters, including clearance, volume of distribution, half-life (t1/2), and area under the curve (AUC), are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis software.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol details a common method for assessing the in vitro potency of ADCs.
Materials:
-
Target cancer cell line (antigen-positive)
-
Control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well plates
-
ADCs with varying PEG linker lengths
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Target and control cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADCs for a defined period (e.g., 72-120 hours).
-
Viability Assessment: A cell viability reagent is added to each well, and the signal (e.g., absorbance or luminescence) is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software. This value represents the concentration of ADC required to inhibit cell growth by 50%.
Visualizing the Workflow and Key Relationships
Diagrams created using Graphviz (DOT language) help to visualize the experimental processes and the conceptual relationships in ADC development.
Caption: Workflow for evaluating the impact of PEG linker length on ADC pharmacokinetics.
Caption: Relationship between PEG linker length and ADC pharmacokinetic properties.
Conclusion
The length of the PEG linker is a critical design parameter that significantly influences the therapeutic index of an ADC. While longer PEG linkers generally improve pharmacokinetic properties, leading to prolonged circulation and enhanced tumor accumulation, this can sometimes be at the expense of in vitro potency. The optimal PEG linker length is therefore highly dependent on the specific antibody, payload, and target antigen. A systematic evaluation using the experimental approaches outlined in this guide is essential for the rational design of ADCs with an optimized balance of pharmacokinetics and potent anti-tumor activity. This careful consideration will undoubtedly pave the way for the development of safer and more effective ADC therapies.
References
A Comparative Guide to the Quantitative Analysis of Bioconjugation Reactions using N3-O2Oc-O2Oc-OH
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. The choice of linker is a critical determinant of the success of bioconjugation, influencing reaction efficiency, product homogeneity, and the ultimate biological function of the conjugate. This guide provides a quantitative comparison of the bifunctional linker N3-O2Oc-O2Oc-OH , a short-chain polyethylene glycol (PEG) derivative, with other common bioconjugation reagents. By presenting available experimental data and detailed methodologies, this guide aims to facilitate the informed selection of the optimal linker for your specific research needs.
This compound, also known as Azido-PEG2-acid, is a versatile linker featuring an azide (N3) group for "click chemistry" and a carboxylic acid (-OH) for traditional amine coupling. This heterobifunctional nature allows for a variety of conjugation strategies. The azide moiety can participate in both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offering a high degree of specificity and efficiency. The carboxylic acid can be activated to react with primary amines, such as those on lysine residues of proteins.
Quantitative Performance Comparison
The efficiency of a bioconjugation reaction is a key consideration. While specific quantitative data for this compound is not extensively published in head-to-head comparative studies, we can infer its performance based on data from structurally similar short-chain PEGylated azide linkers. The following tables summarize typical reaction yields and kinetics for different bioconjugation methods.
Table 1: Comparison of Reaction Yields for Different Bioconjugation Chemistries
| Linker/Reaction Type | Target Functional Group | Typical Yield (%) | Notes |
| This compound (CuAAC) | Alkyne | > 90% | High efficiency and specificity. Requires copper catalyst and reducing agent.[1][2] |
| This compound (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | > 85% | Copper-free, ideal for live-cell applications. Kinetics are dependent on the specific strained alkyne used.[3][4] |
| This compound (Amide Coupling) | Amine (via EDC/NHS activation) | 50 - 80% | Well-established chemistry but can lead to a heterogeneous product due to multiple lysine residues on a protein's surface. |
| Maleimide-Thiol Chemistry | Thiol (Cysteine) | > 90% | Highly efficient and site-specific if a free cysteine is available or engineered. Potential for retro-Michael addition. |
| NHS Ester Chemistry | Amine (Lysine) | 60 - 85% | Prone to hydrolysis, which can reduce yield. Can result in a heterogeneous mixture of conjugates.[5] |
Table 2: Comparison of Reaction Kinetics for Azide-Alkyne Cycloaddition Reactions
| Reaction Type | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | Fast kinetics, but the copper catalyst can be toxic to cells. |
| SPAAC | Azide + DBCO | ~1 | Good kinetics for a copper-free reaction. |
| SPAAC | Azide + BCN | ~0.1 | Slower than DBCO but still useful for many applications. |
| SPAAC | Azide + DIBAC | ~0.3 | Faster than BCN, offering a good balance of reactivity and stability. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient bioconjugation. Below are generalized protocols for using this compound in both CuAAC and amide coupling reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein with this compound
This protocol describes the conjugation of an alkyne-modified protein to this compound using a copper(I) catalyst generated in situ from CuSO₄ and a reducing agent.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 250 mM in water)
-
Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)
-
Desalting column for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water) at a concentration of 10-100 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the this compound stock solution to achieve a 10- to 50-fold molar excess over the protein.
-
Add the THPTA stock solution to a final concentration of 5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 20 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or SDS-PAGE.
-
-
Purification:
-
Once the reaction is complete, remove the excess reagents and catalyst by passing the reaction mixture through a desalting column.
-
Protocol 2: Amide Coupling of a Protein to this compound
This protocol describes the conjugation of a protein to the carboxylic acid moiety of this compound via EDC/NHS chemistry.
Materials:
-
Protein with accessible primary amines (e.g., lysine residues) in an amine-free buffer (e.g., MES buffer, pH 6.0 for activation; PBS, pH 7.4 for conjugation)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Desalting column for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound in an amine-free buffer (e.g., MES buffer, pH 6.0).
-
Add a 5-fold molar excess of EDC and NHS to the linker solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Conjugation to Protein:
-
Immediately add the activated linker solution to the protein solution (in a buffer like PBS, pH 7.4) at a 10- to 50-fold molar excess of the linker to the protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris buffer) to consume any unreacted NHS-activated linker.
-
Purify the protein conjugate using a desalting column to remove excess linker and byproducts.
-
Conclusion
This compound is a valuable tool for bioconjugation, offering the flexibility of both click chemistry and traditional amide coupling. Its short PEG spacer can enhance the solubility and reduce the immunogenicity of the resulting conjugate without introducing significant steric hindrance. While direct quantitative comparisons with a wide range of other linkers are not yet extensively documented, the high efficiency of azide-alkyne cycloaddition reactions suggests that this compound can be a superior choice for applications requiring high yields and product homogeneity. The choice between CuAAC and SPAAC will depend on the sensitivity of the biological system to copper, with SPAAC being the preferred method for live-cell applications. For targeting primary amines, the well-established EDC/NHS chemistry provides a reliable, albeit potentially less specific, alternative. The provided protocols offer a starting point for the successful implementation of this compound in your bioconjugation strategies.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of N3-O2Oc-O2Oc-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment. This document provides essential safety and logistical information for the proper disposal of N3-O2Oc-O2Oc-OH, a click chemistry reagent containing an azide functional group.
This compound, with CAS Number 1254054-60-8 and molecular formula C12H22N4O7, is utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][2][3] Due to its azide group, this compound is classified as a potentially energetic and toxic material, necessitating specific disposal procedures to mitigate risks.[1][4]
Core Safety Principles for Handling Azido Compounds
Organic azides are energetic compounds that can be sensitive to heat, shock, friction, and light, potentially leading to explosive decomposition. They are also acutely toxic, with effects comparable to cyanides. A critical hazard is the reaction of azides with acids, which produces hydrazoic acid (HN₃), a highly toxic, volatile, and explosive substance. Furthermore, disposing of azide solutions down the drain can lead to the formation of dangerously explosive heavy metal azides in copper or lead plumbing.
Disposal Decision Workflow
The primary decision for the disposal of this compound is whether to proceed with direct disposal as hazardous waste or to attempt chemical deactivation. For organic azides, direct disposal is often the safest and most straightforward method. The following workflow outlines the decision-making process.
Caption: Decision workflow for the proper disposal of azido compounds.
Step-by-Step Disposal Procedures
All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves. For procedures with a higher risk of splashing, a face shield is recommended.
2. Waste Segregation:
-
Crucially, do not mix azide-containing waste with acidic waste streams to prevent the formation of hydrazoic acid.
-
Collect all this compound waste in a dedicated, clearly labeled hazardous waste container. Do not co-mingle with other waste types, especially heavy metal waste.
3. Container Selection and Labeling:
-
Use a sealed plastic or plastic-coated glass container. Avoid metal caps.
-
Label the container clearly as "Hazardous Waste: Organic Azide" and list all chemical components, including "this compound" and any solvents.
4. Storage:
-
Store the sealed waste container in a designated, cool, and dry hazardous waste accumulation area.
-
Ensure the storage area is away from heat, acids, and metals.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department.
Chemical Deactivation (Use with Caution)
Chemical deactivation of organic azides should only be performed if explicitly permitted by your institution's EHS and with a validated protocol. The following is a general protocol for the deactivation of dilute inorganic azides and is provided for informational purposes only. It may not be suitable for this compound.
Experimental Protocol: Deactivation of Dilute Sodium Azide Solution
This protocol is for the destruction of dilute (≤5%) aqueous solutions of sodium azide.
Materials:
-
Aqueous solution of sodium azide (≤5%)
-
20% aqueous solution of sodium nitrite (NaNO₂)
-
20% aqueous solution of sulfuric acid (H₂SO₄)
-
Stir plate and stir bar
-
Three-necked flask with a dropping funnel and an outlet for gas
-
pH paper
-
The entire procedure must be conducted in a certified chemical fume hood.
Procedure:
-
Place the dilute azide solution into the three-necked flask and begin stirring.
-
Add a 20% sodium nitrite solution, using approximately 1.5 grams of sodium nitrite for every gram of sodium azide.
-
Slowly add the 20% sulfuric acid solution from the dropping funnel until the mixture is acidic to pH paper. Caution: The order of addition is critical.
-
Stir the reaction mixture for at least one hour to ensure the complete destruction of the azide. Nitric oxide will be generated, so adequate ventilation is essential.
-
After the reaction is complete, neutralize the solution with a dilute base (e.g., sodium hydroxide) to a pH between 6 and 9.
-
The neutralized solution should be collected as hazardous waste and disposed of through EHS.
Quantitative Data for Azide Handling
| Parameter | Value/Guideline | Reference |
| Deactivation Limit | Chemical deactivation is typically considered only for dilute solutions (e.g., ≤5% sodium azide). | |
| Organic Azide Stability | The "Rule of Six" suggests at least six carbon atoms per azide group for relative stability. | |
| Storage Concentration | If storing solutions of organic azides, concentrations should not exceed 1 M. | |
| Storage Temperature | Synthesized organic azides should generally be stored below room temperature and away from light. |
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and other azido compounds, fostering a secure research environment.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for N3-O2Oc-O2Oc-OH
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling N3-O2Oc-O2Oc-OH (8-(8-Azido-3,6-dioxaoctanoylamido)-3,6-dioxaoctanoic acid), a compound containing an azido functional group. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Faceted Approach
A comprehensive personal protective equipment strategy is crucial when working with this compound, given its chemical nature as an organic azide. Organic azides are a class of compounds that can be energetic and should be handled with care to avoid potential decomposition under conditions of excessive heat, friction, or shock.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves is recommended.[1] | Prevents skin contact and absorption. The outer glove can be removed if contaminated, leaving a clean glove underneath. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in situations with a risk of splashing.[1][3] | Protects the eyes from dust particles and splashes of solutions containing the compound. |
| Body Protection | A fully buttoned laboratory coat must be worn. For procedures with a higher risk of contamination, a disposable gown should be considered. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate particulate filter should be used when handling the compound as a powder or when aerosolization is possible. | Prevents inhalation of the compound, which is a primary route of exposure. |
Experimental Workflow and Handling Protocols
A systematic approach to handling this compound, from preparation to disposal, is essential for maintaining a safe laboratory environment. The following diagram illustrates a logical workflow for these procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
